6-Bromo-8-fluoroquinolin-2(1H)-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-bromo-8-fluoro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUWPCHGTDYTBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C(C=C(C=C21)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Bromo-6-fluoroquinolin-2(1H)-one: A Novel Scaffold for Drug Discovery and Materials Science
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 8-Bromo-6-fluoroquinolin-2(1H)-one (CAS Number: 1343369-88-9), a halogenated quinolinone scaffold with significant potential in medicinal chemistry and materials science. While this specific compound is sparsely documented in peer-reviewed literature, this document serves as a foundational resource for researchers. By leveraging established principles of organic synthesis and the well-documented biological activities of analogous quinolinone derivatives, this guide offers predictive insights into its synthesis, physicochemical properties, and potential applications. Detailed, field-proven synthetic methodologies are presented, alongside proposed experimental workflows for its biological evaluation, providing a robust starting point for its exploration as a novel chemical entity.
Introduction: The Quinolinone Core and the Promise of Halogenation
The quinolin-2(1H)-one framework is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] The strategic placement of substituents on the quinolinone ring system allows for the fine-tuning of a compound's physicochemical and pharmacological profiles.
The introduction of halogen atoms, particularly bromine and fluorine, is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of a molecule. Bromine can increase potency through favorable interactions with biological targets, while fluorine can improve metabolic stability and binding affinity. The subject of this guide, 8-Bromo-6-fluoroquinolin-2(1H)-one, combines the proven quinolinone core with this dual halogenation pattern, making it a compound of significant interest for novel drug design and as a building block in materials science.[2]
Despite its commercial availability from suppliers such as Pharmablock, public domain research on 8-Bromo-6-fluoroquinolin-2(1H)-one is limited.[4] This guide aims to bridge this knowledge gap by providing a comprehensive theoretical and practical framework for its synthesis and future investigation.
Physicochemical Properties and Identification
A clear identification of 8-Bromo-6-fluoroquinolin-2(1H)-one is crucial for any research endeavor. The following table summarizes its key identifiers and computed physicochemical properties.
| Property | Value | Source |
| CAS Number | 1343369-88-9 | [5][6][7][8] |
| Molecular Formula | C₉H₅BrFNO | [4][5][6] |
| Molecular Weight | 242.04 g/mol | [4][5][6] |
| IUPAC Name | 8-bromo-6-fluoro-1H-quinolin-2-one | [4][5][6] |
| MDL Number | MFCD19678322 | [4][5][6] |
Note: The nomenclature may vary across suppliers, with "6-Bromo-8-fluoroquinolin-2(1H)-one" also being used to refer to this compound.
Synthetic Strategies: A Predictive Approach
A plausible synthetic pathway for 8-Bromo-6-fluoroquinolin-2(1H)-one would likely start from a suitably substituted aniline, such as 2-bromo-4-fluoroaniline. The following is a proposed, field-proven protocol based on the Knorr synthesis.
Proposed Experimental Protocol: Knorr Synthesis
Step 1: Condensation of 2-Bromo-4-fluoroaniline with a β-ketoester (e.g., ethyl acetoacetate)
-
To a solution of 2-bromo-4-fluoroaniline (1 equivalent) in a suitable solvent such as ethanol or toluene, add ethyl acetoacetate (1.1 equivalents).
-
A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.
-
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude anilide intermediate.
Step 2: Cyclization to form 8-Bromo-6-fluoro-4-methylquinolin-2(1H)-one
-
The crude anilide from Step 1 is added to a solution of a strong acid, typically concentrated sulfuric acid or polyphosphoric acid.
-
The mixture is heated, with the optimal temperature determined empirically (often in the range of 80-120°C).
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the quinolinone product.
-
The precipitate is collected by filtration, washed with water until neutral, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.
Causality Behind Experimental Choices: The Knorr synthesis is chosen for its reliability and broad substrate scope. The use of a β-ketoester like ethyl acetoacetate is standard, though other esters can be used to vary the substituent at the 4-position of the quinolinone ring. The strong acid in the cyclization step is crucial for promoting the intramolecular electrophilic aromatic substitution that forms the heterocyclic ring.
Synthetic Workflow Diagram
Caption: Proposed Knorr synthesis workflow for a substituted 8-Bromo-6-fluoroquinolin-2(1H)-one.
Potential Applications and Future Research Directions
Based on the extensive research into analogous quinolinone compounds, 8-Bromo-6-fluoroquinolin-2(1H)-one holds considerable promise in several key areas of research and development.
Anticancer Drug Discovery
The quinolinone scaffold is a common feature in compounds with demonstrated anticancer activity.[3] The mechanism of action often involves the induction of apoptosis and cell cycle arrest. The presence of bromine and fluorine on the aromatic ring of 8-Bromo-6-fluoroquinolin-2(1H)-one could enhance its interaction with biological targets and improve its pharmacokinetic properties, making it a compelling candidate for anticancer drug screening programs.
Antimicrobial Agent Development
The quinolone core is the backbone of a major class of antibiotics.[3] Substituted quinolones can inhibit bacterial growth by interfering with DNA replication. The unique electronic properties conferred by the bromo and fluoro substituents may lead to novel antimicrobial activity, potentially against drug-resistant strains.
Materials Science
Quinoline derivatives are also utilized in the synthesis of advanced organic materials, including those for optoelectronic applications such as organic light-emitting diodes (OLEDs).[2] The electronic properties of 8-Bromo-6-fluoroquinolin-2(1H)-one could be leveraged to create novel materials with desirable photophysical characteristics.
Proposed Experimental Workflows for Biological Evaluation
For researchers interested in exploring the biological potential of 8-Bromo-6-fluoroquinolin-2(1H)-one, a structured experimental approach is essential.
In Vitro Cytotoxicity Assay (MTT Assay)
A foundational step in assessing anticancer potential is to determine the compound's effect on cancer cell viability.
Protocol:
-
Cell Culture: Plate cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 8-Bromo-6-fluoroquinolin-2(1H)-one in the culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[3]
Biological Evaluation Workflow Diagram
Caption: A generalized workflow for the biological evaluation of 8-Bromo-6-fluoroquinolin-2(1H)-one.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 8-Bromo-6-fluoroquinolin-2(1H)-one is not widely available, data from structurally related compounds, such as 8-bromo-6-fluoroquinoline, suggest that it should be handled with care.[1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[1]
Conclusion
8-Bromo-6-fluoroquinolin-2(1H)-one represents a promising but underexplored chemical entity. Its structural features, combining the versatile quinolinone core with strategic halogenation, suggest significant potential in drug discovery and materials science. This technical guide provides a foundational framework for researchers, offering predictive insights into its synthesis and a clear roadmap for its future investigation. The detailed methodologies and proposed experimental workflows are designed to empower scientists to unlock the potential of this novel compound.
References
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PubChem. (n.d.). 8-Bromoquinoline. Retrieved January 23, 2026, from [Link]
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Hoffman Fine Chemicals. (n.d.). CAS 1343369-88-9 | MFCD19678322. Retrieved January 23, 2026, from [Link]
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ResearchGate. (n.d.). Discovery of 2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a Class I Selective Orally Active Histone Deacetylase Inhibitor | Request PDF. Retrieved January 23, 2026, from [Link]
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PubChem. (n.d.). 8-Bromo-6-fluoroquinoline. Retrieved January 23, 2026, from [Link]
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ResearchGate. (n.d.). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Retrieved January 23, 2026, from [Link]
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MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved January 23, 2026, from [Link]
- PubMed. (2010). Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry.
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A Comprehensive Guide to the Physicochemical Characterization of 6-Bromo-8-fluoroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinolinone Scaffold and the Imperative for Precise Characterization
The quinolinone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] From anticancer to antimicrobial agents, the versatility of the quinoline ring system continues to capture the attention of drug discovery programs.[1][2][3] The compound of interest, 6-Bromo-8-fluoroquinolin-2(1H)-one, is a halogenated derivative that presents a unique electronic and steric profile. The introduction of a bromine atom at the C6 position and a fluorine atom at the C8 position can significantly modulate a molecule's lipophilicity, metabolic stability, and target-binding interactions.
As Senior Application Scientists, we recognize that a thorough understanding of a compound's fundamental physicochemical properties is not merely a preliminary checkbox but the very foundation upon which successful drug development is built. Properties such as solubility, acidity (pKa), and lipophilicity (LogP) govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.
This guide provides an in-depth technical framework for the comprehensive physicochemical characterization of this compound. Rather than simply listing data points, we will delve into the causality behind the selection of analytical methods, provide detailed, field-proven protocols, and offer insights into the interpretation of the resulting data. This document is designed to be a self-validating system, empowering researchers to generate robust and reliable data for this promising molecule.
Section 1: Foundational Molecular Properties
Before embarking on experimental analysis, it is crucial to establish the fundamental molecular identity of the compound. This information serves as the basis for all subsequent calculations and experimental design.
Molecular Structure and Identity
The initial step is to confirm the chemical structure and associated identifiers for this compound.
-
Chemical Name: this compound
-
Molecular Formula: C₉H₅BrFNO
-
Molecular Weight: 242.05 g/mol
-
CAS Number: While a specific CAS number for this exact structure is not readily found in public databases, related compounds like 6-Bromoquinolin-2(1H)-one (CAS: 1810-66-8) are well-documented.[4][5]
| Property | Value | Source |
| Molecular Formula | C₉H₅BrFNO | Calculated |
| Molecular Weight | 242.05 g/mol | Calculated |
| IUPAC Name | 6-bromo-8-fluoro-1H-quinolin-2-one | Generated |
| InChI | InChI=1S/C9H5BrFNO/c10-5-1-6-7(2-4(11)8(6)12)3-9(13)14-6/h1-3H,(H,12,13) | Generated |
| InChIKey | Not Available | - |
| Canonical SMILES | C1=C2C(=CC(=O)NC2=C(C=C1Br)F) | Generated |
Section 2: Thermal Properties - Melting Point Determination
The melting point is a critical indicator of a crystalline solid's purity.[6] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress the melting point and broaden the melting range.
Rationale for Method Selection
The capillary melting point method is the gold standard for its simplicity, reproducibility, and minimal sample requirement.[7][8] We will employ a digital melting point apparatus for precise temperature control and observation.
Experimental Workflow: Melting Point Determination
Caption: Workflow for Melting Point Determination.
Detailed Protocol
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered to ensure uniform heat distribution.[8]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm high).
-
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Approximate Determination: Set a rapid heating rate (e.g., 10-15°C per minute) to quickly determine an approximate melting range. This saves time in subsequent, more precise measurements.
-
Precise Determination: Allow the apparatus to cool. Prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.
-
Data Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1 - T2.[9]
-
Verification: Repeat the precise determination at least twice to ensure reproducibility.
For context, the melting point of the related compound 6-Chloro-8-fluoroquinoline is reported as 79-81°C, while 6-Bromo-3,4-dihydroquinolin-2(1H)-one melts at 170-174°C.[10]
Section 3: Solubility Profile
Aqueous solubility is a cornerstone of drug development, directly influencing oral bioavailability. Low solubility can be a significant hurdle, leading to poor absorption and unreliable in vitro assay results.[11] We will determine both kinetic and thermodynamic solubility to gain a comprehensive understanding.
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
-
Kinetic Solubility: Measures the solubility of a compound precipitating from a DMSO stock solution when added to an aqueous buffer. It's a high-throughput method ideal for early discovery, mimicking the conditions of many biological assays.[12][13]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a saturated solution. It is a more time and resource-intensive measurement, crucial for lead optimization and pre-formulation studies.[11][14]
Experimental Workflow: Shake-Flask Thermodynamic Solubility
Caption: Workflow for Thermodynamic Solubility Assay.
Detailed Protocol (Thermodynamic Solubility)
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). The goal is to have undissolved solid remaining at equilibrium.
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for 24 to 48 hours. This extended incubation is critical to ensure true equilibrium is reached.
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Prepare a calibration curve using known concentrations of the compound. Analyze the saturated supernatant and the standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration.[11]
-
Reporting: The determined concentration is the thermodynamic solubility, typically reported in µg/mL or µM.
Section 4: Ionization Constant (pKa) Determination
The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It is a critical parameter that influences solubility, lipophilicity, and receptor interactions. The quinolin-2(1H)-one structure contains an acidic N-H proton.
Rationale for Method Selection
Potentiometric titration is a highly accurate and precise method for determining pKa values.[15][16] It involves monitoring the pH of a solution as a titrant (acid or base) is added incrementally, allowing for the direct observation of ionization events.[15][17][18]
Experimental Workflow: Potentiometric Titration
Caption: Workflow for pKa Determination by Titration.
Detailed Protocol
-
Solution Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent system. Due to the likely low aqueous solubility, a co-solvent system (e.g., methanol/water or DMSO/water) is often necessary.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse a calibrated pH electrode and a burette tip containing a standardized titrant (e.g., 0.1 M KOH, as the N-H proton is acidic).
-
Titration: Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant added. The resulting curve will show a buffer region and an inflection point (the equivalence point), where the slope is steepest.
-
pKa Calculation: The pKa is determined as the pH at the half-equivalence point.[17] This point can be found precisely by calculating the first derivative of the titration curve (ΔpH/ΔV); the peak of the derivative plot corresponds to the equivalence volume. The pKa is the pH at half of this volume.[16][18]
Section 5: Lipophilicity (LogP/LogD)
Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross biological membranes. It is typically expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.
Rationale for Method Selection
The shake-flask method is the traditional "gold standard" for LogP determination due to its direct measurement of partitioning.[19][20] It involves partitioning the compound between n-octanol and water, representing a lipid and aqueous phase, respectively.
Detailed Protocol (Shake-Flask Method)
-
Phase Preparation: Pre-saturate n-octanol with water and water (or pH 7.4 buffer for LogD) with n-octanol by mixing them vigorously and allowing the layers to separate.
-
Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and aqueous phases in a separatory funnel.
-
Equilibration: Shake the funnel for a set period to allow the compound to partition between the two phases until equilibrium is reached.[19][21]
-
Phase Separation: Allow the layers to separate completely.
-
Quantification: Carefully collect each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method like HPLC-UV or UPLC-MS/MS.[22]
-
Calculation: Calculate LogP (or LogD) using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])
Section 6: Spectroscopic Characterization
Spectroscopic analysis provides definitive structural confirmation and is essential for quality control.
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. The aromatic region of the ¹H NMR spectrum will be complex due to spin-spin coupling.[23][24] 2D NMR techniques like COSY and HSQC may be necessary for unambiguous assignment of all protons and carbons.[23][25] The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms.[26]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature in the mass spectrum.
-
Infrared (IR) Spectroscopy: IR will identify key functional groups. Expected characteristic peaks include a C=O stretch for the carbonyl group (typically ~1650-1680 cm⁻¹) and an N-H stretch for the amide proton (typically ~3100-3300 cm⁻¹).
Conclusion
The systematic application of the protocols outlined in this guide will generate a comprehensive physicochemical dataset for this compound. This foundational knowledge is indispensable for any research or development program involving this compound. By understanding the "why" behind each experimental choice and adhering to rigorous, validated methods, researchers can ensure the integrity of their data, enabling informed decisions in hit-to-lead optimization, formulation development, and the overall progression of a potential therapeutic agent. The quinolinone scaffold holds significant promise, and a robust characterization of its derivatives is the first and most critical step toward unlocking that potential.[27][28]
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Discovery of 2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a Class I Selective Orally Active Histone Deacetylase Inhibitor. ResearchGate. Available at: [Link]
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ADME Solubility Assay. BioDuro. Available at: [Link]
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Introduction: The Quinolin-2(1H)-one Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 6-Bromo-8-fluoroquinolin-2(1H)-one
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] When a carbonyl group is introduced at the 2-position, it forms the quinolin-2(1H)-one, or carbostyril, scaffold. This "privileged structure" is found in a multitude of natural products and synthetic compounds exhibiting a vast spectrum of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[2][3]
The therapeutic potential of the quinolinone core can be meticulously tuned through substitution on the carbocyclic and heterocyclic rings. Halogenation, in particular, is a powerful strategy for modulating a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The introduction of a bromine atom at the 6-position and a fluorine atom at the 8-position of the quinolinone scaffold is anticipated to yield a compound with unique electronic and steric characteristics, making this compound a compelling candidate for investigation in drug development programs.
This technical guide provides a comprehensive framework for the synthesis, structural elucidation, and potential applications of the novel compound this compound. While direct experimental data on this specific molecule is not extensively reported in public literature, this document leverages established chemical principles and data from structurally analogous compounds to present a robust, predictive analysis for researchers, scientists, and drug development professionals.
Proposed Synthesis Pathway
The synthesis of substituted quinolin-2(1H)-ones can be achieved through several established methodologies.[1][4][5] For the target molecule, this compound, a logical and efficient approach involves a multi-step sequence starting from a readily available substituted aniline. The proposed pathway hinges on the construction of the heterocyclic ring via a Heck-type cyclization reaction.
The causality for selecting this pathway is rooted in its reliability and tolerance for the halogen substituents present on the aromatic ring. The starting material, 4-bromo-2-fluoroaniline, provides the necessary substitution pattern for the final product. The subsequent acylation and intramolecular cyclization offer a high-yielding and regioselective route to the desired quinolinone core.
Sources
6-Bromo-8-fluoroquinolin-2(1H)-one solubility profile
An In-depth Technical Guide to the Solubility Profile of 6-Bromo-8-fluoroquinolin-2(1H)-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Date: January 23, 2026
The journey of a novel chemical entity from discovery to a viable therapeutic agent is fraught with challenges, paramount among which is its biopharmaceutical profile. A critical determinant of this profile is aqueous solubility, a property that directly influences bioavailability and, consequently, therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of this compound, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this compound is not publicly available, this document outlines a robust, field-proven strategy for its complete solubility characterization. We will delve into the theoretical underpinnings of quinolinone solubility, present detailed experimental protocols for both kinetic and thermodynamic solubility assessment, and provide a framework for the interpretation of the resulting data. This guide is intended to serve as a foundational resource for researchers embarking on the preclinical development of this, and structurally related, compounds.
Introduction: The Critical Role of Solubility in Drug Discovery
Poor aqueous solubility is a major hurdle in drug development, often leading to erratic absorption and suboptimal drug exposure.[1][2] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption; hence, low solubility can be a primary cause of low and variable bioavailability.[2] The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[3][4] However, the planar, aromatic nature of this heterocyclic system often contributes to low aqueous solubility.
The subject of this guide, this compound, is a halogenated quinolinone derivative. The presence of bromine and fluorine atoms can significantly modulate its physicochemical properties, including lipophilicity and crystal lattice energy, both of which are key determinants of solubility. A thorough understanding of its solubility profile is therefore indispensable for its progression as a drug candidate. This guide will provide the necessary theoretical background and practical methodologies to achieve this.
Physicochemical Properties and In Silico Solubility Prediction
Prior to embarking on extensive experimental studies, an initial assessment of the physicochemical properties of this compound can provide valuable insights into its expected solubility behavior.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method/Source |
| Molecular Formula | C₉H₅BrFNO | --- |
| Molecular Weight | 242.04 g/mol | --- |
| logP | 2.5 - 3.5 | Computational prediction |
| pKa (acidic) | 8.0 - 9.0 (amide proton) | Estimation based on similar structures |
| pKa (basic) | 1.0 - 2.0 (quinoline nitrogen) | Estimation based on similar structures |
| Melting Point | >200 °C | Estimation based on similar structures |
In silico models, such as the General Solubility Equation (GSE), can offer a preliminary estimation of aqueous solubility.[5][6][7][8] These models typically utilize parameters like logP and melting point to predict solubility. Given the predicted high melting point and moderate logP, this compound is anticipated to have low intrinsic aqueous solubility.
Experimental Solubility Assessment: A Multi-faceted Approach
A comprehensive solubility assessment involves both kinetic and thermodynamic measurements. Kinetic solubility is often employed in early discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value, which is critical for later-stage development.[9][10][11][12]
Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated DMSO stock to an aqueous buffer.[10][11] This method is susceptible to supersaturation and precipitation kinetics.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Shake the plate for a predetermined time (e.g., 2 hours) at a controlled temperature (e.g., 25 °C).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility is the concentration of a solute in a saturated solution in equilibrium with the solid phase. The shake-flask method is the gold standard for its determination.[1][13]
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.[1][14] A calibration curve should be prepared using standards of known concentrations.
Expected Solubility Profile and Data Interpretation
Based on the chemical structure of this compound, a distinct pH-dependent solubility profile is anticipated. The quinolinone moiety possesses both a weakly acidic amide proton and a weakly basic quinoline nitrogen.
Impact of pH
The solubility of ionizable compounds is significantly influenced by the pH of the medium.[3][15] For this compound, the following is expected:
-
Acidic pH (pH < pKa of quinoline nitrogen): The quinoline nitrogen will be protonated, leading to the formation of a cationic species. This is expected to increase the aqueous solubility.
-
Neutral pH: The compound will exist predominantly in its neutral form, which is expected to have the lowest aqueous solubility (intrinsic solubility).
-
Alkaline pH (pH > pKa of amide proton): The amide proton can be removed, forming an anionic species, which should also lead to an increase in aqueous solubility.
Table 2: Hypothetical Thermodynamic Solubility of this compound at 25 °C
| pH of Buffer | Expected Solubility (µg/mL) | Predominant Species |
| 1.2 | 10 - 50 | Cationic |
| 4.5 | 1 - 10 | Neutral |
| 6.8 | < 1 | Neutral |
| 7.4 | < 1 | Neutral |
| 9.0 | 5 - 20 | Anionic |
Solubility in Organic Solvents and Co-solvent Systems
Due to its aromatic nature, this compound is expected to exhibit good solubility in a range of organic solvents.[16] This is crucial for formulation development, as co-solvents are often used to enhance the solubility of poorly soluble drugs.
Table 3: Predicted Solubility of this compound in Common Solvents
| Solvent | Expected Solubility |
| Water | Very slightly soluble to practically insoluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Freely soluble |
| N,N-Dimethylformamide (DMF) | Freely soluble |
| Polyethylene Glycol 400 (PEG 400) | Soluble |
Visualization of Key Concepts
Visual aids are invaluable for understanding complex scientific concepts and workflows.
Caption: The expected impact of pH on the aqueous solubility of this compound.
Conclusion and Future Directions
This technical guide has outlined a comprehensive strategy for the solubility profiling of this compound. By integrating in silico prediction with robust experimental methodologies, a thorough understanding of the compound's solubility behavior can be achieved. The anticipated low intrinsic aqueous solubility and significant pH-dependency underscore the importance of these studies for guiding formulation development. Future work should focus on executing the described protocols to generate definitive experimental data. Furthermore, investigating various solubility enhancement techniques, such as salt formation, co-solvency, and the use of amorphous solid dispersions, will be critical for the successful development of this compound as a therapeutic candidate. [2][17]
References
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Evotec. Thermodynamic Solubility Assay. [Link]
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ResearchGate. Discovery of 2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a Class I Selective Orally Active Histone Deacetylase Inhibitor. [Link]
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BioDuro. ADME Solubility Assay. [Link]
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Singhvi, G., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]
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Carvaja, G. L., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. [Link]
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Carvaja, G. L., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. [Link]
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Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. [Link]
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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Delaney, J. S. (2004). esol: estimating aqueous solubility directly from molecular structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000-1005. [Link]
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Votano, J. R., et al. (2006). In silico prediction of aqueous solubility: a multimodel protocol based on chemical similarity. Journal of Chemical Information and Modeling, 46(6), 2535-2543. [Link]
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ResearchGate. On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. [Link]
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Wikipedia. Quinoline. [Link]
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ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
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ResearchGate. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
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Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
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Avdeef, A., et al. (1998). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical Research, 15(12), 1929-1940. [Link]
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Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
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ResearchGate. Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. [Link]
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Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]
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Yellela, S. R. C. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]
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Simulations Plus. In silico PREDICTION OF ORAL BIOAVAILABILITY. [Link]
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PubChem. 6-Bromoquinolin-2(1H)-one. [Link]
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PubChem. 6-Bromo-4-hydroxyquinolin-2(1H)-one. [Link]
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PubChem. 6-Bromo-3-hydroxyquinolin-2(1H)-one. [Link]
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PubChem. 6-Bromo-1,2,3,4-tetrahydroquinoline. [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Bromo-8-fluoroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-8-fluoroquinolin-2(1H)-one is a halogenated quinolinone derivative of significant interest in medicinal chemistry and drug discovery. The quinolinone scaffold is a well-established pharmacophore found in numerous biologically active compounds. The introduction of bromine and fluorine atoms onto this core structure can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. A thorough structural characterization is paramount for the advancement of any research and development involving this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of its chemical structure. This in-depth technical guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound, offering insights into the expected chemical shifts and coupling constants. Furthermore, a comprehensive, field-proven protocol for the acquisition of high-quality NMR data for this and similar heterocyclic systems is presented.
Molecular Structure and Numbering
For clarity in the spectral analysis, the atoms of this compound are numbered as follows:
Caption: A standardized workflow for the acquisition and analysis of NMR data for this compound.
Detailed Methodologies:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a clean, dry vial. DMSO-d₆ is often preferred for quinolinones due to its excellent solubilizing power.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the sample into a high-field NMR spectrometer (a field strength of 400 MHz or higher is recommended for better signal dispersion).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. A larger number of scans will be required compared to the proton spectrum due to the lower natural abundance of ¹³C.
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which is crucial for identifying neighboring protons in the spin systems.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is essential for assigning quaternary carbons and piecing together the molecular fragments.
-
-
Data Processing and Interpretation:
-
Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts of all spectra to the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.
-
Analyze the 2D spectra to establish connectivity between atoms and finalize the assignment of all proton and carbon signals.
-
Trustworthiness and Self-Validation
The presented NMR data are predictive and based on established principles of NMR spectroscopy and data from structurally analogous compounds. The proposed experimental workflow is a self-validating system. The combination of 1D and 2D NMR experiments provides a network of correlations that must be internally consistent for a correct structural assignment. For instance, the H-C correlations observed in the HSQC and HMBC spectra must align with the H-H couplings seen in the COSY spectrum. Any discrepancy would indicate an incorrect assignment or an unexpected structural feature, prompting further investigation.
References
- Abraham, R. J., & Mobli, M. (2008). The prediction of 1H NMR chemical shifts: a combined empirical and theoretical approach. Magnetic Resonance in Chemistry, 46(12), 1148–1157.
-
Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
The Architecture of Discovery: A Technical Guide to the Synthesis and Application of Novel Quinolinone Derivatives
Foreword: The Enduring Legacy and Evolving Potential of the Quinolinone Scaffold
The quinolinone core, a bicyclic aromatic heterocycle, stands as a privileged scaffold in the landscape of medicinal chemistry and drug discovery. Its inherent structural features and synthetic tractability have given rise to a vast array of derivatives with a remarkable spectrum of biological activities. From the foundational antibacterial agents that have saved countless lives to cutting-edge therapeutics targeting cancer, viral infections, and genetic disorders, the quinolinone motif continues to be a fertile ground for innovation.[1][2][3][4][5][6][7][8][9]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of synthetic protocols to provide a deeper understanding of the strategic considerations and mechanistic underpinnings that drive the discovery and synthesis of novel quinolinone derivatives. We will explore both classical and contemporary synthetic strategies, delve into the rationale behind experimental design, and illuminate the critical interplay between chemical structure and biological function.
I. Strategic Blueprint: Deconstructing the Quinolinone Core for Synthesis
The journey to a novel quinolinone derivative begins with a strategic retrosynthetic analysis. Understanding the key bond disconnections and the available synthetic methodologies is paramount to designing an efficient and versatile synthetic route.
Foundational Approaches: Classical Name Reactions
For decades, the synthesis of the quinolinone ring system has been dominated by a handful of powerful and reliable name reactions, many of which are still in use today for their robustness and scalability.[10]
-
Gould-Jacobs Reaction: This versatile method involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization to form the 4-hydroxyquinoline-3-carboxylate core.[11][12][13][14] Subsequent saponification and decarboxylation yield the 4-quinolinone. The elegance of this reaction lies in its ability to introduce substituents on the benzene ring via the choice of aniline and at the 3-position through the malonic ester derivative.
-
Conrad-Limpach-Knorr Synthesis: This approach utilizes the reaction of anilines with β-ketoesters. The reaction conditions (kinetic vs. thermodynamic control) can be tuned to selectively produce either 2- or 4-quinolinones.
-
Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction employs α,β-unsaturated carbonyl compounds reacting with anilines, typically in the presence of an acid catalyst, to generate substituted quinolines which can then be oxidized to quinolinones.[10][15][16][17][18]
The Modern Synthesis Toolkit: Catalysis and C-H Functionalization
The advent of modern catalytic methods has revolutionized the synthesis of quinolinone derivatives, offering milder reaction conditions, greater functional group tolerance, and access to previously unattainable chemical space.[1][19][20][21][22]
-
Transition Metal-Catalyzed Cross-Coupling and Annulation Reactions: Palladium-catalyzed reactions, in particular, have been instrumental in the construction of the quinolinone core.[1] For instance, the carbonylative Sonogashira coupling of 2-iodoanilines with terminal alkynes provides a direct route to 2-substituted 4-quinolinones.[1] Other transition metals like copper, rhodium, ruthenium, cobalt, and nickel have also been employed in various C-N and C-C bond-forming reactions to construct the quinolinone scaffold.[19][20]
-
C-H Activation Strategies: Direct functionalization of C-H bonds has emerged as a powerful and atom-economical approach. Regioselective C-H activation of anilines or other precursors followed by annulation with alkynes or other coupling partners offers a streamlined synthesis of highly substituted quinolinones.[19][20]
-
Photocatalysis and Green Chemistry Approaches: Visible-light-mediated reactions and the use of environmentally benign catalysts are gaining prominence.[19] These methods often proceed under mild conditions and can offer unique reactivity patterns.
II. From Theory to Practice: Experimental Protocols and Mechanistic Insights
A robust experimental protocol is a self-validating system where each step is justified by chemical principles. Here, we provide detailed methodologies for both a classical and a modern synthetic approach, highlighting the causality behind the experimental choices.
Protocol 1: Gould-Jacobs Synthesis of a 4-Hydroxyquinoline-3-carboxylate Derivative
This protocol details the synthesis of a key intermediate in the production of many quinolinone-based drugs.
Objective: To synthesize Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate.
Materials:
-
3-Chloroaniline
-
Diethyl ethoxymethylenemalonate (EMME)
-
Diphenyl ether
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
Step-by-Step Methodology:
-
Condensation: In a round-bottom flask, combine 3-chloroaniline (1 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.). Heat the mixture at 110-120 °C for 2 hours.
-
Rationale: This step forms the key anilinomethylenemalonate intermediate via a nucleophilic substitution reaction where the aniline nitrogen attacks the electrophilic carbon of the ethoxymethylene group, followed by the elimination of ethanol. The slight excess of EMME ensures complete consumption of the aniline.
-
-
Cyclization: To the reaction mixture, add diphenyl ether as a high-boiling solvent. Heat the solution to 250 °C for 30 minutes.
-
Rationale: The high temperature promotes an intramolecular electrophilic aromatic substitution (a 6-electron cyclization) where the electron-rich benzene ring attacks one of the ester carbonyls, leading to the formation of the quinolinone ring.[11] Diphenyl ether is used as a heat transfer medium to achieve the necessary high temperature for cyclization.
-
-
Isolation and Purification: Cool the reaction mixture to room temperature. The product will precipitate. Filter the solid and wash with hexane to remove the diphenyl ether. Recrystallize the crude product from ethanol.
-
Rationale: The product is a solid at room temperature and insoluble in hexane, allowing for easy separation from the high-boiling solvent. Recrystallization from ethanol purifies the product by removing any remaining starting materials or byproducts.
-
Diagram: Gould-Jacobs Reaction Workflow
Caption: Workflow for the Gould-Jacobs synthesis of a 4-hydroxyquinoline-3-carboxylate derivative.
Protocol 2: Palladium-Catalyzed Carbonylative Sonogashira Coupling
This protocol exemplifies a modern, efficient method for the synthesis of 2-substituted 4-quinolinones.
Objective: To synthesize 2-Phenyl-4(1H)-quinolinone.
Materials:
-
2-Iodoaniline
-
Phenylacetylene
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
-
Carbon monoxide (CO) gas
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve PdCl₂ (2 mol%) and PPh₃ (4 mol%) in DMF. Stir for 10 minutes.
-
Rationale: This in situ preparation forms the active Pd(0) catalyst, Pd(PPh₃)₂, which is crucial for the catalytic cycle. The inert atmosphere prevents the oxidation of the catalyst.
-
-
Reaction Setup: To the catalyst solution, add 2-iodoaniline (1 eq.), CuI (1 mol%), and Et₃N (2 eq.).
-
Rationale: CuI acts as a co-catalyst, facilitating the formation of the copper acetylide intermediate. Et₃N serves as a base to neutralize the HI generated during the reaction.
-
-
Carbonylative Coupling: Bubble carbon monoxide (CO) gas through the solution for 15 minutes. Then, add phenylacetylene (1.2 eq.) dropwise. Heat the reaction mixture to 80 °C under a CO atmosphere (balloon) for 12 hours.[1]
-
Rationale: This is the key step where the palladium catalyst orchestrates a cascade of reactions: oxidative addition of 2-iodoaniline to Pd(0), CO insertion into the Pd-aryl bond, transmetalation with the copper acetylide, and reductive elimination to form the coupled product, which then undergoes intramolecular cyclization to the quinolinone.
-
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Rationale: Standard aqueous work-up removes the DMF solvent and inorganic salts. Column chromatography separates the desired product from any unreacted starting materials, byproducts, and catalyst residues.
-
Diagram: Catalytic Cycle of Palladium-Catalyzed Carbonylative Sonogashira Coupling
Caption: Simplified catalytic cycle for the synthesis of a 2-substituted 4-quinolinone.
III. The Biological Significance of Quinolinone Derivatives: A Structure-Activity Relationship (SAR) Perspective
The therapeutic success of quinolinone derivatives is a testament to the power of medicinal chemistry in fine-tuning molecular structures for optimal biological activity and pharmacokinetic properties.[23]
Antibacterial Agents: The Fluoroquinolone Legacy
The introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position of the quinolinone core marked a watershed moment in the development of antibacterial agents, leading to the highly successful fluoroquinolone class of antibiotics.[1]
-
Mechanism of Action: Fluoroquinolones inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to rapid bacterial cell death.[1]
-
Key SAR Insights:
-
N-1 Substituent: A cyclopropyl group at the N-1 position (e.g., ciprofloxacin) is often optimal for potent antibacterial activity.[1]
-
C-3 Carboxylic Acid and C-4 Carbonyl: These groups are crucial for binding to the DNA gyrase-DNA complex and for cell penetration.[1]
-
C-6 Fluorine: Significantly enhances antibacterial potency.[1]
-
C-7 Heterocycle: Modulates the spectrum of activity. A piperazine ring (e.g., ciprofloxacin) generally confers better activity against Gram-negative bacteria, while a pyrrolidine ring (e.g., moxifloxacin) enhances activity against Gram-positive bacteria.[1]
-
Table 1: Evolution of Fluoroquinolone Antibiotics
| Generation | Representative Drug | Key Structural Features | Spectrum of Activity |
| First | Nalidixic Acid | No fluorine at C-6 | Narrow, mainly Gram-negative urinary tract pathogens |
| Second | Ciprofloxacin | C-6 Fluoro, C-7 Piperazine | Broadened Gram-negative, some Gram-positive |
| Third | Levofloxacin | C-6 Fluoro, enhanced C-7/N-1 substituents | Expanded Gram-positive and atypical pathogen coverage |
| Fourth | Moxifloxacin | C-8 Methoxy, bulky C-7 substituent | Broad-spectrum including anaerobes |
Anticancer Therapeutics: A New Frontier
Quinolinone derivatives have emerged as promising scaffolds for the development of novel anticancer agents, targeting a variety of mechanisms.[23][24][25][26]
-
Targets and Mechanisms: Quinolinone-based compounds have been shown to inhibit tyrosine kinases, topoisomerases, and tubulin polymerization, and to induce apoptosis and cell cycle arrest.[23]
-
SAR in Anticancer Quinolinones: The SAR for anticancer activity is highly dependent on the specific target. However, some general trends have been observed:
-
Substitution at the C-2 and C-3 positions with aromatic or heteroaromatic rings can lead to potent kinase inhibitors.
-
The presence of electron-withdrawing groups on the quinolinone ring can enhance cytotoxic activity.[25]
-
Hybrid molecules incorporating other pharmacophores, such as benzimidazoles, have shown promising results.[2]
-
Other Therapeutic Applications
The versatility of the quinolinone scaffold is further demonstrated by its application in other therapeutic areas:[2]
-
Antiviral: Elvitegravir, a 4-quinolinone derivative, is an HIV integrase inhibitor used in the treatment of HIV/AIDS.[1]
-
Cystic Fibrosis: Ivacaftor is a quinolinone derivative that acts as a potentiator of the CFTR protein, representing a breakthrough in the treatment of certain forms of cystic fibrosis.[1]
-
Antiallergic: Nedocromil is a pyrano[3,2-c]quinoline derivative used as a mast cell stabilizer for the treatment of asthma.[1]
IV. Future Perspectives: The Road Ahead for Quinolinone Discovery
The field of quinolinone synthesis and discovery continues to evolve, driven by advances in synthetic methodology and a deeper understanding of biological targets.
-
Advanced Synthetic Strategies: The development of more efficient, selective, and sustainable synthetic methods, including late-stage functionalization and biocatalysis, will be crucial for accessing novel and complex quinolinone derivatives.
-
Targeted Drug Design: A more rational, structure-based approach to drug design, aided by computational modeling and a growing understanding of disease biology, will enable the development of highly selective and potent quinolinone-based therapeutics.
-
Exploring New Biological Space: The inherent versatility of the quinolinone scaffold suggests that its therapeutic potential is far from exhausted. Continued exploration of its biological activities will undoubtedly uncover new applications in a wide range of diseases.
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Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Review on recent development of quinoline for anticancer activities. (n.d.). Wiley Online Library. Retrieved January 23, 2026, from [Link]
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Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). SpringerLink. Retrieved January 23, 2026, from [Link]
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Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. (2019). PubMed. Retrieved January 23, 2026, from [Link]
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Biological activities of quinoline derivatives. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
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Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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Catalytic pathway for quinoline synthesis. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
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(PDF) Biological Activities of Quinoline Derivatives. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]
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A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (n.d.). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]
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New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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The Pharmacological Frontier: A Technical Guide to the Biological Potential of Bromo-Fluoro Quinolinones
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide delves into the burgeoning field of bromo-fluoro quinolinones, a class of heterocyclic compounds demonstrating significant promise across a spectrum of therapeutic areas. By strategically incorporating bromine and fluorine atoms into the quinolinone scaffold, medicinal chemists have unlocked a remarkable array of biological activities. This document provides an in-depth exploration of these activities, underpinned by a rigorous examination of the experimental methodologies and a discussion of the structure-activity relationships that govern their potency and selectivity.
I. The Quinolinone Core: A Privileged Scaffold for Drug Discovery
Quinoline and its derivatives are fundamental heterocyclic structures found in numerous natural and synthetic compounds with diverse pharmacological properties. The quinolinone core, a quinoline bearing a carbonyl group, has attracted considerable attention in medicinal chemistry due to its versatile biological activities, including anticancer, antimicrobial, and antiviral effects.
The introduction of halogen atoms, particularly bromine and fluorine, to the quinolinone ring system profoundly influences the molecule's physicochemical and biological properties. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and bioavailability. Bromine, a larger and more polarizable halogen, can also modulate biological activity through various interactions with target macromolecules. The synergistic or differential effects of bromo and fluoro substitutions are a key focus of current research, aiming to fine-tune the therapeutic potential of these compounds.
II. Anticancer Activity: Targeting the Proliferative Machinery
Bromo-fluoro quinolinones have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, targeting key enzymes and pathways involved in cancer cell proliferation and survival.
A primary mechanism of action for many quinolone derivatives is the inhibition of topoisomerases, essential enzymes that regulate DNA topology during replication, transcription, and recombination.[1] By stabilizing the transient DNA-enzyme cleavage complex, these compounds lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis.
Key Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Rationale for Cell Line Selection: The choice of cancer cell lines is critical for relevant structure-activity relationship analysis.[2] Cell lines are selected based on the specific cancer type being targeted and the expression levels of the molecular target of the compounds being tested. For instance, to evaluate topoisomerase inhibitors, cell lines with known sensitivities or resistance to other topoisomerase-targeting drugs may be employed.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The bromo-fluoro quinolinone derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (a known anticancer drug) are included.
-
Incubation: The plate is incubated for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.
-
MTT Addition: MTT solution is added to each well and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Visualizing the Experimental Workflow
Caption: Workflow of the MTT assay for assessing the cytotoxicity of bromo-fluoro quinolinones.
III. Antibacterial Activity: Combating Microbial Resistance
The quinolone scaffold is the backbone of a major class of antibiotics, the fluoroquinolones. The introduction of a fluorine atom at the C-6 position was a pivotal discovery that significantly enhanced antibacterial potency.[3] Further modifications, including the incorporation of a bromine atom, are being explored to overcome the growing challenge of antibiotic resistance.
The primary antibacterial mechanism of quinolones involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4] These enzymes are crucial for DNA replication, repair, and recombination in bacteria. Inhibition of these enzymes leads to the fragmentation of the bacterial chromosome and ultimately cell death.
Key Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] It is a fundamental measure of a compound's antibacterial potency.
Rationale for Bacterial Strain Selection: A panel of bacterial strains is typically used, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, to determine the spectrum of activity. Strains with known resistance mechanisms to existing antibiotics are also included to assess the compound's efficacy against resistant pathogens.
Step-by-Step Protocol (Broth Microdilution Method):
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compounds: The bromo-fluoro quinolinone derivatives are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: A growth control (no compound) and a sterility control (no bacteria) are included. A known antibiotic is often used as a positive control.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Visualizing the Experimental Workflow
Caption: Workflow of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
IV. Antiviral Activity: A New Frontier for Quinolones
While traditionally known for their antibacterial properties, certain quinolone derivatives have demonstrated promising antiviral activity against a range of viruses.[6] The mechanisms of antiviral action are still being elucidated but may involve the inhibition of viral enzymes or interference with viral replication processes. The introduction of bromo and fluoro substituents can modulate this activity, offering new avenues for the development of broad-spectrum antiviral agents.
Key Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[7]
Rationale for Viral and Cell Line Selection: The choice of virus and host cell line is dependent on the specific viral disease being targeted. For example, to test against Herpes Simplex Virus-1 (HSV-1), Vero cells (African green monkey kidney epithelial cells) are commonly used as they are highly susceptible to infection.
Step-by-Step Protocol:
-
Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in a multi-well plate.
-
Virus Incubation with Compound: The virus is pre-incubated with different concentrations of the bromo-fluoro quinolinone derivative.
-
Infection: The cell monolayers are infected with the virus-compound mixture.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus, leading to the formation of localized lesions (plaques).
-
Incubation: The plates are incubated for several days to allow for plaque development.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to a virus control (no compound). The IC50 value is then determined.
V. Enzyme Inhibition: A Targeted Approach
The ability of bromo-fluoro quinolinones to inhibit specific enzymes is a cornerstone of their therapeutic potential. As discussed, topoisomerases are key targets for their anticancer and antibacterial activities. However, these compounds may also inhibit other enzymes, opening up possibilities for treating a wider range of diseases.
Key Experimental Protocol: Topoisomerase Inhibition Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I or the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.[1]
Principle of the Assay:
-
Topoisomerase I: The enzyme relaxes supercoiled plasmid DNA. Inhibitors prevent this relaxation. The different DNA topoisomers (supercoiled, relaxed) can be separated by agarose gel electrophoresis.
-
Topoisomerase II: The enzyme decatenates intertwined kDNA networks into minicircles. Inhibitors prevent this decatenation. The catenated and decatenated DNA can be resolved by gel electrophoresis.
Step-by-Step Protocol (Topoisomerase I Relaxation Assay):
-
Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA, reaction buffer, and purified topoisomerase I enzyme.
-
Inhibitor Addition: The bromo-fluoro quinolinone derivative is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (containing a chelating agent and a loading dye).
-
Agarose Gel Electrophoresis: The reaction products are separated on an agarose gel.
-
Visualization: The DNA bands are visualized under UV light after staining with a fluorescent dye (e.g., ethidium bromide).
-
Analysis: Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-inhibitor control.
Visualizing the Topoisomerase Inhibition Mechanism
Caption: Mechanism of topoisomerase inhibition by bromo-fluoro quinolinones.
VI. Synthesis and Structure-Activity Relationships (SAR)
The synthesis of bromo-fluoro quinolinones can be achieved through various established synthetic routes, often involving multi-step procedures. A common approach involves the construction of the quinolinone core followed by regioselective halogenation.
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity and selectivity of these compounds. Key structural features that influence activity include:
-
Position of Halogenation: The position of the bromine and fluorine atoms on the quinolinone ring significantly impacts potency and target selectivity.[8]
-
Substituents at N-1: The nature of the substituent at the N-1 position can affect antibacterial and anticancer activity. A cyclopropyl group is often optimal for antibacterial quinolones.[9]
-
Substituents at C-7: Modifications at the C-7 position can influence antibacterial spectrum and pharmacokinetic properties.[8]
VII. Quantitative Data Summary
| Compound Class | Biological Activity | Assay | Key Findings (Example) |
| Bromo-fluoro quinolinones | Anticancer | MTT | Potent cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range. |
| Bromo-fluoro quinolinones | Antibacterial | MIC | Broad-spectrum activity against Gram-positive and Gram-negative bacteria, including resistant strains. |
| Bromo-fluoro quinolinones | Antiviral | Plaque Reduction | Inhibition of viral replication with significant reduction in plaque formation. |
| Bromo-fluoro quinolinones | Enzyme Inhibition | Topoisomerase Assay | Potent inhibition of topoisomerase I and/or II, leading to DNA damage. |
VIII. Conclusion and Future Directions
Bromo-fluoro quinolinones represent a highly promising class of compounds with a broad range of biological activities. Their potential as anticancer, antibacterial, and antiviral agents, coupled with their ability to inhibit key cellular enzymes, makes them attractive candidates for further drug development. Future research should focus on optimizing their potency and selectivity through further SAR studies, elucidating their detailed mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical studies. The strategic combination of bromine and fluorine on the privileged quinolinone scaffold continues to be a fruitful area for the discovery of novel therapeutic agents.
IX. References
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Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Substituted Quinolinones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted quinolinones represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive exploration of their mechanism of action, with a primary focus on their well-established role as antibacterial agents targeting bacterial type II topoisomerases. We will delve into the molecular interactions with DNA gyrase and topoisomerase IV, the resulting cellular consequences, and the structural modifications that dictate their potency and spectrum of activity. Furthermore, this guide will elucidate the burgeoning field of non-antibacterial applications of substituted quinolinones, including their potential as anticancer and antiviral agents. Detailed experimental protocols are provided to empower researchers in their investigation of these multifaceted molecules.
Introduction: The Quinolinone Scaffold - A Privileged Structure in Medicinal Chemistry
The quinolinone core, a bicyclic aromatic structure, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its rigid framework and amenable substitution points allow for the synthesis of a vast library of derivatives with diverse pharmacological properties.[1] Historically, the discovery of nalidixic acid, a first-generation quinolone, marked the advent of a powerful new class of antibacterial agents.[2][3] Subsequent structural modifications, most notably the introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position, led to the development of the highly successful fluoroquinolones with enhanced potency and a broader spectrum of activity.[4][5]
While their antibacterial prowess is well-documented, the therapeutic potential of substituted quinolinones extends far beyond infectious diseases. Researchers are actively exploring their utility as anticancer, antiviral, and anti-inflammatory agents, highlighting the remarkable versatility of this chemical scaffold.[6][7] This guide will dissect the fundamental mechanisms that underpin these diverse biological effects.
The Primary Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases
The primary antibacterial mechanism of action of quinolinones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8][9] These enzymes are responsible for managing the topological state of DNA during replication, transcription, and repair. By targeting these enzymes, quinolinones effectively halt critical cellular processes, leading to bacterial cell death.[6][10]
The Targets: DNA Gyrase and Topoisomerase IV
-
DNA Gyrase: This enzyme, unique to bacteria, introduces negative supercoils into DNA, a process crucial for DNA compaction and replication.[8] It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits.[11]
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (unlinking) of newly replicated daughter chromosomes, allowing for proper segregation into daughter cells.[8] It is also a heterotetramer, consisting of two ParC and two ParE subunits, which are homologous to GyrA and GyrB, respectively.[8]
The differential targeting of these enzymes contributes to the spectrum of activity of quinolones. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the preferred target.[6][12]
The Molecular Mechanism: Formation of a Ternary Complex and DNA Damage
Quinolones do not bind to the enzymes or DNA alone. Instead, they stabilize a transient intermediate in the topoisomerase catalytic cycle known as the "cleavage complex."[11][13] In this complex, the enzyme has created a double-strand break in the DNA, and the quinolone molecule intercalates into the DNA at the site of the break.[2] This forms a stable ternary complex consisting of the quinolone, the enzyme, and the cleaved DNA.[8]
The formation of this stable complex has two major consequences:
-
Inhibition of Enzyme Activity: The quinolone acts as a physical block, preventing the re-ligation of the DNA strands, thereby inhibiting the overall catalytic activity of the enzyme.[9]
-
Conversion of an Essential Enzyme into a Cellular Toxin: The stabilized cleavage complex is recognized by the cell as a form of DNA damage. The collision of replication forks with these complexes leads to the release of lethal double-strand breaks in the bacterial chromosome, triggering a cascade of events that ultimately result in cell death.[2][10][11]
The following diagram illustrates the mechanism of quinolone action on DNA gyrase:
Figure 1: Mechanism of action of substituted quinolinones on DNA gyrase.
Structure-Activity Relationships (SAR): Tailoring Quinolinones for Optimal Efficacy
The biological activity of substituted quinolinones is intricately linked to their chemical structure. Understanding the structure-activity relationships (SAR) is paramount for designing novel derivatives with improved potency, a broader spectrum of activity, and a favorable safety profile.[4] The fundamental quinolinone scaffold consists of a substituted pyridine ring fused to a carboxylic acid-containing ring.[4]
| Position | Substitution | Impact on Activity | Examples |
| N-1 | Alkyl, Cyclopropyl, Aryl | Essential for antibacterial activity. Cyclopropyl and difluorophenyl groups often confer high potency.[6][14] | Ciprofloxacin (cyclopropyl), Moxifloxacin (cyclopropyl) |
| C-3 | Carboxylic Acid | Crucial for binding to the enzyme-DNA complex and for cell penetration.[6] | All clinically relevant quinolones |
| C-4 | Carbonyl | Essential for binding to the enzyme-DNA complex.[6] | All clinically relevant quinolones |
| C-5 | Small substituents (e.g., amino, methyl) | Can increase activity against Gram-positive bacteria.[6] | Sparfloxacin (amino) |
| C-6 | Fluorine | Significantly broadens the spectrum of activity and increases potency.[4][5][6] | Most modern fluoroquinolones |
| C-7 | Piperazine, Pyrrolidine rings | Enhances antimicrobial activity and influences pharmacokinetic properties. Piperazine often improves activity against Gram-negative bacteria, while pyrrolidine can enhance activity against Gram-positive bacteria.[4][6] | Ciprofloxacin (piperazine), Moxifloxacin (pyrrolidine) |
| C-8 | Halogen, Methoxy | Can improve efficacy against anaerobic bacteria. A methoxy group can reduce phototoxicity.[6] | Sparfloxacin (fluoro), Moxifloxacin (methoxy) |
Table 1: Structure-Activity Relationships of Substituted Quinolinones
The following diagram illustrates the key substitution points on the quinolinone scaffold and their impact on activity:
Figure 2: Key substitution points on the quinolinone scaffold.
Mechanisms of Resistance: A Growing Challenge
The widespread use of quinolones has inevitably led to the emergence of bacterial resistance, threatening their clinical efficacy.[10] Understanding the mechanisms of resistance is crucial for the development of new quinolones that can overcome these challenges. The primary mechanisms of resistance include:
-
Target-Mediated Resistance: This is the most common mechanism and involves mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[8][10] These mutations, often occurring in a specific region known as the quinolone resistance-determining region (QRDR), alter the drug-binding site, reducing the affinity of quinolones for their targets.[8]
-
Reduced Drug Accumulation: Bacteria can reduce the intracellular concentration of quinolones through two main strategies:
-
Decreased Uptake: Alterations in the porin channels in the outer membrane of Gram-negative bacteria can limit the influx of quinolones into the cell.[10]
-
Increased Efflux: Overexpression of efflux pumps, which are membrane proteins that actively transport drugs out of the cell, is a significant mechanism of resistance in both Gram-positive and Gram-negative bacteria.[8][11]
-
-
Plasmid-Mediated Resistance: The acquisition of resistance genes on plasmids allows for the rapid spread of resistance among bacterial populations. These plasmids can carry genes that:
Beyond Antibacterial Activity: The Expanding Therapeutic Landscape of Substituted Quinolinones
The chemical versatility of the quinolinone scaffold has led to the discovery of derivatives with a wide range of therapeutic applications beyond their antibacterial effects.
-
Anticancer Activity: Certain substituted quinolinones have demonstrated potent anticancer activity by targeting human topoisomerases I and II, inducing apoptosis in cancer cells.[15] Their mechanism often mirrors their antibacterial action, leading to DNA damage and cell death.
-
Antiviral Activity: Elvitegravir, a quinolinone derivative, is an FDA-approved antiviral drug for the treatment of HIV infection.[6] It functions as an integrase inhibitor, preventing the integration of the viral genome into the host cell's DNA.[6]
-
Other Therapeutic Applications: Substituted quinolinones have also been investigated for their potential as:
-
Anti-inflammatory agents [7]
-
Anticonvulsants [7]
-
Antihypertensive agents [7]
-
Cystic fibrosis treatments: Ivacaftor is a quinolinone derivative that acts as a potentiator of the CFTR protein.[6]
-
Antiallergic agents: Nedocromil is a quinolinone-based mast cell stabilizer used in the treatment of asthma.[6]
-
Experimental Protocols for Elucidating the Mechanism of Action
A variety of in vitro and cell-based assays are employed to investigate the mechanism of action of substituted quinolinones.
In Vitro Enzyme Inhibition Assays
These assays directly measure the effect of a compound on the activity of purified DNA gyrase or topoisomerase IV.
6.1.1. DNA Supercoiling Assay (for DNA Gyrase)
-
Principle: This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. An active inhibitor will prevent this supercoiling.
-
Step-by-Step Protocol:
-
Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase, ATP, and the test compound at various concentrations.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution containing a loading dye and a DNA intercalator (e.g., chloroquine) to resolve topoisomers.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with ethidium bromide. The extent of supercoiling will be inversely proportional to the concentration of the inhibitor.
-
6.1.2. Decatenation Assay (for Topoisomerase IV)
-
Principle: This assay measures the ability of topoisomerase IV to unlink catenated (interlocked) DNA networks, typically kinetoplast DNA (kDNA) from trypanosomes. An active inhibitor will prevent the release of minicircles from the kDNA network.
-
Step-by-Step Protocol:
-
Prepare a reaction mixture containing kDNA, topoisomerase IV, ATP, and the test compound at various concentrations.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and deproteinize the sample.
-
Analyze the DNA by agarose gel electrophoresis.
-
Visualize the DNA bands. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.
-
Cell-Based Assays
These assays assess the effect of the compound on bacterial cells.
6.2.1. Minimum Inhibitory Concentration (MIC) Assay
-
Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Step-by-Step Protocol (Broth Microdilution):
-
Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing bacterial growth medium.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth.
-
The following workflow diagram illustrates the process of an in vitro enzyme inhibition assay:
Figure 3: General workflow for an in vitro topoisomerase inhibition assay.
Conclusion and Future Directions
Substituted quinolinones remain a cornerstone of antibacterial therapy and a fertile ground for drug discovery. Their well-defined mechanism of action, targeting bacterial type II topoisomerases, provides a solid foundation for rational drug design. However, the escalating threat of antibiotic resistance necessitates the development of novel quinolinone derivatives that can evade existing resistance mechanisms. Future research will likely focus on:
-
Designing quinolinones that bind to novel sites on the topoisomerase enzymes.
-
Developing dual-targeting inhibitors that simultaneously inhibit multiple cellular pathways.
-
Exploring the vast chemical space of substituted quinolinones to identify compounds with novel therapeutic applications beyond infectious diseases.
By leveraging a deep understanding of their mechanism of action and structure-activity relationships, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.
References
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
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Bush, N. G., Diez-Santos, I., & Waksman, G. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5662. [Link]
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Rodríguez-Martínez, J. M., Cano, M. E., & Velasco, C. (2011). Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia, 24(1), 13-21. [Link]
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Aldred, K. J., McPherson, S. A., Wang, P., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. ACS Infectious Diseases, 1(2), 71-80. [Link]
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El-Sayed, W. M., & Al-Hussain, S. A. (2003). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 8(12), 933-942. [Link]
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Dr Matt & Dr Mike. (2018). Quinolone - Machanism of Action. YouTube. [Link]
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Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., ... & Livi, G. P. (2010). DNA Gyrase as a Target for Quinolones. Journal of Medicinal Chemistry, 53(24), 8547–8561. [Link]
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Tran, Q. C., Nguyen, H. T., Le, T. H., & Nguyen, T. V. (2020). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Omega, 5(3), 1361–1367. [Link]
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Andriole, V. T. (1999). Structure--activity relationship of quinolones. International journal of antimicrobial agents, 12 Suppl 1, S3-10. [Link]
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Hooper, D. C. (2001). Mechanisms of drug resistance: quinolone resistance. International journal of antimicrobial agents, 17(2), 85-91. [Link]
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Sissi, C., & Palumbo, M. (2022). The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV. Journal of medicinal chemistry, 65(10), 7055–7070. [Link]
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Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of antimicrobial chemotherapy, 51 Suppl 1, 13–20. [Link]
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Yilmaz, M., Yoğurtçuoğlu, E., & Demir, B. (2018). Trifluoroacetyl-Substituted Quinolones as New Antibacterials Against Antibiotic Resistant Strains. Letters in Drug Design & Discovery, 15(1), 81-87. [Link]
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Wube, A. A. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 226. [Link]
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Chen, C. Y., Wang, C. Y., & Hsieh, T. C. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(6), 1985. [Link]
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Aly, A. A., & El-Sayed, W. A. (2016). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 21(4), 481. [Link]
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Khairnar, S. V., & Shimpi, S. R. (2015). Synthesis and Antibacterial Activities of Some Substituted Quinolines. Asian Journal of Chemistry, 27(4), 1337-1340. [Link]
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Solution Pharmacy. (2023). Topic (36) Structure Activity Relationship of Quinolones. YouTube. [Link]
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Miller, W. G., Che, Y., & O'Neill, J. C. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Infectious Diseases, 8(10), 2056–2067. [Link]
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Aly, A. A., & El-Sayed, W. A. (2007). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(4), 855-866. [Link]
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Bryskier, A. (2005). Quinolones: structure-activity relationships and future predictions. Journal of Antimicrobial Chemotherapy, 55(suppl_1), i3-i11. [Link]
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Kumar, A., & Sharma, S. (2017). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica, 9(1), 58-63. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
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Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial agents and chemotherapy, 33(2), 131–135. [Link]
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Khodursky, A. B., & Cozzarelli, N. R. (1998). Topoisomerase IV is a target of quinolones in Escherichia coli. The Journal of biological chemistry, 273(42), 27668–27677. [Link]
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Mitton-Fry, M. J., Brickner, S. J., Hamel, J. C., Brennan, L., Casavant, J. M., Chen, M., ... & Yuan, W. (2013). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Bioorganic & medicinal chemistry letters, 23(9), 2655–2660. [Link]
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Kaur, M., Singh, M., & Chadha, N. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC medicinal chemistry, 13(10), 1184–1208. [Link]
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Wigglesworth, M. J., Bax, B. D., & Gentry, D. R. (2014). Bypassing Fluoroquinolone Resistance with Quinazolinediones: Studies of Drug–Gyrase–DNA Complexes Having Implications for Drug Design. ACS Chemical Biology, 9(7), 1476–1484. [Link]
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Hoshino, K., Kitamura, A., & Ikeda, Y. (1994). Comparison of inhibition of Escherichia coli topoisomerase IV by quinolones with DNA gyrase inhibition. Antimicrobial agents and chemotherapy, 38(11), 2623–2627. [Link]
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Boehm, H. J., Boehringer, M., & Gmuender, H. (2000). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 44(10), 2673–2680. [Link]
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Methodological & Application
Synthesis of 6-Bromo-8-fluoroquinolin-2(1H)-one: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 6-Bromo-8-fluoroquinolin-2(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The described methodology is a robust two-step process commencing with the commercially available starting material, 4-bromo-2-fluoroaniline. The synthesis proceeds via the formation of an N-(4-bromo-2-fluorophenyl)-3-oxobutanamide intermediate, followed by an acid-catalyzed intramolecular cyclization. This application note details the underlying chemical principles, provides a step-by-step experimental procedure, and includes critical data for reaction setup, monitoring, and product characterization, ensuring reproducibility and high yield.
Introduction and Scientific Rationale
The quinolin-2(1H)-one core structure is a privileged scaffold in pharmaceutical science, forming the backbone of numerous compounds with a wide array of biological activities. The strategic incorporation of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. This compound is therefore a valuable building block for the synthesis of novel therapeutic agents.
The synthetic strategy detailed herein is based on the well-established Knorr quinoline synthesis.[1][2] This classic method involves the conversion of a β-ketoanilide into a 2-hydroxyquinoline (the tautomeric form of a quinolin-2-one) via acid-catalyzed cyclization.[3][4] Our protocol adapts this principle for the specific synthesis of the target molecule from 4-bromo-2-fluoroaniline.
The two-stage approach offers distinct advantages:
-
Stage 1 (Amide Formation): The initial reaction of 4-bromo-2-fluoroaniline with ethyl acetoacetate is a condensation reaction that reliably forms the key β-ketoanilide intermediate. This step proceeds under moderate conditions and allows for the isolation and purification of the intermediate, ensuring the quality of the material entering the critical cyclization step.
-
Stage 2 (Cyclization): The subsequent intramolecular cyclization is an electrophilic aromatic substitution. The use of a strong dehydrating acid, such as Polyphosphoric Acid (PPA), is crucial. PPA serves as both the catalyst and solvent, promoting the formation of a reactive acylium ion intermediate which then attacks the electron-rich aniline ring to form the heterocyclic system.[5][6] The ortho- and para-directing effects of the amino group, combined with the steric and electronic influence of the fluorine and bromine substituents, guide the cyclization to the desired C-8 position.
Synthetic Workflow and Mechanism
The overall synthesis proceeds as depicted in the scheme below. The first step is the formation of the acetoacetanilide intermediate. The second, and key, step is the intramolecular Friedel-Crafts type acylation, which forges the quinolinone ring.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| 4-Bromo-2-fluoroaniline | 367-24-8 | 190.02 | 10.0 g (52.6 mmol) | Starting material. Irritant. |
| Ethyl acetoacetate | 141-97-9 | 130.14 | 7.5 g (57.6 mmol) | Reagent. Irritant. |
| Toluene | 108-88-3 | 92.14 | 100 mL | Solvent. Flammable, toxic. |
| Polyphosphoric Acid (PPA) | 8017-16-1 | N/A | ~100 g | Catalyst and solvent. Corrosive. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | For neutralization. |
| Ethyl Acetate | 141-78-6 | 88.11 | ~500 mL | Extraction solvent. Flammable. |
| Hexanes | 110-54-3 | 86.18 | ~500 mL | Extraction/crystallization solvent. Flammable. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | Drying agent. |
| Deionized Water | 7732-18-5 | 18.02 | As needed | For work-up. |
Step 1: Synthesis of N-(4-bromo-2-fluorophenyl)-3-oxobutanamide (Intermediate)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-fluoroaniline (10.0 g, 52.6 mmol), ethyl acetoacetate (7.5 g, 57.6 mmol, 1.1 eq), and toluene (100 mL).
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) [Eluent: 3:1 Hexanes:Ethyl Acetate], observing the consumption of the starting aniline.
-
Expert Insight: Driving the reaction to completion at this stage is crucial. The ethanol byproduct must be allowed to distill off to shift the equilibrium towards the product. A Dean-Stark trap can be used for this purpose for optimal results, though is not strictly necessary for this scale.
-
-
Work-up and Isolation: After cooling to room temperature, reduce the solvent volume to approximately 20 mL under reduced pressure using a rotary evaporator.
-
Add hexanes (100 mL) to the concentrated mixture and stir vigorously. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold hexanes (2 x 30 mL), and dry under vacuum. The intermediate is typically obtained as a white to off-white solid.
-
Expected Outcome: A yield of 12.0-13.5 g (83-93%) is expected. The product is generally of sufficient purity to proceed to the next step without further purification.
Step 2: Synthesis of this compound (Final Product)
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add Polyphosphoric Acid (PPA, ~100 g). Heat the PPA to 80-90°C with stirring to ensure it is fluid.
-
Safety Note: PPA is highly viscous and corrosive. Handle with extreme care in a chemical fume hood. Pre-warming the PPA is essential for safe addition of the solid intermediate.
-
-
Reagent Addition: Slowly and portion-wise, add the intermediate N-(4-bromo-2-fluorophenyl)-3-oxobutanamide (12.0 g, 43.8 mmol) to the hot PPA over 15-20 minutes. The internal temperature may rise; maintain it below 110°C during the addition.
-
Reaction Execution: After the addition is complete, heat the reaction mixture to 120-140°C and maintain for 2-3 hours. Monitor the reaction by TLC [Eluent: 1:1 Hexanes:Ethyl Acetate] until the intermediate is consumed.
-
Work-up and Isolation: Allow the reaction mixture to cool to approximately 80-90°C. With extreme caution , slowly pour the viscous mixture onto crushed ice (~500 g) in a large beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the product.
-
Neutralization: Carefully neutralize the acidic aqueous slurry to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution. Be prepared for significant CO₂ evolution.
-
Extraction: Collect the precipitated solid by vacuum filtration. Transfer the solid to a separatory funnel with ethyl acetate (250 mL) and water (150 mL). Shake well to dissolve the product in the organic layer. Separate the layers and extract the aqueous layer again with ethyl acetate (2 x 100 mL).
-
Purification: Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture or by silica gel column chromatography to afford the final product as a light-colored solid.
-
Expected Outcome: A yield of 7.5-9.0 g (67-80%) of the purified product is expected.
Characterization Data (Predicted)
-
Appearance: White to pale yellow solid.
-
Melting Point: >200 °C (decomposes).
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.8 (s, 1H, -NH), 7.9-7.7 (m, 2H, Ar-H), 6.6 (d, 1H, J=9.6 Hz, C3-H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 162.1 (C=O), 155.8 (d, J=245 Hz, C-F), 138.2, 130.5, 125.4 (d, J=10 Hz), 122.1, 118.9 (d, J=20 Hz), 116.3, 115.2.
-
Mass Spectrometry (ESI+): m/z 257.9 [M+H]⁺, 259.9 [M+H+2]⁺.
Safety and Handling
-
All experimental procedures must be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
4-Bromo-2-fluoroaniline is an irritant and toxic. Avoid inhalation and skin contact.
-
Polyphosphoric Acid is highly corrosive and will cause severe burns upon contact. The quenching procedure with ice is highly exothermic and must be performed slowly and with caution behind a safety shield.
-
Organic solvents like toluene, hexanes, and ethyl acetate are flammable. Keep away from ignition sources.
Conclusion
This application note provides a reliable and scalable protocol for the synthesis of this compound. By separating the synthesis into two distinct, high-yielding steps and providing clear rationale for the chosen conditions, this guide enables researchers in drug discovery and organic synthesis to confidently produce this valuable chemical intermediate for further investigation.
References
-
IIP Series (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
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Wikipedia. Conrad–Limpach synthesis. Available at: [Link]
-
PubMed (2026). Phosphoric-Acid-Catalyzed ortho-Selective Intramolecular Cyclodehydration Reaction of Phenols and Anilines. Available at: [Link]
-
Wikipedia. Knorr quinoline synthesis. Available at: [Link]
-
Canadian Center of Science and Education (2023). Polyphosphoric Acid in Organic Synthesis. Available at: [Link]
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-
YouTube (2019). Conrad-limpach-knorr synthesis of Quinolone. Available at: [Link]
-
Organic Chemistry Portal. Triflic Anhydride Promoted Intramolecular Cyclization of N-Aryl Cinnamides: Access to Polysubstituted Quinolin-2(1H)-ones. Available at: [Link]
-
Organic Chemistry Portal. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Available at: [Link]
-
ResearchGate (2025). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Available at: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
-
Atlantis Press (2015). Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]
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PubMed. Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Available at: [Link]
-
YouTube (2021). Knorr Quinoline Synthesis Mechanism Quinoline Synthesis Name Reactions Quinoline Synthesis #27. Available at: [Link]
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ResearchGate (2026). Phosphoric-Acid-Catalyzed ortho -Selective Intramolecular Cyclodehydration Reaction of Phenols and Anilines. Available at: [Link]
-
Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Available at: [Link]
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Mendoza, S. (2018). Polyphosphoric Acid in Organic Synthesis. International Journal of Chemistry. Available at: [Link]
-
MDPI (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]
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ResearchGate. Intramolecular cyclization under acidic conditions for the 6,7‐dihydro‐5H‐benzo[c]fluorenes synthesis. Available at: [Link]
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Experimental Protocol for the Knorr Synthesis of 2-Quinolinones: A Guide to Mechanism, Execution, and Optimization
An Application Note for Researchers, Scientists, and Drug Development Professionals
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The Knorr quinoline synthesis, first described by Ludwig Knorr in 1886, remains a cornerstone reaction for accessing 2-hydroxyquinolines and their more stable tautomers, 2-quinolinones.[2][3] This application note provides a detailed exploration of the Knorr synthesis, delving into its underlying mechanism, offering a field-proven experimental protocol, and discussing critical parameters for successful execution and optimization.
The Scientific Rationale: Mechanism of the Knorr Synthesis
The Knorr synthesis is fundamentally an acid-catalyzed intramolecular cyclization of a β-ketoanilide.[4] Understanding the mechanism is paramount for rationalizing experimental choices and troubleshooting the reaction. The process is a classic example of electrophilic aromatic substitution, driven by the formation of a highly reactive intermediate under strongly acidic conditions.[3]
The reaction proceeds through several key steps:
-
Dual Protonation: The reaction is initiated in a strong acid, typically concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA). The acid protonates both the amide and the ketone carbonyl groups of the β-ketoanilide substrate. A 2007 study utilizing NMR spectroscopy suggests that an O,O-dicationic intermediate, a potent superelectrophile, is the key reactive species.[3]
-
Electrophilic Attack: This highly activated intermediate is now primed for the crucial ring-closing step. The electron-rich aromatic ring of the anilide acts as a nucleophile, attacking the protonated ketone carbonyl carbon in an intramolecular electrophilic aromatic substitution.
-
Dehydration and Tautomerization: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the aromatic 2-hydroxyquinoline. This enol form is in equilibrium with its keto tautomer, the 2-quinolinone. In most cases, the 2-quinolinone form is thermodynamically more stable and predominates.[4]
It is crucial to distinguish the Knorr synthesis from the related Conrad-Limpach synthesis. While both start from anilines and β-ketoesters, the key difference lies in the intermediate that is cyclized. The Knorr synthesis proceeds through a β-ketoanilide intermediate at higher temperatures to yield 2-quinolinones.[5][6] In contrast, the Conrad-Limpach reaction typically involves the cyclization of a β-aminoacrylate intermediate at lower temperatures to produce 4-hydroxyquinolines.[5][7] The choice of reaction conditions, particularly temperature and the amount of acid, can influence the outcome, with the formation of 4-hydroxyquinolines sometimes observed as a competing reaction.[3]
Caption: Figure 1: Reaction Mechanism of the Knorr Synthesis.
Detailed Experimental Protocol
This protocol provides a reliable, step-by-step method for the synthesis of 2-quinolinones via the Knorr cyclization. The procedure is divided into two main parts: the synthesis of the β-ketoanilide precursor and its subsequent cyclization.
The starting β-ketoanilides are typically prepared by the condensation of an appropriately substituted aniline with a β-ketoester, such as ethyl acetoacetate.
-
Materials:
-
Substituted Aniline (1.0 eq)
-
Ethyl Acetoacetate (1.1 eq)
-
Toluene or Xylene
-
-
Procedure:
-
Combine the aniline and ethyl acetoacetate in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add toluene or xylene as the solvent.
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture.
-
Remove the solvent under reduced pressure. The resulting crude β-ketoanilide is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization or column chromatography.
-
This procedure is adapted from established methods and uses polyphosphoric acid (PPA) as the acidic catalyst and reaction medium.[4]
-
Materials & Equipment:
-
Acetoacetanilide (β-ketoanilide precursor)
-
Polyphosphoric Acid (PPA)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Glass reaction vial or round-bottom flask
-
Magnetic stirrer and hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
-
Step-by-Step Protocol:
-
Reagent Preparation: In a clean, dry glass vial, place the β-ketoanilide (e.g., 200 mg).
-
Reaction Setup: Carefully add polyphosphoric acid (PPA, approx. 5-6 g) to the vial containing the anilide. (CAUTION: PPA is corrosive and viscous. Handle with care in a fume hood.)
-
Cyclization Reaction: Place the vial on a hot plate with magnetic stirring. Heat the mixture to 80-100°C. Stir vigorously until the mixture becomes a fully homogenized solution, which typically takes 15-20 minutes.
-
Reaction Monitoring: Maintain the homogeneous mixture at the set temperature for an additional 90 minutes to 2 hours. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC) if a suitable solvent system is developed.
-
Work-up - Quenching: After the reaction is complete, remove the vial from the heat and allow it to cool to room temperature. In a separate beaker, prepare an ice bath with 50-70 mL of cold water.
-
Precipitation: Carefully and slowly pour the viscous reaction mixture into the beaker of ice-cold water while stirring. The 2-quinolinone product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of water to remove any residual PPA.
-
Neutralization: Further wash the solid on the filter with a saturated sodium bicarbonate solution until the filtrate is neutral, followed by a final wash with deionized water.
-
Drying & Purification: Dry the collected solid in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2-quinolinone.
-
Caption: Figure 2: Experimental Workflow for Knorr Synthesis.
Data Presentation: Reaction Parameters
The Knorr synthesis is versatile and can be adapted for various substrates. The choice of acid catalyst and temperature are critical parameters that influence reaction time and yield.
| Starting Aniline Derivative | β-Ketoester Derivative | Acid Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | Ethyl acetoacetate | H₂SO₄ | 100 | 1-2 | > 90 |
| 4-Bromoaniline | Ethyl acetoacetate | PPA | 80-90 | 1.5 | ~85[2] |
| 4-Methoxyaniline | Ethyl benzoylacetate | PPA | 100-120 | 2-3 | ~70-80 |
| 2-Methylaniline | Ethyl acetoacetate | H₂SO₄ | 100 | 2 | ~90 |
| 4-Amino-6-bromoveratrole | Ethyl acetoacetate | H₂SO₄ | N/A | N/A | N/A[2] |
Note: Yields are highly dependent on the specific substrates and purification methods.
Conclusion and Field-Proven Insights
The Knorr synthesis of 2-quinolinones is a robust and dependable method that has stood the test of time. Its primary advantages are the high yields and the relative simplicity of the procedure.
-
Causality in Experimental Choices: The use of a strong, dehydrating acid like H₂SO₄ or PPA is causal to the formation of the necessary superelectrophile for the intramolecular cyclization. PPA often serves as both the catalyst and solvent, simplifying the reaction setup.[4]
-
Self-Validating System: The protocol is inherently self-validating. The successful precipitation of a solid upon quenching in water is a strong indicator that the cyclization has occurred. The subsequent neutralization and recrystallization steps ensure the removal of impurities and isolation of the desired product, which can be validated by standard analytical techniques (m.p., NMR).
-
Troubleshooting: If the reaction fails to yield a precipitate, it could indicate incomplete reaction or decomposition. Extending the reaction time or increasing the temperature slightly may be necessary for less reactive (electron-deficient) anilides. If the product is an oil, an extraction with an organic solvent may be required after neutralization.
For researchers in drug development, the Knorr synthesis provides a reliable route to a key heterocyclic core, enabling the generation of diverse libraries of quinolinone derivatives for biological screening.[8] Its operational simplicity and high efficiency make it a valuable tool in both academic and industrial research settings.
References
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology. IIP Series.
-
Lee, K., & Kim, S. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5466. [Link]
-
Wikipedia contributors. (2023). Knorr quinoline synthesis. Wikipedia. [Link]
-
OCC by Vipul sir. (2021, August 20). Knorr Quinoline Synthesis Mechanism Quinoline Synthesis Name Reactions Quinoline Synthesis #27. YouTube. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Wikipedia contributors. (2023). Conrad–Limpach synthesis. Wikipedia. [Link]
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Saeed, M., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6263. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-alkylquinolines via a cascade annulation of β-keto esters with 2-styrylanilines. [Link]
-
Chemistry lover. (2019, July 27). Conrad-limpach-knorr synthesis of Quinolone. YouTube. [Link]
-
Zhang, T., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. The Journal of Organic Chemistry, 88(5), 3021-3030. [Link]
-
Li, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(15), 4976. [Link]
-
Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20189-20213. [Link]
-
ResearchGate. (n.d.). Synthesis of hydroxyquinolines from various 2‐methylquinolines. [Link]
-
National Institutes of Health. (n.d.). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. [Link]
-
Conrad-Limpach Reaction. (n.d.). [Link]
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- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
Application Notes & Protocols for Developing Kinase Inhibitors from a 6-Bromo-8-fluoroquinolin-2(1H)-one Scaffold
Introduction: The Promise of the Quinolinone Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell growth, proliferation, and survival.[2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted cancer therapy.
The quinoline and quinolinone core structures have emerged as "privileged scaffolds" in medicinal chemistry, forming the basis of numerous approved and clinical-stage kinase inhibitors.[3] Their rigid, bicyclic nature allows for the precise geometric presentation of substituents to interact with the ATP-binding pocket of kinases. The 6-Bromo-8-fluoroquinolin-2(1H)-one scaffold, in particular, offers an intriguing starting point for inhibitor design. The strategic placement of halogen atoms—a bromine at the 6-position and a fluorine at the 8-position—provides key advantages:
-
Modulation of Electronic Properties: The electron-withdrawing nature of halogens can influence the acidity of the quinolinone N-H group and the overall electron distribution of the ring system, impacting key hydrogen bonding interactions within the kinase hinge region.[4]
-
Vectors for Further Derivatization: The bromine atom, in particular, serves as a versatile synthetic handle for introducing a wide array of substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling extensive exploration of the chemical space around the core scaffold.[5]
-
Enhanced Binding Affinity and Selectivity: Halogen bonds are increasingly recognized as important non-covalent interactions that can contribute to inhibitor potency and selectivity.[6] The fluorine atom can also form critical hydrogen bonds and modulate metabolic stability.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the this compound scaffold for the discovery and development of novel kinase inhibitors. We will detail a proposed synthetic route to the core scaffold, outline a strategic workflow for inhibitor development from initial screening to cellular characterization, and provide detailed, field-proven protocols for key biochemical and cell-based assays.
Part 1: Synthesis of the Core Scaffold
A robust and efficient synthesis of the this compound core is the foundational step of the discovery program. While multiple routes to quinolinones exist, such as the Knorr and Conrad-Limpach syntheses, a practical approach starting from commercially available precursors is outlined below. This proposed multi-step synthesis is based on established organometallic and cyclization methodologies.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to the this compound scaffold.
Protocol: Synthesis of this compound
Step 1: Synthesis of N-(2-bromo-4-fluorophenyl)-malonamic acid ethyl ester (Intermediate A)
-
To a round-bottom flask, add 2-bromo-4-fluoroaniline (1 equivalent) and diethyl malonate (1.5 equivalents).
-
Heat the mixture at 150-160 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The crude product can be purified by column chromatography on silica gel to yield the malonanilide intermediate.
Step 2: Thermal Cyclization to 8-Fluoro-4-hydroxyquinolin-2(1H)-one (Intermediate B)
-
In a flask equipped with a high-temperature thermometer and a reflux condenser, add a high-boiling point solvent such as diphenyl ether.
-
Heat the solvent to approximately 250-260 °C.
-
Slowly add the purified malonanilide intermediate (Intermediate A) to the hot solvent. The cyclization reaction is typically rapid.
-
After the addition is complete, maintain the temperature for 15-30 minutes.
-
Cool the reaction mixture and add hexane to precipitate the product.
-
Filter the solid, wash thoroughly with hexane, and dry under vacuum to obtain the 4-hydroxyquinolin-2-one intermediate.
Step 3: Bromination to 6-Bromo-8-fluoro-4-hydroxyquinolin-2(1H)-one (Intermediate C)
-
Dissolve the 4-hydroxyquinolin-2-one intermediate (Intermediate B) in a suitable solvent such as acetic acid or DMF.
-
Cool the solution in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to yield the brominated product.
Step 4: Reductive Deoxygenation to this compound (Target Scaffold)
-
Convert the 4-hydroxy group to a 4-chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).
-
The resulting 4-chloroquinoline can then be subjected to catalytic hydrogenation (e.g., using Pd/C as a catalyst under a hydrogen atmosphere) to selectively reduce the 4-chloro group, yielding the final this compound scaffold.
Part 2: Kinase Inhibitor Development Workflow
The development of a potent and selective kinase inhibitor from the core scaffold is an iterative process involving chemical synthesis, biochemical screening, and cellular evaluation. The following workflow provides a strategic framework for this process.
Caption: Iterative workflow for kinase inhibitor development from the scaffold.
Structure-Activity Relationship (SAR)-Guided Library Synthesis
The initial phase focuses on creating a diverse library of compounds by modifying the core scaffold. The bromine atom at the C6 position is the primary site for diversification using palladium-catalyzed cross-coupling reactions.
Causality Behind Experimental Choices:
-
Suzuki Coupling: This is a robust and versatile reaction for creating C-C bonds. Coupling the 6-bromo position with a wide range of commercially available boronic acids and esters allows for the introduction of various aryl and heteroaryl groups. These groups can probe different sub-pockets of the kinase active site.
-
SAR Insights from Analogous Scaffolds: SAR studies on similar 4-anilinoquinazoline inhibitors have shown that substitutions on the aniline ring are crucial for potency and selectivity.[4][6] For example, small lipophilic groups or groups capable of forming hydrogen bonds can significantly enhance binding affinity.[4] The introduction of halogen atoms on appended phenyl rings has been shown to modulate potency, with bromine often being optimal.[6]
Primary Biochemical Screening
The synthesized library is first screened against a target kinase of interest at a single, relatively high concentration (e.g., 1 or 10 µM) to identify initial "hits."
Causality Behind Experimental Choices:
-
Single-Point Screen: This is a cost-effective and high-throughput method to quickly identify compounds with any level of activity.
-
Assay Format: A robust and sensitive assay format is crucial. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are preferred as they minimize interference from compound autofluorescence.[7]
IC₅₀ Determination
"Hits" from the primary screen are then subjected to dose-response assays to determine their half-maximal inhibitory concentration (IC₅₀). This value is a critical measure of a compound's potency.
Causality Behind Experimental Choices:
-
Dose-Response Curve: A 10- or 12-point dose-response curve provides a more accurate assessment of potency than a single-point measurement and helps to identify compounds with steep or shallow inhibition curves.
-
ATP Concentration: Assays should ideally be run at or near the Kₘ value of ATP for the specific kinase. This provides a standardized condition for comparing the potency of ATP-competitive inhibitors.[8]
Kinome Selectivity Profiling
Promising potent compounds should be profiled against a broad panel of kinases (kinome profiling) to assess their selectivity.[1] A highly selective inhibitor is often desirable to minimize off-target effects and associated toxicities.
Causality Behind Experimental Choices:
-
Broad Kinase Panel: Screening against a large, diverse panel (e.g., >300 kinases) provides a comprehensive view of a compound's selectivity profile.[8] This helps to identify potential off-target liabilities early in the development process.
-
Data Interpretation: The results are often visualized as a "kinome tree" or selectivity score, which helps to quickly identify which kinases are inhibited by the compound.
Cell-Based Assays
Compounds that demonstrate both high potency and good selectivity in biochemical assays must then be evaluated in a cellular context.
Causality Behind Experimental Choices:
-
Cell Viability/Cytotoxicity Assays: Assays like the MTT assay measure the metabolic activity of cells and are a good indicator of a compound's ability to inhibit cell proliferation or induce cell death.[9] This is a fundamental measure of an anticancer agent's efficacy.
-
Target Engagement and Downstream Signaling: It is crucial to confirm that the compound inhibits the intended target within the cell and modulates its downstream signaling pathway. This can be assessed by techniques such as Western blotting to measure the phosphorylation status of the kinase's direct substrates.
Part 3: Detailed Experimental Protocols
The following are detailed, step-by-step protocols for key assays in the kinase inhibitor development workflow.
Protocol 1: LanthaScreen® TR-FRET Kinase Activity Assay (Biochemical IC₅₀ Determination)
This protocol is adapted for a generic tyrosine kinase and should be optimized for the specific kinase of interest.
Materials:
-
Kinase of interest
-
Fluorescein-labeled substrate peptide
-
Terbium-labeled phosphospecific antibody
-
ATP
-
Kinase Buffer
-
TR-FRET Dilution Buffer
-
EDTA (to stop the reaction)
-
Test compounds serially diluted in DMSO
-
Low-volume 384-well plates (black)
-
TR-FRET compatible plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 2X solution of the kinase in Kinase Buffer.
-
Prepare a 2X solution of the fluorescein-labeled substrate and ATP in Kinase Buffer. The final ATP concentration should be at the Kₘ for the kinase.
-
Prepare a 2X solution of the terbium-labeled antibody and EDTA in TR-FRET Dilution Buffer.
-
-
Compound Plating:
-
Add 2.5 µL of 4X serially diluted test compounds to the wells of a 384-well plate. Include DMSO-only wells as a "no inhibition" control.
-
-
Kinase Reaction:
-
Add 2.5 µL of the 2X kinase solution to each well.
-
Add 5 µL of the 2X substrate/ATP mixture to initiate the reaction. The total volume is now 10 µL.
-
Mix the plate gently and incubate at room temperature for 60-90 minutes.
-
-
Detection:
-
Add 10 µL of the 2X antibody/EDTA solution to each well to stop the reaction and begin detection. The final volume is 20 µL.
-
Mix the plate gently and incubate at room temperature for 30-60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the terbium (~490 nm) and fluorescein (~520 nm) wavelengths. .
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 490 nm).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: MTT Cell Viability/Cytotoxicity Assay
This protocol is for adherent cells grown in a 96-well plate.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)
-
Test compounds serially diluted in culture medium
-
Sterile 96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the test compounds at various concentrations. Include wells with vehicle (e.g., DMSO) as a control.
-
Incubate the plate for 48-72 hours at 37 °C.
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37 °C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[9]
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the curve to determine the IC₅₀ value.
-
Part 4: Data Presentation and Interpretation
Systematic presentation of data is crucial for making informed decisions in a drug discovery program.
Table 1: Example IC₅₀ Data for Quinolinone Derivatives against Target Kinases
| Compound ID | R Group (at C6) | EGFR IC₅₀ (nM)[10] | VEGFR2 IC₅₀ (nM)[4] |
| Scaffold | -Br | >10,000 | >10,000 |
| Deriv-01 | -Phenyl | 850 | 1200 |
| Deriv-02 | -4-methoxyphenyl | 420 | 650 |
| Deriv-03 | -3-chlorophenyl | 55 | 95 |
| Deriv-04 | -3-bromophenyl | 32 | 80 |
| Erlotinib (Ref) | - | 2 | 500 |
| Sorafenib (Ref) | - | 90 | 20 |
Data are hypothetical and for illustrative purposes only. Reference compounds are included for comparison.
Table 2: Example Kinome Selectivity Profile for a Lead Compound (Deriv-04)
| Kinase | % Inhibition @ 1 µM |
| EGFR | 98% |
| VEGFR2 | 95% |
| ABL1 | 45% |
| SRC | 30% |
| CDK2 | 15% |
| p38α | <10% |
| JNK1 | <10% |
Data are hypothetical and for illustrative purposes only. High inhibition of EGFR and VEGFR2 with low inhibition of other kinases suggests a degree of selectivity.
Part 5: Signaling Pathway Context
Understanding the signaling pathways in which the target kinases operate is essential for interpreting cellular data and predicting the biological consequences of inhibition. Many quinolinone-based inhibitors target receptor tyrosine kinases like EGFR and VEGFR2, which are critical drivers of tumor growth and angiogenesis.[4][11]
Sources
- 1. Extending kinome coverage by analysis of kinase inhibitor broad profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study [mdpi.com]
- 7. proteopedia.org [proteopedia.org]
- 8. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis of 6-Bromo-8-fluoroquinolin-2(1H)-one Derivatives for Accelerated Drug Discovery
Introduction: The Quinolin-2(1H)-one Scaffold as a Privileged Structure
The quinolin-2(1H)-one core is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring presence in a multitude of biologically active compounds.[1] This heterocyclic system is a cornerstone in the development of therapeutics across diverse areas, including oncology, infectious diseases, and inflammation.[2] The versatility of the quinolinone ring system allows for substitutions at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.[3][4]
This application note provides a comprehensive guide to the synthesis and strategic diversification of 6-Bromo-8-fluoroquinolin-2(1H)-one, a key intermediate for building libraries of novel drug candidates. The specific substitution pattern of this scaffold offers distinct advantages: the fluorine atom at the 8-position can enhance metabolic stability and binding affinity, while the bromine atom at the 6-position serves as a versatile handle for a wide range of cross-coupling reactions, facilitating extensive Structure-Activity Relationship (SAR) studies.[5] We will present detailed, field-proven protocols for the synthesis of the core scaffold and its subsequent derivatization, alongside the scientific rationale for key experimental choices.
Part 1: Synthesis of the Core Scaffold: this compound
Strategic Overview: The Knorr Cyclization Approach
The synthesis of the this compound core can be efficiently achieved through a modified Knorr quinoline synthesis. This classic method involves the condensation of a β-ketoester with an appropriately substituted aniline, followed by a thermal or acid-catalyzed cyclization.[5] This approach is favored for its reliability and the commercial availability of the starting materials. The key starting material is 4-bromo-2-fluoroaniline, which dictates the final substitution pattern of the quinolinone ring.
Experimental Workflow for Core Scaffold Synthesis
Caption: Synthetic workflow for the this compound core.
Detailed Protocol 1: Synthesis of 6-Bromo-8-fluoro-4-methylquinolin-2(1H)-one
-
Rationale: This protocol is adapted from the well-established Knorr synthesis of similar 6-bromoquinolinones.[5] The initial condensation is typically performed neat or with a catalytic amount of acid to facilitate the formation of the enamine intermediate. The subsequent cyclization requires high temperatures to overcome the activation energy for the intramolecular electrophilic aromatic substitution, for which a high-boiling solvent like Dowtherm A is ideal.
-
Step 1: Synthesis of Ethyl 3-((4-bromo-2-fluorophenyl)amino)but-2-enoate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromo-2-fluoroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Heat the mixture at 110-120 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The crude product, which may solidify upon cooling, can be used in the next step without further purification, or it can be purified by recrystallization from ethanol.
-
-
Step 2: Cyclization to 6-Bromo-8-fluoro-4-methylquinolin-2(1H)-one
-
Caution: This step should be performed in a well-ventilated fume hood due to the high temperatures involved.
-
In a separate flask, preheat a high-boiling solvent such as Dowtherm A to approximately 250 °C.
-
Slowly add the crude ethyl 3-((4-bromo-2-fluorophenyl)amino)but-2-enoate from the previous step to the hot solvent in portions. Vigorous evolution of ethanol will be observed.
-
Maintain the reaction temperature at 250 °C for 30 minutes after the addition is complete.
-
Allow the reaction mixture to cool to below 100 °C and then add hexane to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the high-boiling solvent, and air dry.
-
-
Characterization and Quality Control:
-
The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
The melting point of the purified compound should be determined and compared to literature values if available.
-
Part 2: Diversification of the Scaffold for SAR Studies
The this compound scaffold is primed for diversification at two key positions: the nitrogen atom of the lactam (N1) and the bromine-substituted carbon (C6). This allows for the systematic exploration of the chemical space around the core, which is fundamental for establishing Structure-Activity Relationships (SAR).
Key Diversification Reactions
Caption: Key diversification pathways for the quinolinone scaffold.
Detailed Protocol 2: N-Alkylation of the Quinolinone Core
-
Rationale: Alkylation of the N-H bond of the quinolin-2(1H)-one is a straightforward method to introduce a variety of substituents. The choice of base is critical; a moderately strong base like potassium carbonate is often sufficient, while stronger bases like sodium hydride may be required for less reactive alkylating agents. The reaction proceeds via an SN2 mechanism.[6]
-
Procedure:
-
To a solution of this compound (1 equivalent) in a polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate (1.5-2 equivalents).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the desired alkyl or benzyl halide (R-X, 1.1 equivalents) dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and purify by column chromatography or recrystallization.
-
Detailed Protocol 3: Suzuki-Miyaura Cross-Coupling at the C6-Position
-
Rationale: The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for forming C-C bonds between the C6-bromo position and various boronic acids or esters.[7] This reaction is highly valued in drug discovery for its broad substrate scope and tolerance of numerous functional groups. The mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8]
-
Procedure:
-
In a reaction vessel, combine the this compound derivative (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base, typically an aqueous solution of sodium carbonate or potassium carbonate (2-3 equivalents).
-
Add a solvent system, commonly a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture under an inert atmosphere to 80-100 °C for 4-12 hours, monitoring by TLC.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation: Representative Derivatives
| Derivative ID | R¹ (N1-substituent) | R² (C6-substituent) | Synthetic Method |
| CQ-01 | H | Br | Core Synthesis |
| NQ-01 | -CH₃ | Br | N-Alkylation |
| NQ-02 | -CH₂Ph | Br | N-Alkylation |
| SQ-01 | H | Phenyl | Suzuki Coupling |
| SQ-02 | H | 4-pyridyl | Suzuki Coupling |
| NSQ-01 | -CH₃ | Phenyl | N-Alkylation then Suzuki |
Part 3: Applications in Drug Discovery
Derivatives of the quinolinone scaffold have demonstrated a wide spectrum of pharmacological activities, making them attractive candidates for drug development programs.[9][10]
Anticancer Activity
Many quinoline and quinolinone derivatives have been investigated for their anticancer properties.[11] For example, compounds bearing the quinoline scaffold have been developed as potent and selective inhibitors of histone deacetylases (HDACs), which are crucial enzymes in epigenetic regulation and are validated targets in oncology.[12] The compound CHR-3996, a 6-fluoroquinoline derivative, is a class I selective HDAC inhibitor that has shown efficacy in human tumor xenograft models.[12] Additionally, quinazoline derivatives, which are structurally related to quinolinones, have been identified as inhibitors of Aurora A kinase, a key regulator of cell division, with some derivatives inducing apoptosis in cancer cell lines.[13]
Signaling Pathway: HDAC Inhibition and Cancer
Caption: Mechanism of action for quinolinone-based HDAC inhibitors.
Antimicrobial Properties
The quinolone scaffold is the backbone of a major class of antibiotics.[4] More recently, quinolin-2-one derivatives have been identified as promising antibacterial agents, particularly against multidrug-resistant Gram-positive strains like Methicillin-resistant Staphylococcus aureus (MRSA).[3] Certain derivatives have shown potent activity, not only by inhibiting bacterial growth but also by disrupting the formation of biofilms, which are a major cause of persistent infections.[3]
Conclusion and Future Outlook
The this compound scaffold represents a highly valuable starting point for the development of novel therapeutics. The synthetic protocols detailed in this note provide a robust and versatile platform for creating diverse chemical libraries. The strategic positions for modification allow for a systematic exploration of SAR, which can guide the optimization of lead compounds. Future work should focus on expanding the range of substituents introduced at the N1 and C6 positions and evaluating these new derivatives against a broad panel of biological targets, including kinases, epigenetic modulators, and microbial enzymes, to unlock the full therapeutic potential of this privileged scaffold.
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National Institutes of Health. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Available from: [Link].
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Application Notes and Protocols: Functionalization of the Quinolinone Core for Antibacterial Agents
Introduction: Reinvigorating a Legacy Scaffold in the Fight Against Bacterial Resistance
The quinolinone core represents one of the most successful scaffolds in the history of antibacterial drug discovery.[1] Since the discovery of nalidixic acid in the 1960s, subsequent generations of (fluoro)quinolones have become indispensable broad-spectrum agents for treating a wide array of bacterial infections.[1][2] These synthetic bactericidal compounds exert their effect by inhibiting essential bacterial enzymes—DNA gyrase and topoisomerase IV—which are critical for DNA replication, repair, and recombination.[2][3][4] This mechanism effectively halts bacterial proliferation and leads to rapid cell death.[3]
However, the extensive clinical use of quinolones has inevitably led to the emergence and spread of bacterial resistance, threatening the efficacy of this vital class of antibiotics.[1][5][6] Key resistance mechanisms include target-site mutations in the genes encoding DNA gyrase and topoisomerase IV, as well as the overexpression of efflux pumps that actively remove the drug from the bacterial cell.[5] This escalating challenge necessitates continuous innovation in medicinal chemistry. The functionalization of the quinolinone core is a cornerstone of this effort, aiming to develop novel derivatives with enhanced potency, an expanded antibacterial spectrum, and the ability to circumvent existing resistance mechanisms.
This document serves as a technical guide for researchers and drug development professionals. It provides an in-depth analysis of the structure-activity relationships (SAR) governing quinolinone functionalization and offers detailed protocols for key synthetic modifications.
Mechanism of Action: The Molecular Basis of Quinolone Efficacy
Quinolones selectively target bacterial type II topoisomerases. In Gram-negative bacteria, the primary target is DNA gyrase (a tetramer of two GyrA and two GyrB subunits), while in many Gram-positive bacteria, it is topoisomerase IV (a tetramer of two ParC and two ParE subunits).[2][5] These enzymes manage DNA topology by creating transient double-stranded breaks to allow for strand passage. Quinolones stabilize the covalent complex formed between the enzyme and the cleaved DNA (the "cleavable complex").[5] This action traps the enzymes on the DNA, blocking the progression of the replication fork and leading to the release of lethal double-strand breaks.[4] The essential 4-oxo and 3-carboxyl groups on the quinolinone core are crucial for this interaction, chelating a magnesium ion to form a bridge with key amino acid residues in the enzyme's active site.[7]
Caption: Mechanism of action for quinolone antibiotics.
The Quinolinone Core: A Blueprint for Functionalization
The foundational structure for modern antibacterial agents is the 4-quinolone-3-carboxylic acid moiety. Strategic modifications at various positions on this bicyclic core are used to modulate potency, spectrum, pharmacokinetics, and activity against resistant strains.
Caption: The 4-quinolone core highlighting key functionalization points.
Structure-Activity Relationship (SAR) Analysis: A Positional Guide
Decades of research have established a clear understanding of how substituents at each position influence biological activity.
-
Positions C3 and C4 (The Pharmacophore): The 3-carboxylic acid and 4-oxo functionalities are absolutely essential for antibacterial activity.[7][8] They form the critical binding interface with the DNA-gyrase complex. Any modification that removes or significantly alters these groups leads to a dramatic loss of potency.[7]
-
N1-Position (Potency and Targeting): The substituent at the N1 position is a primary determinant of overall potency and pharmacokinetic properties.[9]
-
Causality: Small, rigid aliphatic groups are optimal. A cyclopropyl group is considered the most beneficial substituent, significantly enhancing activity against a broad range of bacteria compared to the original ethyl group of norfloxacin.[2][5][9] Other effective groups include ethyl, t-butyl, and 2,4-difluorophenyl.[10][11] These substituents are believed to orient the molecule favorably within the enzyme's binding pocket.
-
-
C6-Position (The "Fluoro" in Fluoroquinolone): The introduction of a fluorine atom at C6 was a landmark discovery, transforming the original quinolones into the highly potent fluoroquinolone class.[12]
-
C7-Position (Spectrum and Resistance Evasion): The C7 position is the most versatile site for modification and is crucial for defining the antibacterial spectrum and overcoming resistance.[6]
-
Causality: The introduction of nitrogen-containing heterocycles, such as piperazine or pyrrolidine , is a common and highly effective strategy.[10][11] These basic moieties improve activity against Gram-negative bacteria and enhance cellular uptake. Further substitution on these rings can expand the spectrum to include Gram-positive and anaerobic bacteria. Bulky or novel C7 substituents can also sterically hinder the binding of efflux pump proteins, restoring activity against resistant strains.[6]
-
-
C8-Position (Fine-Tuning Activity): The C8 position offers a secondary site for fine-tuning the agent's properties.
-
Causality: A fluorine or chlorine atom at C8 can enhance overall activity.[13] Alternatively, replacing the C8 carbon with a nitrogen atom (forming a naphthyridone ring, as in nalidixic acid) is a valid strategy.[1] Introducing a C8-methoxy group can reduce phototoxicity and often improves activity against Gram-positive organisms.[11]
-
-
C5-Position (Enhancing Potency): Small substituents at the C5 position, such as an amino or methyl group, can increase potency and expand the spectrum of activity.[5]
SAR Summary Table
| Position | Essential for Activity? | Common Substituents | Impact on Antibacterial Activity |
| N1 | Yes | Cyclopropyl, Ethyl, 2,4-Difluorophenyl | Major driver of potency; influences pharmacokinetics.[9][10] |
| C2 | No (Modification is detrimental) | H | Substitution generally leads to loss of activity.[7] |
| C3 | Yes (Essential) | -COOH | Essential for binding to DNA gyrase/topoisomerase IV.[7][8] |
| C4 | Yes (Essential) | =O | Essential for binding to DNA gyrase/topoisomerase IV.[7][8] |
| C5 | No | -NH₂, -CH₃ | Can enhance potency and broaden spectrum.[5] |
| C6 | Yes (for high potency) | -F | Dramatically increases potency and cell penetration.[11][12] |
| C7 | Yes | Piperazinyl, Pyrrolidinyl (and derivatives) | Modulates spectrum of activity (Gram-positive/negative), potency, and can overcome resistance.[6][10] |
| C8 | No | -F, -Cl, -OCH₃ | Fine-tunes potency and spectrum; can reduce phototoxicity.[11][13] |
Synthetic Protocols for Quinolone Functionalization
The synthesis of functionalized quinolones typically involves the initial construction of the core bicyclic system, followed by the strategic introduction of key substituents.
Caption: A generalized workflow for the synthesis of functionalized quinolones.
Protocol 1: Synthesis of the Quinolone Core via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust and widely used method for constructing the 4-hydroxyquinoline core, which readily tautomerizes to the more stable 4-quinolone.
-
Principle: This reaction involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization to form the quinolone ring system. The regioselectivity of the cyclization is controlled by steric and electronic factors of the aniline substituents.[14]
-
Step-by-Step Methodology:
-
Condensation: In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in a high-boiling point solvent such as diphenyl ether.
-
Add diethyl ethoxymethylenemalonate (EMME) (1.1 eq) to the solution.
-
Heat the mixture to 130-150 °C for 1-2 hours, monitoring the reaction by TLC until the starting aniline is consumed. The intermediate anilinomethylenemalonate is formed.
-
Cyclization: Increase the temperature of the reaction mixture to 240-260 °C. The high temperature drives the intramolecular cyclization. Maintain this temperature for 30-60 minutes.
-
Work-up: Allow the reaction mixture to cool to room temperature. The product often precipitates from the solvent. Dilute the mixture with hexane to facilitate further precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane and then diethyl ether to remove the diphenyl ether solvent.
-
The resulting ethyl 4-hydroxyquinoline-3-carboxylate can be hydrolyzed to the essential carboxylic acid using standard aqueous NaOH or KOH followed by acidic work-up.
-
Protocol 2: C7-Functionalization via Nucleophilic Aromatic Substitution (SNA)
This is the most critical step for introducing the spectrum-defining C7-substituent. It leverages the activation of the C7 position by the C6-fluoro and C4-oxo groups.
-
Principle: A 6,7-difluoroquinolone intermediate is reacted with a nitrogen nucleophile (e.g., piperazine). The electron-withdrawing groups on the ring make the C7 position highly susceptible to nucleophilic attack, leading to the displacement of the C7-fluoride.
-
Materials:
-
7-Fluoroquinolone intermediate (e.g., 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid) (1.0 eq)
-
Desired amine (e.g., Piperazine) (1.5-3.0 eq)
-
Anhydrous base (e.g., Potassium carbonate, K₂CO₃) (2.0-3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or Pyridine)
-
-
Step-by-Step Methodology:
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the 7-fluoroquinolone intermediate, the desired amine, and the anhydrous base.
-
Solvent Addition: Add the anhydrous polar aprotic solvent. DMSO is often an excellent choice as it helps to solubilize the reactants and facilitates the reaction.
-
Reaction: Heat the mixture to 80-120 °C. The choice of temperature depends on the nucleophilicity of the amine and the reactivity of the quinolone.
-
Monitoring: Monitor the progress of the reaction using TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water. The product will often precipitate.
-
Adjust the pH to ~7 with dilute HCl to ensure the carboxylic acid is protonated and the amine substituent is partially protonated, aiding precipitation.
-
Purification: Collect the solid by vacuum filtration. Wash the solid with water, followed by a non-polar solvent like diethyl ether or acetone. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography if necessary.
-
-
Expert Causality: The use of an excess of the amine nucleophile and a non-nucleophilic base like K₂CO₃ is critical. The base neutralizes the HF that is formed as a byproduct, driving the reaction to completion. A polar aprotic solvent is chosen because it effectively solvates the cations but not the anions, increasing the nucleophilicity of the amine.
Conclusion and Future Outlook
The functionalization of the quinolinone core remains a highly productive field in the search for new antibacterial agents. By leveraging a deep understanding of structure-activity relationships, medicinal chemists can rationally design novel derivatives that not only exhibit potent activity against susceptible pathogens but also possess the structural attributes needed to overcome the challenge of resistance. The synthetic protocols outlined here provide a foundational framework for the practical execution of these design strategies. Future efforts will likely focus on creating novel C7- and C8-substituted quinolones and developing hybrid molecules that combine the quinolinone scaffold with other pharmacophores to create multi-target agents, representing a promising strategy to combat the evolution of drug-resistant bacteria.[15][16][17]
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Yaseen, G., et al. (2022). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. National Institutes of Health. Available at: [Link]
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Ren, Y., et al. (1996). Structure−Activity Relationships of the Quinolone Antibacterials against Mycobacteria: Effect of Structural Changes at N-1 and C-7. Journal of Medicinal Chemistry. Available at: [Link]
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Aldred, K. J., et al. (2014). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. ResearchGate. Available at: [Link]
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Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. ACS Infectious Diseases. Available at: [Link]
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Stana, A., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]
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Wang, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. National Institutes of Health. Available at: [Link]
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Lin, S., et al. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters. Available at: [Link]
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Pham, T. D. M., et al. (2019). Quinolone antibiotics. MedChemComm. Available at: [Link]
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Salau, A. O. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. MDPI. Available at: [Link]
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Pham, T. D. M., et al. (2019). Quinolone antibiotics. RSC Publishing. Available at: [Link]
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Kim, D. J., et al. (2005). Novel quinolone derivatives as potent antibacterials. PubMed. Available at: [Link]
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Bîcu, E., & Uivarosi, V. (2022). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. PubMed Central. Available at: [Link]
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Zang, Z.L., et al. (2024). Novel quinolone-derivative tackles microbial resistance. BioWorld. Available at: [Link]
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Al-Suhaimi, K. S., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry. Available at: [Link]
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Desai, N. C., et al. (2015). Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles. Arabian Journal of Chemistry. Available at: [Link]
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Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Sharma, P. C. (2015). therapeutic significance of quinoline derivatives as antimicrobial agents. ResearchGate. Available at: [Link]
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Węcławska, K., & Godyń, J. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]
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Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]
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Al-Fatlawi, A. A., et al. (2019). Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles. MDPI. Available at: [Link]
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Domagala, J. M., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. PubMed. Available at: [Link]
-
E-learning Pharmacy. (2023). Topic (36) Structure Activity Relationship of Quinolones. YouTube. Available at: [Link]
-
Limban, C., et al. (2016). Quinolone Compounds with Activity Against Multidrug-Resistant Gram-Positive Microorganisms. ResearchGate. Available at: [Link]
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The Strategic Utility of 6-Bromo-8-fluoroquinolin-2(1H)-one: A Guide for Synthetic and Medicinal Chemists
Introduction: The Quinolinone Scaffold as a Privileged Structure in Drug Discovery
The quinoline and quinolinone ring systems are foundational scaffolds in medicinal chemistry, renowned for their ability to interact with a wide array of biological targets.[1] This has led to their incorporation into a multitude of approved drugs and clinical candidates with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3] The strategic placement of substituents on the quinolinone core allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it a fertile ground for the development of novel therapeutics.[1]
This guide focuses on a particularly valuable, yet underexplored, building block: 6-Bromo-8-fluoroquinolin-2(1H)-one . The presence of both a bromine and a fluorine atom on the carbocyclic ring imparts unique reactivity and potential for metabolic stability. The bromine atom at the 6-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The fluorine atom at the 8-position can enhance binding affinity to target proteins and improve pharmacokinetic properties. This technical guide will provide a comprehensive overview of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
Physicochemical Properties
A clear understanding of the physicochemical properties of a synthetic intermediate is crucial for reaction optimization and product purification.
| Property | Value |
| Molecular Formula | C₉H₅BrFNO |
| Molecular Weight | 242.05 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Melting Point | >250 °C (predicted) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in other organic solvents |
Proposed Synthesis of this compound
A proposed synthetic workflow starting from 4-bromo-2-fluoroaniline is outlined below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of Diethyl 2-((4-bromo-2-fluorophenyl)amino)maleate
-
In a round-bottom flask, combine 4-bromo-2-fluoroaniline (1.0 equiv.) and diethyl malonate (1.2 equiv.).
-
Heat the mixture at 150-160 °C for 2-3 hours, allowing the ethanol byproduct to distill off.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and purify the crude product by column chromatography on silica gel to afford the intermediate enaminone.
Step 2: Synthesis of 6-Bromo-8-fluoro-4-hydroxyquinolin-2(1H)-one
-
Add the intermediate enaminone from Step 1 to a high-boiling solvent such as Dowtherm A.
-
Heat the mixture to 240-250 °C for 30-60 minutes.
-
Cool the reaction mixture and dilute with a hydrocarbon solvent (e.g., hexane) to precipitate the product.
-
Collect the solid by filtration, wash with the hydrocarbon solvent, and dry under vacuum.
Step 3: Synthesis of this compound
Note: The 4-hydroxy group may not need to be removed for many applications. If the parent quinolinone is desired, a two-step chlorination/reduction sequence can be employed.
-
Treat the product from Step 2 with phosphorus oxychloride (POCl₃) to yield the 2,4-dichloro-6-bromo-8-fluoroquinoline.
-
Subsequent catalytic hydrogenation or reduction with a suitable reagent will selectively remove the 4-chloro group to furnish the desired this compound.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position of the quinolinone ring is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures.[6]
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, allowing for the introduction of aryl and heteroaryl moieties.[7]
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol (Adapted from similar systems)
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Illustrative Data for Suzuki Coupling of a Similar Substrate (8-bromo-6-methylquinolin-2(1H)-one)
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | ~90 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/EtOH/H₂O | ~78 |
Note: These yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings. Optimization will be required for this compound.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[8] This reaction is instrumental in the construction of molecules containing anilino-quinolinone motifs, which are prevalent in kinase inhibitors and other biologically active compounds.
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination reaction.
Experimental Protocol (Adapted from similar systems)
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or SPhos), and a strong base (e.g., NaOtBu or K₃PO₄).
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Seal the reaction vessel and heat to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by column chromatography.
Strategic Application in the Synthesis of Bioactive Molecules
The derivatives of this compound are of significant interest to drug development professionals. The ability to introduce a wide variety of substituents at the 6-position through cross-coupling reactions allows for the rapid generation of compound libraries for high-throughput screening. The quinolinone scaffold itself is known to interact with numerous biological targets, and the strategic placement of functional groups can lead to the discovery of potent and selective modulators of these targets.[2][3]
Potential Therapeutic Areas for Exploration:
-
Oncology: Many kinase inhibitors incorporate the quinoline or quinolinone scaffold. The derivatives of this compound could be explored as inhibitors of various kinases implicated in cancer progression.[1]
-
Infectious Diseases: The quinolone scaffold is the backbone of a major class of antibiotics. Novel derivatives could be screened for activity against a range of bacterial and fungal pathogens.[1]
-
Inflammatory Diseases: Certain quinolinone derivatives have shown anti-inflammatory properties. The synthesized compounds could be evaluated in assays for inflammatory markers.[1]
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Application Note & Protocol Guide: Assay Development for Screening Quinolinone-Based Compounds
Abstract
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic activities, particularly as kinase inhibitors for oncology. Developing robust and reliable assays is a critical first step in screening compound libraries to identify novel quinolinone-based drug candidates. This guide provides an in-depth framework for the strategic development, validation, and implementation of both biochemical and cell-based assays tailored for high-throughput screening (HTS) of quinolinone derivatives. We will explore the causality behind experimental design, detail self-validating protocols, and address common challenges such as compound interference, ensuring researchers can generate high-quality, actionable data.
Introduction: The Quinolinone Scaffold in Drug Discovery
Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant attention in drug discovery due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] A prominent subset, quinolinone-based compounds, has been particularly successful as inhibitors of protein kinases.[4] Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5]
Quinolinone derivatives have been designed to target key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met, making them valuable candidates for targeted cancer therapies.[6] The development of potent and selective inhibitors requires screening large libraries of these compounds, which in turn necessitates highly reliable and efficient assay methodologies. The goal of this guide is to provide the scientific foundation and practical protocols to achieve this.
Strategic Assay Development Workflow
A successful screening campaign begins with a well-planned assay development strategy. The process is iterative and involves selecting the right assay format, optimizing conditions, and rigorously validating performance before committing to a large-scale screen. The causality behind this workflow is to progressively increase the biological relevance of the hits while minimizing false positives and negatives.
Caption: High-level workflow for HTS assay development.
Biochemical Assays: Direct Measurement of Target Inhibition
Biochemical assays are essential for primary screening as they directly measure the interaction between a compound and its purified molecular target (e.g., a kinase enzyme). This provides a clean, mechanistic readout of inhibition, free from the complexities of a cellular environment.
Featured Technology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a robust technology for HTS due to its high sensitivity, low background, and homogeneous "mix-and-read" format.[7] It mitigates interference from compound autofluorescence by using a long-lifetime lanthanide donor (e.g., Terbium) and a time-delay measurement window.[8][9]
Principle of a LanthaScreen™ TR-FRET Kinase Assay:
-
A kinase phosphorylates a fluorescein-labeled substrate using ATP.
-
A Terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added.
-
If the substrate is phosphorylated, the antibody binds. The proximity of the Terbium donor and the fluorescein acceptor results in FRET when excited at ~340 nm.
-
The TR-FRET signal (ratio of acceptor emission at 520 nm to donor emission at 490 nm) is directly proportional to kinase activity.[10] Inhibitors will block phosphorylation, leading to a low TR-FRET signal.
Protocol: TR-FRET Assay for a Quinolinone-Based VEGFR-2 Inhibitor
This protocol outlines the development of a TR-FRET assay to identify quinolinone inhibitors of the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
LanthaScreen™ Tb-anti-pTyr (PY20) Antibody (Thermo Fisher Scientific)
-
Fluorescein-Poly-GT substrate (Thermo Fisher Scientific)
-
TR-FRET Dilution Buffer (Thermo Fisher Scientific)
-
ATP, DTT, MgCl₂, MnCl₂
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
Low-volume 384-well black assay plates
Step-by-Step Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a 1X kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
ATP Solution: Prepare a 2X working solution of ATP at twice the final desired concentration (typically at the Kₘ value for the kinase) in Kinase Buffer.
-
Kinase/Substrate Mix: Prepare a 2X working solution containing the kinase and fluorescein-substrate in Kinase Buffer. The optimal concentrations must be determined empirically via enzyme and substrate titrations.
-
Compound Plates: Serially dilute quinolinone test compounds and controls (Staurosporine, DMSO) in 100% DMSO, then dilute into Kinase Buffer to create a 4X final concentration.
-
Detection Mix: Prepare a 2X stop/detection solution containing EDTA (to stop the kinase reaction) and the Tb-labeled antibody in TR-FRET Dilution Buffer.[11]
-
-
Assay Procedure (384-well format):
-
Add 5 µL of 4X compound solution to the assay plate.
-
Add 10 µL of the 2X kinase/substrate mix to initiate the reaction.
-
Incubate for 60-90 minutes at room temperature, protected from light.
-
Add 5 µL of the 2X stop/detection mix.
-
Incubate for 60 minutes at room temperature to allow antibody binding.
-
Read the plate on a TR-FRET enabled plate reader (e.g., BMG PHERAstar FSX, Tecan Spark) with an excitation of ~340 nm and emission reads at ~490 nm (donor) and ~520 nm (acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio: (Emission at 520 nm / Emission at 490 nm) * 1000.
-
Normalize data using vehicle (DMSO, 0% inhibition) and strong inhibitor (Staurosporine, 100% inhibition) controls.
-
Plot normalized percent inhibition versus compound concentration and fit a four-parameter logistic curve to determine IC₅₀ values.
-
Cell-Based Assays: Validating Activity in a Biological Context
While biochemical assays are excellent for primary screening, they do not account for cell permeability, off-target effects, or cytotoxicity. Cell-based assays are a critical secondary step to confirm that a compound is active in a more physiologically relevant environment.[12]
Featured Technology: Reporter Gene Assays
Reporter gene assays are a powerful tool for monitoring the activity of a specific signaling pathway.[13][14] A reporter gene (e.g., luciferase) is placed under the control of a transcriptional response element that is activated by the pathway of interest.[13]
Principle of a Kinase Pathway Reporter Assay:
-
A stable cell line is engineered to express a luciferase gene driven by a promoter containing response elements for a transcription factor downstream of the target kinase (e.g., AP-1 or NF-κB for the EGFR pathway).
-
Activation of the kinase pathway (e.g., by adding EGF ligand) leads to transcription factor activation, expression of luciferase, and a luminescent signal upon addition of a substrate like luciferin.
-
An effective quinolinone inhibitor will block the signaling cascade, preventing luciferase expression and resulting in a low signal.
Protocol: EGFR Pathway Luciferase Reporter Assay
This protocol describes a cell-based assay to validate quinolinone inhibitors targeting the EGFR signaling pathway.
Materials:
-
HEK293 or A549 cells stably expressing an AP-1-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Recombinant human EGF.
-
Gefitinib (positive control inhibitor).
-
Test quinolinone compounds.
-
Bright-Glo™ or ONE-Glo™ Luciferase Assay System (Promega).
-
White, solid-bottom 384-well cell culture plates.
Step-by-Step Methodology:
-
Cell Plating:
-
Trypsinize and count the reporter cells.
-
Seed 5,000-10,000 cells per well in a 384-well plate in 40 µL of culture medium.
-
Incubate overnight (37°C, 5% CO₂) to allow cell attachment.
-
-
Compound Treatment:
-
Prepare 4X serial dilutions of quinolinone compounds and controls (Gefitinib, DMSO) in serum-free medium.
-
Remove the plating medium from the cells and add 20 µL of the compound dilutions.
-
Incubate for 1 hour at 37°C.
-
-
Pathway Stimulation:
-
Prepare a 4X solution of EGF ligand in serum-free medium at a concentration that yields ~80% of the maximal signal (EC₈₀), determined from a prior dose-response experiment.
-
Add 20 µL of the 4X EGF solution to all wells except the negative controls (which receive medium only).
-
Incubate for 6-8 hours at 37°C to allow for gene transcription and protein expression.
-
-
Signal Detection:
-
Equilibrate the plate and the luciferase reagent to room temperature.
-
Add 40 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure luminescence on a plate reader.
-
Visualizing the Target Pathway: EGFR Signaling
Understanding the target pathway is crucial for interpreting assay results. The diagram below illustrates key nodes in the EGFR signaling cascade that ultimately lead to transcription factor activation.
Caption: Simplified EGFR signaling pathway targeted by quinolinone inhibitors.
Assay Validation: Ensuring Data Trustworthiness
Before initiating an HTS campaign, the chosen assay must be rigorously validated to ensure it is robust, reproducible, and suitable for screening.[6] The goal is to define an assay window that can reliably distinguish between active compounds ("hits") and inactive compounds.
Key Performance Metrics
The quality of an HTS assay is quantified using several statistical parameters, with the Z'-factor being the most critical.[15]
| Metric | Formula | Ideal Value | Interpretation |
| Signal-to-Background (S/B) | Mean(Max Signal) / Mean(Min Signal) | > 10 | Measures the dynamic range of the assay. |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 10% | Measures the intra-plate variability of a signal. |
| Z'-Factor | 1 - [ (3σp + 3σn) / |μp - μn| ] | > 0.5 | A measure of assay quality that accounts for both dynamic range and data variation. An assay with a Z' > 0.5 is considered excellent for HTS.[16] |
Where µp and σp are the mean and standard deviation of the positive control (e.g., DMSO, max signal), and µn and σn are the mean and standard deviation of the negative control (e.g., Staurosporine, min signal).
Validation Protocol
-
Plate Uniformity Assessment: Fill an entire 384-well plate with alternating columns of maximum signal controls (e.g., DMSO + EGF) and minimum signal controls (e.g., potent inhibitor + EGF).
-
Calculate Metrics: Compute the S/B, %CV for both controls, and the overall Z'-factor for the plate.
-
Assess Robustness: Repeat the experiment on at least three different days to assess inter-day variability. The assay should consistently produce a Z'-factor > 0.5.[6][17]
-
DMSO Tolerance: Evaluate the effect of different DMSO concentrations (e.g., 0.1% to 2%) on assay performance to determine the maximum allowable concentration for screening compounds.
Addressing Common Challenges: Compound Interference
Quinolinone-based compounds, like many heterocyclic structures, can interfere with assay readouts, leading to false positives.[8] A key aspect of expertise in assay development is anticipating and mitigating these artifacts.
-
Autofluorescence: Compounds that fluoresce at the same wavelength as the assay's acceptor fluorophore can create an artificially high signal.
-
Mitigation: This is a primary reason for choosing TR-FRET, as the time-resolved measurement minimizes this issue.[9] For other fluorescence-based assays, pre-screening compounds in buffer alone (a "platemap" read) can identify and flag fluorescent molecules for exclusion or follow-up in an orthogonal assay.
-
-
Light Scattering/Quenching: Colored compounds can absorb excitation or emission light, quenching the signal and appearing as false-positive inhibitors.
-
Mitigation: This can be identified by comparing readouts from two different detection technologies (e.g., TR-FRET vs. a luminescence-based assay like ADP-Glo™). True hits should show activity in both formats, while artifacts are often technology-specific.
-
-
Compound Aggregation: At high concentrations, some compounds form aggregates that can non-specifically sequester and inhibit enzymes, leading to false positives.
-
Mitigation: Including a non-ionic detergent like Triton X-100 (0.01%) in the assay buffer can help prevent aggregation. Hits should also be re-tested with and without detergent; a significant loss of potency in the presence of detergent suggests aggregation.
-
Conclusion
The successful discovery of novel quinolinone-based therapeutics is critically dependent on the quality of the screening assays used for their identification. By adopting a strategic workflow that moves from direct biochemical validation to a more complex cellular context, researchers can build a comprehensive understanding of a compound's activity. The implementation of robust, self-validating protocols, exemplified by the TR-FRET and reporter gene assays detailed here, is paramount. An expert understanding of key validation metrics like the Z'-factor and a proactive approach to mitigating compound interference will ensure the generation of high-fidelity data, ultimately accelerating the journey from hit identification to lead optimization.
References
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Iversen, P. W., Beck, B., Chen, Y. F., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Available at: [Link]
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Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. Available at: [Link]
- Musiol, R. (2017). Quinoline and Quinolinone-Based Anti-Cancer Agents. Current Medicinal Chemistry, 24(17), 1776-1792.
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Eurofins DiscoverX. (n.d.). PathHunter® β-Arrestin GPCR Assays. Retrieved January 23, 2026, from [Link]
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Sittampalam, G. S., et al. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]
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Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. Available at: [Link]
- Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling. (2025). Journal of Medicinal Chemistry.
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Abhinand, C. S., Raju, R., Soumya, S. J., Arya, P. S., & Sudhakaran, P. R. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 347–354. Available at: [Link]
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved January 23, 2026, from [Link]
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Fan, F., & Wood, K. V. (2007). Bioluminescent assays for high-throughput screening. Assay and Drug Development Technologies, 5(1), 127–136. Available at: [Link]
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BMG LABTECH. (2025). The Z prime value (Z´). Retrieved January 23, 2026, from [Link]
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BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved January 23, 2026, from [Link]
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Daniels, J. S., et al. (2012). Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays. Journal of Biomolecular Screening, 17(2), 204-216. Available at: [Link]
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Jampilek, J. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19289-19313. Available at: [Link]
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Challenges and the Advancement in High-Throughput Screening Strategies for Cancer Therapeutics. (2023). Preprints.org. Available at: [Link]
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Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. Available at: [Link]
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Bar, H., & Zweifach, A. (2020). Z' Does Not Need to Be > 0.5. SLAS Discovery, 25(8), 850–854. Available at: [Link]
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Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved January 23, 2026, from [Link]
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BPS Bioscience. (n.d.). Cell Signaling Pathway Reporter Systems. Retrieved January 23, 2026, from [Link]
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Eurofins DiscoverX. (n.d.). PathHunter® eXpress β-Arrestin Assays. Retrieved January 23, 2026, from [Link]
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Wang, X., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]
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Cheng, Z. J., et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics, 4, 84–91. Available at: [Link]
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Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved January 23, 2026, from [Link]
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Proteopedia. (2023). VEGF signaling pathway. Retrieved January 23, 2026, from [Link]
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Wikipedia. (n.d.). Z-factor. Retrieved January 23, 2026, from [Link]
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PubChem. (n.d.). VEGFA-VEGFR2 signaling pathway. Retrieved January 23, 2026, from [Link]
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Wikimedia Commons. (n.d.). File:EGFR signaling pathway.png. Retrieved January 23, 2026, from [Link]
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ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway. Retrieved January 23, 2026, from [Link]
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Drug Discovery Online. (1999). Considerations for Development of FRET Assays. Retrieved January 23, 2026, from [Link]
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Eurofins DiscoverX. (n.d.). PathHunter eXpress GIPR CHO-K1 β-Arrestin GPCR Assay. Retrieved January 23, 2026, from [Link]
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Sciencell. (2025). Lighting Up Cell Signaling: The Science Behind Luciferase Reporter Assays. Retrieved January 23, 2026, from [Link]
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ResearchGate. (n.d.). Signaling pathways of VEGFR-2. Retrieved January 23, 2026, from [Link]
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ResearchGate. (n.d.). Schematic diagram of EGFR signaling pathway. Retrieved January 23, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-8-fluoroquinolin-2(1H)-one
Welcome to the technical support center for the synthesis of 6-Bromo-8-fluoroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of your target compound.
Introduction
The synthesis of polysubstituted quinolinones, such as this compound, is a critical step in the development of novel therapeutics. The presence of both bromine and fluorine atoms on the quinolinone core presents unique challenges due to their electron-withdrawing nature, which can deactivate the aniline precursor and influence the cyclization step. This guide will focus on the Gould-Jacobs reaction, a robust and common method for quinolinone synthesis, and address specific issues that may arise when working with halogenated anilines.
Synthetic Pathway Overview: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for constructing the quinolin-4-one scaffold, which can then be converted to the desired quinolin-2(1H)-one tautomer.[1][2] The reaction proceeds in two key stages:
-
Condensation: An aniline derivative reacts with diethyl ethoxymethylenemalonate (DEEMM) to form an intermediate, diethyl ((phenylamino)methylene)malonate.
-
Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures to form the quinolinone ring system.[3]
Caption: General workflow for the synthesis of this compound via the Gould-Jacobs reaction.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low to No Conversion in Step 1 (Condensation) | 1. Deactivated Aniline: The electron-withdrawing fluorine and bromine atoms reduce the nucleophilicity of the aniline nitrogen.[4][5]2. Impurities in Starting Materials: Moisture or other impurities can interfere with the reaction.3. Insufficient Reaction Time/Temperature: The reaction may be sluggish due to the deactivated aniline. | 1. Use a Catalyst: Add a catalytic amount of a Lewis acid (e.g., ZnCl₂, Sc(OTf)₃) or a Brønsted acid (e.g., p-toluenesulfonic acid) to activate the DEEMM.[6]2. Purify Starting Materials: Ensure 2-bromo-4-fluoroaniline is pure and dry. Distill DEEMM before use.3. Optimize Conditions: Increase the reaction temperature (e.g., reflux in ethanol or use microwave irradiation) and monitor the reaction progress by TLC.[7] |
| Low Yield in Step 2 (Thermal Cyclization) | 1. Incomplete Cyclization: The high activation energy for the intramolecular cyclization may not be reached.[3]2. Decomposition of Starting Material or Product: Prolonged exposure to very high temperatures can lead to degradation.[3]3. Side Reactions: Polymerization or other side reactions can occur at high temperatures. | 1. Optimize Cyclization Temperature: Carefully control the temperature of the high-boiling solvent (e.g., Dowtherm A, diphenyl ether) to the optimal range (typically 240-260°C).[8][9]2. Use a Catalyst: Eaton's reagent (P₂O₅ in methanesulfonic acid) can promote cyclization under milder conditions.[7]3. Minimize Reaction Time: Monitor the reaction closely by TLC and stop heating as soon as the starting material is consumed to prevent product degradation. |
| Formation of Multiple Products/Isomers | 1. Alternative Cyclization Pathways: Depending on the substrate, cyclization can sometimes occur at different positions, although this is less likely with the defined aniline precursor.2. Side Reactions: At high temperatures, side reactions such as dehalogenation or intermolecular condensations can occur, though these are generally minor. | 1. Confirm Structure of Starting Material: Ensure the purity and correct isomeric form of the 2-bromo-4-fluoroaniline.2. Careful Purification: Utilize column chromatography with a suitable solvent system (e.g., gradients of ethyl acetate in hexanes) to separate the desired product from any impurities. Recrystallization can also be effective for final purification. |
| Difficulty in Purification | 1. Similar Polarity of Product and Byproducts: Halogenated compounds can have similar polarities, making separation by chromatography challenging.2. Low Solubility of the Product: The quinolinone product may have limited solubility in common organic solvents. | 1. Optimize Chromatography: Screen different solvent systems for column chromatography. Consider using a different stationary phase if silica gel is not effective.2. Recrystallization: Experiment with various solvents and solvent mixtures for recrystallization to find conditions that provide high purity and good recovery.3. Bulb-to-Bulb Distillation: For smaller scales, bulb-to-bulb distillation under high vacuum can be an effective purification method for thermally stable compounds.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
Yields for multi-step syntheses, especially with deactivated starting materials, can vary significantly. A reasonable target yield for the overall process would be in the range of 30-50%. Optimization of each step is crucial for maximizing the final yield.
Q2: Can I use a different method than the Gould-Jacobs reaction?
Yes, other methods for quinoline and quinolinone synthesis exist, such as the Knorr synthesis, Conrad-Limpach synthesis, and Friedländer annulation.[9][11][12] However, the Gould-Jacobs reaction is often preferred for its reliability and the commercial availability of the required starting materials. For poly-substituted quinolines, the choice of method may depend on the specific substitution pattern desired.[12]
Q3: How do the electron-withdrawing groups (Br and F) affect the reaction?
The bromine and fluorine atoms have a significant impact on the reactivity of the aniline precursor. Their electron-withdrawing inductive effects decrease the electron density of the aromatic ring and the nucleophilicity of the amino group.[4][5] This makes the initial condensation with DEEMM more challenging and may require more forcing conditions or catalysis. However, these groups can also influence the regioselectivity of the cyclization, ensuring the formation of the desired isomer.
Q4: What are the key safety precautions for this synthesis?
-
High Temperatures: The thermal cyclization step involves very high temperatures (around 250°C). Use a high-boiling, thermally stable solvent like Dowtherm A and conduct the reaction in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heat-resistant gloves.
-
Reagents: Handle all chemicals, especially halogenated organic compounds and strong acids/bases, with care in a fume hood.
-
Pressure Build-up: When heating reactions, ensure the system is not sealed to avoid pressure build-up.
Q5: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of both the condensation and cyclization steps. Use a suitable solvent system (e.g., 30% ethyl acetate in hexanes) and visualize the spots under UV light. The disappearance of the starting material and the appearance of the product spot will indicate the reaction's progress.
Experimental Protocols
Step 1: Synthesis of Diethyl ((2-bromo-4-fluorophenyl)amino)methylenemalonate
-
To a solution of 2-bromo-4-fluoroaniline (1 equivalent) in ethanol, add diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure. The crude product can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.
Step 2: Synthesis of Ethyl 6-bromo-8-fluoro-4-hydroxyquinoline-3-carboxylate
-
In a three-necked flask equipped with a mechanical stirrer and a condenser, heat Dowtherm A to 250°C.
-
Slowly add the crude diethyl ((2-bromo-4-fluorophenyl)amino)methylenemalonate from the previous step to the hot Dowtherm A.
-
Maintain the temperature at 250°C for 30-60 minutes, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to below 100°C.
-
Add hexanes to the cooled mixture to precipitate the product.
-
Collect the solid by vacuum filtration and wash with hexanes to remove the Dowtherm A.
Steps 3 & 4: Saponification and Decarboxylation
-
Suspend the crude ethyl 6-bromo-8-fluoro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Collect the solid acid by filtration and wash with water.
-
To decarboxylate, heat the carboxylic acid in a high-boiling solvent (like Dowtherm A) or neat at its melting point until gas evolution ceases.
-
The crude 6-Bromo-8-fluoroquinolin-4(1H)-one can then be purified by recrystallization. The desired 2(1H)-one tautomer will be in equilibrium.
Caption: A troubleshooting decision tree for improving the yield of this compound synthesis.
References
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved January 23, 2026, from [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Biotage. Retrieved January 23, 2026, from [Link]
-
Gould-Jacobs Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Gould–Jacobs reaction. (2023, November 28). In Wikipedia. Retrieved January 23, 2026, from [Link]
-
On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. (2015). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. (2015). PMC. Retrieved January 23, 2026, from [Link]
- Preparation method of 2-bromo-6-fluoroaniline. (n.d.). Google Patents.
-
Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates. (2005). ACS Publications. Retrieved January 23, 2026, from [Link]
-
The solvent-free synthesis of poly-substituted quinolines via... (2007). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. (2018). Beilstein Journals. Retrieved January 23, 2026, from [Link]
-
meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (2024). Organic Syntheses. Retrieved January 23, 2026, from [Link]
-
Gould–Jacobs reaction. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). PMC. Retrieved January 23, 2026, from [Link]
-
Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate. (2007). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. Retrieved January 23, 2026, from [Link]
-
Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2022). MDPI. Retrieved January 23, 2026, from [Link]
-
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (2024). PubMed. Retrieved January 23, 2026, from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Metal-free C5-selective halogenation of quinolines under aqueous conditions. (2018). Organic Chemistry Frontiers (RSC Publishing). Retrieved January 23, 2026, from [Link]
-
Knorr pyrrole synthesis. (2023, December 12). In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2016). MDPI. Retrieved January 23, 2026, from [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2023). MDPI. Retrieved January 23, 2026, from [Link]
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2017). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Knorr Pyrrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
Sources
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Technical Support Center: Overcoming Poor Aqueous Solubility of 6-Bromo-8-fluoroquinolin-2(1H)-one
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-Bromo-8-fluoroquinolin-2(1H)-one. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the compound's challenging solubility profile in aqueous solutions. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these hurdles in your experiments.
Understanding the Challenge: Physicochemical Profile
This compound is a heterocyclic compound with a rigid, planar structure. Its poor aqueous solubility is primarily attributed to its crystalline nature and the presence of lipophilic bromo and fluoro substituents. To effectively troubleshoot solubility issues, it is crucial to understand the compound's key physicochemical parameters. While experimental data is limited, we can rely on predicted values to guide our strategies.
| Property | Predicted Value | Implication for Aqueous Solubility |
| Molecular Weight | 258.05 g/mol | Moderate molecular weight, less of a direct hindrance to solubility compared to larger molecules. |
| Predicted logP | ~2.5 - 3.5 | Indicates a significant lipophilic character, favoring partitioning into non-polar environments over water. |
| Predicted pKa (acidic) | ~8.0 - 9.0 (for the N-H proton) | The N-H proton is weakly acidic. Deprotonation to form a more soluble salt is possible at pH values significantly above this pKa. |
| Predicted pKa (basic) | ~1.0 - 2.0 (for the quinolinone nitrogen) | The quinolinone nitrogen is weakly basic. Protonation to form a more soluble salt would require strongly acidic conditions. |
| Melting Point | >200°C[1] | A high melting point suggests a stable crystal lattice, which requires significant energy to break down for dissolution, contributing to low solubility. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: The poor aqueous solubility of this compound is expected due to its chemical structure. The quinolinone core is relatively non-polar, and the addition of a bromine and a fluorine atom increases its lipophilicity (hydrophobicity). Furthermore, its high melting point indicates strong intermolecular forces in the solid state, making it difficult for water molecules to solvate individual molecules.
Q2: I need to prepare a stock solution. What solvent should I use?
A2: For initial stock solutions, it is highly recommended to use a water-miscible organic solvent. Based on the behavior of similar halogenated quinolines, good starting points are:
Always prepare a high-concentration stock in one of these solvents and then dilute it into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it may affect biological systems.
Q3: Can I improve the aqueous solubility by adjusting the pH?
A3: Yes, pH adjustment can be an effective strategy, particularly by increasing the pH. The N-H group on the quinolinone ring is weakly acidic (predicted pKa ~8.0-9.0). By raising the pH of your aqueous solution to be at least 1-2 units above the pKa (i.e., pH 10 or higher), you can deprotonate the molecule, forming a more soluble anionic salt. Conversely, due to the very low predicted basic pKa, achieving significant protonation and solubility enhancement in acidic conditions would require a very low pH, which may not be compatible with most biological experiments.
Q4: Are there any other additives that can enhance the solubility?
A4: Absolutely. Several excipients can be employed to improve the aqueous solubility of this compound:
-
Co-solvents: Adding a certain percentage of a water-miscible organic solvent to your aqueous buffer can increase the solubility of your compound.[3][4]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the lipophilic this compound molecule, forming an inclusion complex that is more water-soluble.[5]
-
Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can entrap your compound, increasing its apparent solubility.
Troubleshooting Guides
Issue 1: Compound precipitates when diluting the organic stock solution into an aqueous buffer.
This is a common issue when the aqueous medium cannot accommodate the concentration of the lipophilic compound.
Troubleshooting Workflow:
Caption: Troubleshooting precipitation upon dilution.
Issue 2: Inconsistent results in biological assays, possibly due to poor solubility.
Inconsistent data can often be traced back to the compound not being fully solubilized or precipitating during the experiment.
Logical Relationship Diagram:
Caption: Logic for diagnosing inconsistent assay results.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol aims to increase the solubility of this compound by forming its anionic salt at high pH.
Materials:
-
This compound
-
1 M NaOH solution
-
Aqueous buffer of choice (e.g., PBS, Tris)
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare the desired volume of your aqueous buffer.
-
While stirring, slowly add small aliquots of 1 M NaOH to raise the pH to approximately 10.0-10.5. Monitor the pH closely.
-
Once the pH is stable, add the powdered this compound to the high-pH buffer.
-
Allow the mixture to stir for at least 30 minutes.
-
Visually inspect for complete dissolution. If needed, the solution can be filtered through a 0.22 µm filter to remove any undissolved particles.
-
If required for your experiment, the pH can be carefully adjusted downwards after dissolution, but be aware that the compound may precipitate if the pH drops below its pKa.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method utilizes the formation of an inclusion complex to enhance aqueous solubility.[5]
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare a solution of HP-β-CD in your desired aqueous buffer. A common starting concentration is 10-20% (w/v).
-
Add the powdered this compound to the HP-β-CD solution.
-
Vortex the mixture vigorously for 2-3 minutes.
-
Sonicate the mixture for 10-15 minutes to aid in complex formation.
-
Allow the solution to equilibrate at room temperature for at least one hour.
-
Centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant containing the solubilized compound.
Protocol 3: Preparation of a Co-solvent Formulation
This protocol describes how to prepare a solution using a water-miscible organic co-solvent.[4]
Materials:
-
This compound
-
DMSO (or other suitable organic solvent)
-
Aqueous buffer
Procedure:
-
Dissolve the this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.
-
To prepare your working solution, first add the required volume of aqueous buffer to your vessel.
-
While vortexing or stirring the aqueous buffer, slowly add the required volume of the DMSO stock solution dropwise. This gradual addition helps to prevent immediate precipitation.
-
The final concentration of DMSO should be kept as low as possible, ideally below 1% (v/v), to minimize its effects on biological systems. The maximum tolerable concentration of the co-solvent must be determined for your specific assay.
Quantitative Analysis of the Solubilized Compound
To ensure accurate dosing, it is essential to quantify the concentration of this compound in your prepared solutions. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method.
Hypothetical HPLC Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | ~254 nm (orλmax of the compound) |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase.
-
Sample Preparation: Dilute your solubilized sample in the mobile phase to a concentration that falls within the range of your calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system and integrate the peak area for your compound.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the equation of the line to determine the concentration of your sample.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
Wikipedia. Cosolvent. [Link]
-
Popescu, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 288. [Link]
-
Chemistry LibreTexts. 18.7: Solubility and pH. [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. [Link]
-
CompoundingToday.com. pH Adjusting Database. [Link]
-
Future Science. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems. [Link]
-
ResearchGate. Formulation strategies for poorly soluble drugs. [Link]
-
Fiveable. pH and Solubility. [Link]
-
Taylor & Francis Online. Cosolvent – Knowledge and References. [Link]
-
SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]
-
PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
-
ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]
-
PubMed. Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. [Link]
-
PubMed Central (PMC). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
-
MDPI. Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. [Link]
-
Solubility of Things. 2-Quinolinone. [Link]
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]
-
PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
askIITians. How does pH affect solubility?. [Link]
-
Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. [Link]
-
Future4200. Formulation of poorly water-soluble drugs for oral administration. [Link]
Sources
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- 2. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class [pubmed.ncbi.nlm.nih.gov]
troubleshooting common side reactions in quinolinone synthesis
Introduction for the Advanced Researcher
Welcome to the technical support center for quinolinone synthesis. As professionals in chemical and pharmaceutical development, you are aware that while the synthesis of the quinolinone core is foundational, it is often complicated by a variety of side reactions that can impact yield, purity, and scalability. This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common and challenging side reactions encountered in both classical and modern quinolinone synthesis methodologies. We will delve into the mechanistic origins of these issues and provide actionable, field-tested protocols to mitigate them, ensuring the integrity and efficiency of your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Classical Synthesis Routes: Conrad-Limpach, Knorr, and Gould-Jacobs Reactions
Question 1: My Conrad-Limpach/Knorr synthesis is producing a mixture of 2-quinolone and 4-quinolone isomers. How can I control the regioselectivity?
Answer: This is a classic and critical issue in quinolinone synthesis stemming from the dual reactivity of the β-ketoester starting material. The regiochemical outcome is primarily dictated by thermodynamic versus kinetic control, which is directly influenced by the reaction temperature.
Causality & Mechanism: An aniline can react with a β-ketoester at two electrophilic sites: the ketone carbonyl or the ester carbonyl.
-
Kinetic Control (Lower Temperatures): At moderate temperatures (typically below 100°C), the more electrophilic ketone carbonyl is preferentially attacked by the aniline. This leads to a β-aminoacrylate intermediate, which upon thermal cyclization (a 6-electron electrocyclization) at high temperatures (~250°C), yields the 4-hydroxyquinolinone (Conrad-Limpach product) . This is the kinetically favored pathway for the initial condensation.
-
Thermodynamic Control (Higher Temperatures): At higher initial reaction temperatures (e.g., ~140°C), the reaction becomes reversible. The aniline can attack the less reactive ester carbonyl, leading to the formation of a more stable β-ketoanilide intermediate. This intermediate, upon acid-catalyzed cyclization, yields the 2-hydroxyquinolinone (Knorr product) , which is the thermodynamically favored product.[1][2]
Troubleshooting Protocol:
Objective: To selectively synthesize either the 4-quinolone or 2-quinolone isomer.
Protocol 1: Selective Synthesis of 4-Hydroxyquinolinone (Conrad-Limpach)
-
Condensation Step: React the aniline and β-ketoester at a low to moderate temperature (e.g., room temperature to 80°C), often with a catalytic amount of acid (like HCl or H₂SO₄) to facilitate the formation of the β-aminoacrylate intermediate.[1]
-
Solvent Selection: For the subsequent cyclization, use a high-boiling, inert solvent to ensure the required temperature (~250°C) is reached and maintained.[3] Mineral oil or Dowtherm A are traditionally used, though they can be difficult to remove.[3]
-
Thermal Cyclization: Heat the intermediate from the first step to approximately 250°C.[1][4][5] This high temperature is necessary to overcome the energy barrier of the electrocyclization.
Protocol 2: Selective Synthesis of 2-Hydroxyquinolinone (Knorr)
-
Anilide Formation: React the aniline and β-ketoester at a higher temperature (e.g., 120-140°C) to favor the formation of the thermodynamically stable β-ketoanilide.
-
Acid-Catalyzed Cyclization: Treat the resulting β-ketoanilide with a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), to induce cyclization to the 2-hydroxyquinolinone.[6][7]
Data Summary: Temperature and Solvent Effects on Conrad-Limpach Cyclization
| Solvent | Boiling Point (°C) | Approximate Yield of 4-Hydroxyquinoline (%) | Reference |
| Methyl benzoate | 200 | 25 | |
| Ethyl benzoate | 213 | 34 | |
| Mineral Oil | >275 | up to 95 | [1] |
| Dowtherm A | 257 | up to 95 | [3] |
As the data indicates, reaching a temperature of at least 250°C is critical for achieving high yields in the Conrad-Limpach cyclization.[3]
Question 2: I'm observing significant product decomposition and charring at the high temperatures required for my Conrad-Limpach and Gould-Jacobs reactions. How can I mitigate this?
Answer: Thermal degradation is a significant challenge in syntheses requiring high-temperature cyclization steps, such as the Conrad-Limpach (~250°C) and the Gould-Jacobs reactions.[4][8][9] This is often due to the thermal instability of the starting materials, intermediates, or the final product.
Causality: At elevated temperatures, organic molecules can undergo various decomposition pathways, including fragmentation, polymerization, and oxidation (if not under an inert atmosphere), leading to complex mixtures and reduced yields of the desired product.
Troubleshooting Protocol:
Objective: To minimize thermal decomposition and improve product yield and purity.
-
Inert Atmosphere: Always conduct high-temperature reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.
-
Solvent Choice: The use of a high-boiling solvent is not just to reach the required temperature but also to ensure even heat distribution and prevent localized overheating, which can exacerbate decomposition.[3]
-
Microwave-Assisted Synthesis: Consider using a microwave reactor. Microwave heating can often significantly reduce reaction times, which minimizes the exposure of the material to high temperatures and can lead to cleaner reactions and improved yields.[9][10]
-
Alternative Catalysts for Gould-Jacobs: For the Gould-Jacobs cyclization, which can be particularly harsh, modern methods have employed catalysts that allow for lower reaction temperatures. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) has been shown to effectively catalyze the cyclization under milder conditions than traditional thermal methods.[10]
II. Friedländer Annulation
Question 3: My Friedländer synthesis with an unsymmetrical ketone is giving me a mixture of regioisomers. How can I control which isomer is formed?
Answer: This is a common and well-studied problem in the Friedländer synthesis. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[11] When an unsymmetrical ketone is used, condensation can occur at either of the two α-carbons, leading to a mixture of regioisomeric quinolines.
Causality & Mechanism: The regioselectivity is determined by which enolate (or enamine) of the unsymmetrical ketone forms and reacts with the 2-aminoaryl carbonyl compound.
-
Thermodynamic Enolate: Forms from the more substituted α-carbon.
-
Kinetic Enolate: Forms from the less substituted α-carbon.
The choice of catalyst and reaction conditions can strongly influence the formation of one enolate over the other.[4]
Troubleshooting Protocol:
Objective: To achieve high regioselectivity in the Friedländer synthesis with unsymmetrical ketones.
-
Catalyst Selection is Key:
-
For the Less Substituted Product (Kinetic Control): Use of a secondary amine catalyst, such as pyrrolidine, under neutral or slightly acidic conditions can favor the formation of the kinetic enamine from the less hindered side of the ketone. This will lead to the quinoline product with substitution at the 2-position.
-
For the More Substituted Product (Thermodynamic Control): Strong acid or base catalysis at higher temperatures typically favors the formation of the more stable, thermodynamic enolate, leading to the more substituted quinoline product.
-
-
Use of Ionic Liquids: Certain ionic liquids have been shown to promote high regioselectivity. For example, 1-butyl-3-methylimidazolium ([bmim]) salts can favor the formation of one regioisomer.
-
Introduction of a Directing Group: A phosphoryl group or other activating group can be temporarily introduced at one of the α-carbons of the ketone to direct the condensation to that specific site.[11]
Question 4: I'm getting a low yield in my Friedländer synthesis, and I suspect self-condensation of my ketone starting material. How can I confirm this and prevent it?
Answer: The aldol self-condensation of the ketone or aldehyde reactant is a primary competing side reaction in the Friedländer synthesis, especially under basic conditions.[4] This side reaction consumes the ketone, thereby reducing the yield of the desired quinoline.
Causality & Mechanism: Under basic or acidic conditions, the ketone can form an enolate which then attacks the carbonyl group of another molecule of the same ketone. This leads to the formation of a β-hydroxy ketone (an aldol adduct), which can then dehydrate to form an α,β-unsaturated ketone.[12] This dimer is a common byproduct in Friedländer reactions.
Troubleshooting Protocol:
Objective: To minimize the aldol self-condensation of the ketone and maximize the yield of the quinolinone product.
-
Confirmation of Side Product:
-
Analyze your crude reaction mixture by LC-MS. Look for a mass corresponding to the dimer of your ketone starting material minus a molecule of water.
-
If possible, isolate the byproduct by chromatography and characterize it by NMR to confirm the structure of the α,β-unsaturated ketone.
-
-
Modification of Reaction Conditions:
-
Use Milder Catalysts: Traditional strong bases (like NaOH or KOH) are notorious for promoting aldol reactions. Switch to milder catalysts such as iodine, p-toluenesulfonic acid (p-TSA), or various Lewis acids which can efficiently catalyze the Friedländer annulation with less propensity for promoting self-condensation.[11][13]
-
Control Stoichiometry and Addition Rate: Instead of mixing all reactants at once, try adding the ketone slowly to a solution of the 2-aminoaryl carbonyl compound and the catalyst. This keeps the instantaneous concentration of the ketone low, disfavoring the second-order self-condensation reaction.
-
Lower the Reaction Temperature: While some heat may be necessary, excessively high temperatures can accelerate the rate of the aldol condensation. Experiment with running the reaction at the lowest temperature that still allows for a reasonable rate of quinoline formation.
-
III. Modern Synthetic Routes: Transition-Metal Catalyzed Reactions
Question 5: My intramolecular Heck reaction to form a quinolinone is giving me a mixture of endo and exo-cyclic double bond isomers. How can I control the product outcome?
Answer: The intramolecular Heck reaction is a powerful tool for forming cyclic systems, including quinolinones. However, controlling the position of the double bond in the final product can be challenging and is dependent on the mechanism of β-hydride elimination.
Causality & Mechanism: After the initial oxidative addition of the palladium(0) catalyst to the aryl halide and subsequent migratory insertion of the alkene, an alkylpalladium(II) intermediate is formed. This intermediate then undergoes β-hydride elimination to regenerate the catalyst and form the product. The regioselectivity of this elimination determines the position of the double bond.
-
Exo-cyclic product: Results from β-hydride elimination from the tether connecting the aryl ring and the alkene.
-
Endo-cyclic product: Results from β-hydride elimination from within the newly formed ring.
The formation of small rings (5- or 6-membered) typically favors the exo product due to steric and geometric constraints of the transition state.[14] However, under certain conditions, isomerization to the thermodynamically more stable endo product can occur.
Troubleshooting Protocol:
Objective: To selectively form the desired double bond isomer in an intramolecular Heck reaction.
-
To Favor the Kinetic (often Exo) Product:
-
Addition of Silver or Thallium Salts: The addition of salts like silver carbonate (Ag₂CO₃) or thallium acetate (TlOAc) can accelerate the reductive elimination step and suppress isomerization of the double bond. These salts act as halide scavengers and can alter the reaction pathway from a neutral to a cationic mechanism, which often enhances selectivity.
-
-
To Favor the Thermodynamic (often Endo) Product:
-
Avoid Additives: Running the reaction under standard neutral conditions without the aforementioned salts may allow for equilibration to the more thermodynamically stable isomer.
-
Ligand Choice: The nature of the phosphine ligand on the palladium catalyst can influence the regioselectivity of the β-hydride elimination. Experiment with different ligands (e.g., triphenylphosphine vs. bidentate ligands like BINAP) to find the optimal conditions for your desired product.
-
-
Control of Reaction Time and Temperature: Monitor the reaction over time. The kinetic product may form initially and then isomerize to the thermodynamic product upon prolonged heating. Adjusting the reaction time and temperature can therefore allow for the isolation of the desired isomer.
References
-
Larock, R. C., & Marks, M. W. (2011). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Arkivoc, 2011(8), 260-269. [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved January 23, 2026, from [Link]
-
Yang, M., Jian, Y., Zhang, W., Sun, H., Zhang, G., Wang, Y., & Gao, Z. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(62), 39257-39261. [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved January 23, 2026, from [Link]
-
Coronado, D., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 30(22), 12345. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]
-
Afonso, C. A. M., et al. (2016). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 21(9), 1223. [Link]
-
ResearchGate. (n.d.). Summarized Results of the Intramolecular Heck Reaction (continued). [Link]
-
Wikipedia. (n.d.). Knorr quinoline synthesis. Retrieved January 23, 2026, from [Link]
-
Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer Synthesis of Quinolines. Heliyon, 11, e41709. [Link]
-
Sharma, P., & Kumar, A. (2016). Advances in polymer based Friedlander quinoline synthesis. RSC Advances, 6(78), 74356-74375. [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved January 23, 2026, from [Link]
-
Wikipedia. (n.d.). Intramolecular Heck reaction. Retrieved January 23, 2026, from [Link]
-
Wang, C., et al. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances, 7(57), 36242-36245. [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved January 23, 2026, from [Link]
- de Meijere, A., & Diederich, F. (Eds.). (2004). Handbook of Organopalladium Chemistry for Organic Synthesis. John Wiley & Sons.
-
Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]
-
ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/.... [Link]
-
ResearchGate. (n.d.). Comparison of efficiency of various catalysts in the Fried- lander annulation of quinoline synthesis. [Link]
-
ResearchGate. (n.d.). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]
-
Min, C., et al. (2014). Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling. Organic & Biomolecular Chemistry, 12(46), 9443-9446. [Link]
- Ahluwalia, V. K., & Kumar, R. (2007). Name Reactions in Organic Synthesis. Cambridge University Press.
-
Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. [Link]
-
Popa, C., et al. (2025). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 19(2), 180. [Link]
-
Zheng, Z., & Alper, H. (2008). Palladium-catalyzed cyclocarbonylation of o-iodoanilines with imidoyl chlorides to produce quinazolin-4(3H)-ones. Organic Letters, 10(5), 829-832. [Link]
-
Chemistry LibreTexts. (2022). 23.4: Using Aldol Reactions in Synthesis. [Link]
-
D'Souza, D. M., & Müller, T. J. J. (2007). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry, 5(21), 3433-3444. [Link]
-
Ammal, S. C., et al. (2007). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Journal of Organic Chemistry, 72(20), 7457-7462. [Link]
-
Manske, R. H. F. (2008). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 1-13. [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved January 23, 2026, from [Link]
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Technical Support Center: Purification of Halogenated Quinolone Compounds
Welcome to the Technical Support Center for the purification of halogenated quinolinone compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the unique challenges presented by this class of molecules. The presence of halogen substituents (F, Cl, Br, I) significantly influences the physicochemical properties of quinolinones, impacting solubility, polarity, and reactivity, which in turn dictates the optimal purification strategy. This resource provides field-proven insights and detailed protocols to help you achieve the desired purity and yield in your experiments.
Frequently Asked Questions (FAQs)
General Considerations
Q1: What are the most common impurities I can expect when synthesizing halogenated quinolinones?
A1: Impurities largely depend on the synthetic route employed. For instance, in a Conrad-Limpach synthesis, which involves the condensation of anilines with β-ketoesters, common impurities include unreacted starting materials, regioisomers (especially with unsymmetrical anilines or ketoesters), and byproducts from side reactions like the Knorr synthesis of 2-hydroxyquinolines.[1][2] Dehalogenated byproducts can also be a significant issue, particularly in reactions involving reductive steps or certain metal catalysts.[3]
Q2: How does the type of halogen (F, Cl, Br, I) affect the choice of purification technique?
A2: The nature of the halogen substituent plays a crucial role in determining the compound's polarity and its interactions with stationary phases in chromatography. Generally, polarity decreases down the group (F > Cl > Br > I). This trend influences the choice of mobile phase composition in both normal and reversed-phase chromatography. For instance, a fluoroquinolinone will be more polar than its iodo- counterpart and will thus require a more polar mobile phase to elute from a normal-phase silica gel column. Additionally, the increasing size and polarizability of heavier halogens (Br, I) can lead to stronger van der Waals interactions, which can be exploited for separation.
Chromatography
Q3: My halogenated quinolinone is degrading on the silica gel column. What can I do?
A3: Silica gel is acidic and can cause the degradation of sensitive compounds. Halogenated quinolinones, particularly those with other labile functional groups, can be susceptible to this. To mitigate degradation, you can:
-
Deactivate the silica gel: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine or ammonia to neutralize the acidic sites.[4]
-
Use an alternative stationary phase: Neutral or basic alumina can be a good alternative for acid-sensitive compounds. Reversed-phase chromatography on a C18 stationary phase is another excellent option, especially for less polar compounds.[4]
-
Minimize contact time: Employ flash chromatography to reduce the residence time of your compound on the column.[5]
Q4: I'm struggling to separate regioisomers of my halogenated quinolinone. What are my options?
A4: Separating regioisomers can be challenging due to their similar polarities. Here are several strategies:
-
Optimize your chromatography: Experiment with different stationary phases. A pentafluorophenyl (PFP) or phenyl-hexyl column can offer different selectivity based on π-π interactions, which may resolve the isomers.[6]
-
Preparative HPLC: High-performance liquid chromatography (HPLC) offers significantly higher resolution than flash chromatography and is often the method of choice for separating difficult isomers.[7]
-
Supercritical Fluid Chromatography (SFC): SFC can provide unique selectivity for isomers and is a powerful tool for both chiral and achiral separations.[8][9]
-
Recrystallization: If the isomers have slightly different solubilities, fractional crystallization can be an effective purification method.
Crystallization
Q5: I'm having trouble finding a suitable solvent for recrystallizing my halogenated quinolinone. Where do I start?
A5: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10] A systematic approach to solvent screening is recommended. Start with small-scale tests in test tubes with a variety of solvents of differing polarities (e.g., hexane, ethyl acetate, ethanol, water).[11] For halogenated quinolinones, common solvents that have proven effective include ethanol, acetone, and mixtures such as hexane/ethyl acetate or ethanol/water.[3]
Q6: My compound is "oiling out" instead of crystallizing. How can I fix this?
A6: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cooled too quickly.[4] To induce crystallization, you can:
-
Add more solvent: Add a small amount of the hot solvent to dissolve the oil, then allow it to cool slowly.[4]
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites.
-
Seed the solution: Add a tiny crystal of the pure compound to the cooled solution to initiate crystal growth.[4]
-
Use a co-solvent system: Dissolve your compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent in which the compound is insoluble until the solution becomes slightly turbid. Then, allow it to cool slowly.[12]
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the mobile phase using Thin Layer Chromatography (TLC). Aim for an Rf of ~0.3 for your target compound.[13] |
| Column overloading. | The sample load should be 1-5% of the silica gel weight.[4] | |
| Co-elution of impurities. | Try a different stationary phase (e.g., alumina, C18) or a different solvent system to alter selectivity. | |
| Compound Degradation | Acidic silica gel. | Deactivate silica gel with triethylamine or use neutral alumina.[4] |
| Unstable compound. | Minimize time on the column by using flash chromatography. | |
| Compound Won't Elute | Compound is too polar for the eluent. | Increase the polarity of the mobile phase. A gradient elution may be necessary. |
| Irreversible adsorption. | Test for stability on a TLC plate first. Consider using a different stationary phase.[14] |
Recrystallization
| Problem | Possible Cause | Solution |
| No Crystals Form | Solution is not saturated. | Evaporate some of the solvent to increase the concentration. |
| Insufficient cooling. | Cool the solution in an ice bath or refrigerator. | |
| Low Recovery | Too much solvent used. | Use the minimum amount of hot solvent necessary for dissolution. The mother liquor can be concentrated to obtain a second crop of crystals.[4] |
| Compound is too soluble in the cold solvent. | Choose a different solvent or a co-solvent system. | |
| Oiling Out | Solution is supersaturated or cooled too quickly. | Reheat the solution, add a small amount of additional hot solvent, and allow it to cool slowly. Scratch the flask or add a seed crystal.[4] |
| Colored Impurities in Crystals | Impurities are co-crystallizing. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Halogenated Quinolinone
This protocol provides a general procedure for the purification of a moderately polar halogenated quinolinone compound.
1. Slurry Preparation and Column Packing:
- In a beaker, create a slurry of silica gel in a non-polar solvent (e.g., hexane).
- Pour the slurry into the chromatography column and allow the silica to settle, tapping the column gently to ensure even packing.
- Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.
- Drain the solvent until it is level with the top of the sand.
2. Sample Loading:
- Dissolve the crude halogenated quinolinone in a minimal amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent).
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
3. Elution:
- Carefully add the mobile phase to the column.
- Apply pressure (e.g., from a hand bellows or compressed air) to achieve a steady flow rate.
- Collect fractions and monitor the elution of your compound using TLC.
4. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization of a Halogenated Quinolinone
This protocol outlines the steps for purifying a solid halogenated quinolinone by recrystallization.
1. Solvent Selection:
- Place a small amount of the crude solid in a test tube.
- Add a few drops of a test solvent. If the solid dissolves immediately at room temperature, the solvent is too good.
- If the solid is not soluble at room temperature, heat the test tube. If the solid dissolves when hot, the solvent is a good candidate.
- Allow the hot solution to cool. The ideal solvent will yield a good quantity of crystals upon cooling.[4]
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent.
3. Hot Filtration (if necessary):
- If there are insoluble impurities, perform a hot gravity filtration to remove them.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals in a vacuum oven.
Visualization of Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of a crude halogenated quinolinone compound.
Caption: Decision workflow for purification.
Purity Assessment
Accurate determination of purity is critical. A combination of techniques is often employed for a comprehensive analysis.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column is a standard and reliable technique for assessing the purity of halogenated quinolinones.[15]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.[6][16][17][18] It provides a direct measure of the molar quantity of the analyte.
-
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the identity of the purified compound and for detecting any low-level impurities that may not be visible by other techniques.
References
-
Conrad–Limpach synthesis. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Regalado, E. L., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. [Link]
-
HPLC separation of related halogenated aromatic, any one?? (2015). Chromatography Forum. [Link]
-
Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. (n.d.). Horizon IRD. [Link]
-
Pleasants, S., et al. (2010). Comparison of Byproduct Formation in Waters Treated With Chlorine and Iodine: Relevance to Point-Of-Use Treatment. PubMed. [Link]
-
De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-104. [Link]
-
Szychowska, M., et al. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. MDPI. [Link]
-
Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms. (2013). PMC. [Link]
-
Influence of the halogen substituent on the formation of halogen and hydrogen bonding in co-crystals formed from acridine and benzoic acids. (2017). CrystEngComm, 19(34), 5075-5084. [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). NIH. [Link]
-
Dispas, A., et al. (2014). A generic chiral separation strategy in supercritical fluid chromatography. Journal of Chromatography A, 1361, 254-263. [Link]
-
Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. (2014). PubMed. [Link]
-
Guide for crystallization. (n.d.). University of Angers. [Link]
-
Crystallization Solvents.pdf. (n.d.). University of California, Irvine. [Link]
-
Drijvers, D., et al. (2000). Sonolysis of fluoro-, chloro-, bromo- and iodobenzene: a comparative study. Ultrasonics Sonochemistry, 7(2), 87-95. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. [Link]
-
Halogenated Heterocycles as Pharmaceuticals. (2018). ResearchGate. [Link]
-
Optimized Flash Chromatography Purification: From TLC to large scale in three steps. (n.d.). Teledyne ISCO. [Link]
-
Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd. [Link]
-
Chiral Super Critical Fluid Chromatography. (n.d.). Phenomenex. [Link]
-
Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. [Link]
-
Purity by Absolute qNMR Instructions. (n.d.). University of Illinois Chicago. [Link]
-
Application Compendium Solutions for Preparative HPLC. (n.d.). Agilent. [Link]
-
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014). Reddit. [Link]
-
Comparative assessment of various treatment methods used for purification of water. (2017). ResearchGate. [Link]
-
Sulfur Contamination Due to Quenching of Halogenation Reactions with Sodium Thiosulfate: Resolution of Process Problems via Improved Quench Protocols. (2017). ResearchGate. [Link]
-
Separation of Quinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
9 Ways to Crystallize Organic Compounds. (2024). wikiHow. [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]
-
7.11: Testing Solvents for Crystallization. (2022). Chemistry LibreTexts. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka. [Link]
-
Substituent Effect Analysis on Halogen Bonding Interactions. (n.d.). Texas A&M University-Commerce. [Link]
-
Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. (n.d.). NIH. [Link]
-
Tips and Tricks for the Lab: Growing Crystals Part 3. (2012). ChemistryViews. [Link]
-
Solvent Choice. (n.d.). University of York. [Link]
-
Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. (2010). American Pharmaceutical Review. [Link]
-
Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. (n.d.). ResearchGate. [Link]
-
Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. (2021). Semantic Scholar. [Link]
-
Sonolysis of fluoro-, chloro-, bromo- and iodobenzene: a comparative study. (2000). PubMed. [Link]
-
Advances in Chemical Purity Assignment | qNMR Workshop. (2025). YouTube. [Link]
-
HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. (n.d.). Columbia University. [Link]
-
Conrad-limpach-knorr synthesis of Quinolone. (2019). YouTube. [Link]
-
Crystal Growing Tips. (2015). University of Florida. [Link]
-
Separating Regioisomers using Preparative TLC. (2025). Reddit. [Link]
-
SILICA GEL-ASSISTED PREPARATION OF (BROMO)(CHLORO)(IODO)BENZO[b]THIOPHENES BEARING HALOGEN ATOMS AT THE 2-, 4-, AND 7-POSITIONS. (n.d.). J-STAGE. [Link]
-
Intramolecular Diels-Alder reactions of cycloalkenones: stereoselectivity, Lewis acid acceleration, and halogen substituent effects. (2014). PubMed. [Link]
Sources
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- 5. orgsyn.org [orgsyn.org]
- 6. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 13. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 14. Purification [chem.rochester.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
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- 18. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
Technical Support Center: Optimizing Palladium Catalysts for Suzuki Coupling of Bromoquinolines
Welcome to the technical support center for optimizing palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving bromoquinoline substrates. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. The inherent electronic properties and coordination potential of the quinoline ring can present unique challenges, leading to issues such as low yields, catalyst deactivation, and unwanted side reactions.
This guide provides in-depth, field-proven insights in a question-and-answer format, moving from frequently encountered issues to advanced troubleshooting. The protocols and explanations are grounded in established mechanistic principles to empower you to not only solve immediate problems but also to rationally design future experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered when setting up Suzuki couplings with bromoquinolines.
FAQ 1: My Suzuki coupling with a bromoquinoline is giving very low to no yield. What are the most common starting points for troubleshooting?
Low conversion is a frequent issue, often stemming from suboptimal reaction conditions that fail to account for the specific electronic nature of the bromoquinoline substrate.
Answer: The first parameters to investigate are the palladium source/ligand system, the base, and the solvent.
-
Catalyst System: The quinoline nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. The use of bulky, electron-rich phosphine ligands is often crucial. These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is the active catalyst, and they can sterically hinder the quinoline nitrogen from binding to the palladium. For many bromoquinoline couplings, ligands like SPhos, XPhos, or RuPhos are excellent starting points.
-
Base Selection: The choice of base is critical and its strength and solubility can significantly impact the reaction rate. An inorganic base that is too weak may not facilitate the transmetalation step effectively. Conversely, a base that is too strong can lead to degradation of the boronic acid or promote side reactions. A common and effective choice is a moderately strong inorganic base like K₂CO₃ or K₃PO₄.
-
Solvent System: The solvent must be able to dissolve the reactants and the base, and it should be stable at the reaction temperature. A mixture of a polar aprotic solvent, such as dioxane or THF, with water is often used. The water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid. A typical ratio is 4:1 or 5:1 (organic solvent:water).
FAQ 2: I am observing significant amounts of a homocoupled product from my boronic acid (a biaryl). What is causing this and how can I prevent it?
The formation of a biaryl product derived from the boronic acid is a common side reaction known as homocoupling.
Answer: Homocoupling of the boronic acid is typically promoted by the presence of oxygen in the reaction mixture. This side reaction proceeds through a palladium-catalyzed oxidative mechanism.
Mitigation Strategies:
-
Thorough Degassing: It is imperative to rigorously degas the reaction mixture to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (argon or nitrogen) for an extended period (20-30 minutes) prior to adding the catalyst and reactants.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
-
Minimize Reaction Time: Overly long reaction times can increase the likelihood of side reactions. If the main reaction is complete, continuing to heat the mixture can favor homocoupling. Monitoring the reaction progress by TLC or LC-MS is recommended.
FAQ 3: My starting bromoquinoline is being consumed, but I am isolating the debrominated quinoline instead of the desired coupled product. Why is this happening?
The loss of the bromine atom from the starting material without the formation of the desired C-C bond is known as hydrodehalogenation.
Answer: Hydrodehalogenation is a competing reductive process that can occur under Suzuki coupling conditions. It is often favored by the presence of trace amounts of water or other protic sources in combination with certain bases.
Potential Causes and Solutions:
-
Base-Promoted Protodeboronation: The base can react with the boronic acid to generate a boronate species, which is then protonated by a water molecule. This can be more prevalent with stronger bases. Consider switching to a milder base like K₂CO₃ or even CsF.
-
Solvent Impurities: Ensure that the organic solvents used are anhydrous. Using freshly distilled or commercially available anhydrous solvents is recommended.
-
Ligand Choice: Some ligands may be more prone to promoting hydrodehalogenation. Experimenting with different phosphine ligands can sometimes alleviate this issue.
Part 2: Advanced Troubleshooting Guide
This section provides a deeper dive into more complex issues that may arise during the optimization of your Suzuki coupling reaction.
Troubleshooting Case 1: The reaction is stalling at intermediate conversion, and I suspect catalyst deactivation.
Catalyst deactivation is a significant challenge, especially with heteroaromatic substrates like bromoquinolines.
Diagnostic Approach & Solutions:
-
Visual Inspection: A common sign of catalyst deactivation is the formation of palladium black (finely divided palladium metal). If you observe a black precipitate, your catalyst is likely crashing out of the catalytic cycle.
-
Ligand Modification: The primary cause of deactivation is often the instability of the catalytic species.
-
Increase Ligand:Palladium Ratio: Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can sometimes help to stabilize the palladium center and prevent agglomeration.
-
Switch to a More Robust Ligand: Buchwald-type biarylphosphine ligands are specifically designed to be bulky and electron-rich, which enhances the stability of the palladium catalyst and accelerates the rate-limiting oxidative addition and reductive elimination steps. A comparison of commonly used ligands is provided in the table below.
-
| Ligand | Structure | Key Features | Typical Application |
| PPh₃ | Triphenylphosphine | Inexpensive, but often not effective for challenging substrates. | Simple, unhindered aryl halides. |
| SPhos | Bulky, electron-rich biarylphosphine. | Highly active for a broad range of substrates, including heteroaryl chlorides. | |
| XPhos | Very bulky, electron-rich. Excellent for sterically hindered substrates. | Often successful when other ligands fail. | |
| RuPhos | Electron-rich and provides high catalytic activity at low catalyst loadings. | Particularly effective for couplings involving N-heterocyclic halides. |
-
Temperature Control: While higher temperatures generally increase reaction rates, they can also accelerate catalyst decomposition. If deactivation is suspected, try running the reaction at a lower temperature for a longer period.
Troubleshooting Case 2: The reaction outcome is highly dependent on the position of the bromine on the quinoline ring.
The regiochemistry of the bromoquinoline has a profound impact on its reactivity due to electronic and steric effects.
Understanding the Reactivity Trends:
-
Positions 2 and 4: These positions are electronically activated towards nucleophilic attack due to their proximity to the nitrogen atom. However, the 2-position is also sterically hindered by the adjacent nitrogen lone pair and the fused benzene ring. This can make oxidative addition more challenging.
-
Positions 5, 6, 7, and 8 (Benzene Ring): The reactivity at these positions is more akin to that of a standard bromobenzene, but can still be influenced by the overall electron-withdrawing nature of the quinoline ring system.
-
Position 3: This position is often considered the most "electron-rich" of the pyridine-like positions and can be less reactive in some cases.
Strategic Adjustments:
-
For sterically hindered positions (e.g., 2-bromoquinoline): The use of extremely bulky ligands like XPhos or t-BuXPhos can be beneficial to promote the oxidative addition step.
-
For electron-deficient positions: A more electron-rich ligand may be required to facilitate the oxidative addition.
Below is a workflow diagram to guide your troubleshooting process.
Caption: Troubleshooting workflow for Suzuki coupling.
Part 3: Experimental Protocols & Mechanistic Insights
A deeper understanding of the catalytic cycle can inform your experimental design and troubleshooting efforts.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling is illustrated below.
Caption: The Suzuki-Miyaura catalytic cycle.
Key Steps and Their Relevance to Bromoquinolines:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the bromoquinoline. This is often the rate-limiting step and can be challenging for sterically hindered or electron-rich bromoquinolines. The choice of a bulky, electron-donating ligand is critical to facilitate this step.
-
Transmetalation: The organic group from the boronic acid (or its boronate derivative) is transferred to the palladium center, displacing the halide. The base is crucial here, as it activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst. This step is generally fast but can be slowed by bulky ligands.
General Protocol for a Screening Reaction
This protocol provides a starting point for the Suzuki coupling of a bromoquinoline with a generic arylboronic acid.
Materials:
-
Bromoquinoline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the bromoquinoline, arylboronic acid, and K₂CO₃.
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ and SPhos in a small amount of dioxane.
-
Seal the reaction vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the dioxane and water (e.g., 4:1 ratio) to the reaction vial via syringe.
-
Sparge the resulting suspension with argon or nitrogen for another 10-15 minutes.
-
While maintaining a positive inert atmosphere, add the catalyst pre-mixture to the reaction vial via syringe.
-
Place the sealed vial in a preheated heating block or oil bath at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Bardera, M. A., et al. (2006). SPhos: A Highly Active and Versatile Ligand for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 128(29), 9602–9603. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Yin, J., & Buchwald, S. L. (2002). A General and Practical Method for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Halides. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]
-
Fors, B. P., & Buchwald, S. L. (2009). A Broadly Applicable and Highly Active Precatalyst for the Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]
Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Quinolinones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for navigating the complexities of the Buchwald-Hartwig amination, specifically tailored for challenging electron-deficient quinolinone substrates. This guide is structured to provide direct, actionable solutions to common experimental hurdles and answer fundamental questions encountered by researchers in synthetic and medicinal chemistry.
Part 1: Troubleshooting Guide
This section addresses specific, outcome-based problems in a direct question-and-answer format.
Q1: My reaction shows low or no conversion of the starting halo-quinolinone. What are the likely causes and how can I fix it?
A1: Low or no conversion is a common issue often stemming from an inefficient catalyst system or suboptimal reaction conditions for this specific substrate class.
-
Causality: Electron-deficient quinolinones, while activated towards oxidative addition, possess a Lewis basic nitrogen atom within the heterocyclic core. This nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. Furthermore, poor solubility of the quinolinone substrate or the base can severely limit reaction rates.[1]
-
Troubleshooting Steps:
-
Re-evaluate the Ligand: Standard monodentate biarylphosphine ligands may not be optimal. Consider switching to bidentate ligands like Xantphos or Josiphos-type ligands .[2][3] These ligands form more stable catalyst complexes that are less prone to displacement by the basic quinolinone substrate, thereby preventing catalyst inhibition.[2]
-
Use a Palladium Pre-catalyst: In-situ generation of the active Pd(0) catalyst from sources like Pd(OAc)₂ can be inefficient.[4] Using well-defined pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) ensures reliable formation of the active LPd(0) species upon activation with a base.[1]
-
Assess the Base: If you are using a weak base like K₂CO₃ or K₃PO₄, it may not be strong enough to efficiently deprotonate the amine-palladium complex, a critical step preceding reductive elimination.[4] While strong bases like NaOtBu permit the highest reaction rates, they can be incompatible with other functional groups.[4] Consider a base screen, including Cs₂CO₃, which offers a good balance of strength and solubility.[1]
-
Check Solubility: Ensure all components, especially the quinolinone starting material, are soluble in the chosen solvent at the reaction temperature.[1] If solubility is poor, consider switching to a more polar aprotic solvent like dioxane or a mixture of solvents (e.g., toluene/dioxane).[1]
-
Q2: I'm observing a significant amount of the hydrodehalogenated quinolinone byproduct. Why is this happening and what is the solution?
A2: The formation of a hydrodehalogenated (reduced) arene is a known side reaction in the Buchwald-Hartwig catalytic cycle.[5]
-
Causality: This byproduct arises from a competitive pathway involving β-hydride elimination from the palladium-amido intermediate, which forms an Ar-Pd-H species.[5] Subsequent reductive elimination from this hydride species releases the unwanted reduced arene. This pathway is more competitive if the desired C-N bond-forming reductive elimination is slow.
-
Troubleshooting Steps:
-
Accelerate Reductive Elimination: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos , RuPhos ) are specifically designed to promote rapid reductive elimination, which can outcompete the β-hydride elimination pathway.[2]
-
Modify the Amine: If using a primary amine with β-hydrogens, the propensity for this side reaction increases. While often not feasible to change, be aware of this structural feature.
-
Adjust Temperature: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway relative to the productive C-N coupling.
-
Q3: My reaction mixture turns black with the formation of palladium black, and the reaction stalls. What's causing this catalyst decomposition?
A3: The formation of palladium black indicates the precipitation of Pd(0) metal from the catalytic cycle, a common sign of catalyst death.
-
Causality: This can be caused by several factors:
-
High Temperatures: Can lead to ligand dissociation or degradation, exposing the "naked" palladium and leading to aggregation.
-
Inefficient Ligand: If the ligand cannot effectively stabilize the Pd(0) species throughout the cycle, decomposition is likely.
-
Incomplete Exclusion of Air: Oxygen can oxidize the active Pd(0) catalyst.
-
-
Troubleshooting Steps:
-
Use a More Robust Catalyst System: As mentioned, pre-catalysts combined with sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) or chelating ligands (Xantphos) provide greater stability.[2]
-
Ensure an Inert Atmosphere: Thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
-
Optimize Temperature: Screen lower reaction temperatures (e.g., 80-100 °C) to find a balance between reaction rate and catalyst stability.
-
Part 2: Frequently Asked Questions (FAQs)
This section covers broader conceptual and practical questions about the methodology.
Q1: Why are electron-deficient quinolinones considered challenging substrates for this reaction?
A1: The challenge is twofold. First, the electron-deficient nature of the aromatic ring makes the C-X bond highly susceptible to oxidative addition, which is favorable. However, the quinolinone ring system contains a Lewis basic nitrogen atom. This nitrogen can act as a competing ligand, coordinating to the palladium center and displacing the essential phosphine ligand. This coordination can sequester the catalyst in an off-cycle, unreactive state, effectively poisoning the reaction.[2] Therefore, the key is to use a catalyst system that is both highly active and resistant to inhibition by the substrate itself.
Q2: How do I select the optimal catalyst system (ligand and palladium precursor) for my specific quinolinone and amine?
A2: The optimal system depends heavily on the steric and electronic properties of both coupling partners. There is no single universal catalyst. A systematic screening approach is often necessary, but the following table provides a strong starting point based on established principles.[2]
| Scenario / Amine Type | Recommended Ligand(s) | Rationale |
| Primary Aliphatic/Aryl Amines | BrettPhos, XPhos | These bulky ligands facilitate the challenging mono-arylation and prevent the formation of diarylated products through steric hindrance.[2] |
| Secondary Aliphatic/Aryl Amines | RuPhos, Josiphos-type | RuPhos is generally excellent for secondary amines.[2] Josiphos ligands are robust and effective for coupling heteroaryl halides.[2] |
| Amides or other weak N-nucleophiles | tBuBrettPhos, Xantphos | These are highly active systems required for less nucleophilic partners. tBuBrettPhos is particularly effective for amidation.[2][4] |
| General Screening for Quinolinones | Xantphos, Josiphos-type | The bidentate nature of these ligands creates a more stable catalyst complex, which is less susceptible to inhibition by the quinolinone nitrogen.[2][3] |
For the palladium source, using a pre-catalyst like XPhos Pd G3 or RuPhos Pd G4 is highly recommended for reproducibility and activity.[1]
Q3: What is the role of the base, and which one should I choose?
A3: The base plays a crucial role in the catalytic cycle. After the amine coordinates to the palladium center, the base deprotonates the N-H bond to form the key palladium-amido intermediate.[6] This step is essential for the final, product-forming reductive elimination step. The choice of base is a trade-off between reactivity and functional group compatibility.[4]
| Base | Advantages | Disadvantages |
| NaOt-Bu, KOt-Bu | High reactivity, allows for lower catalyst loadings and faster reactions.[4] | Incompatible with base-sensitive functional groups (e.g., esters, nitro groups).[4] |
| LHMDS | Allows for the use of substrates with acidic protons (e.g., free -OH, -NH₂).[4] | Solid is air-sensitive; can be incompatible with some groups at high temperatures.[4] |
| Cs₂CO₃, K₃PO₄ | Excellent functional group tolerance; often the best choice for sensitive substrates.[1][4] | Can require higher catalyst loadings or longer reaction times; reaction rates can be sensitive to particle size and agitation.[1][4] |
For electron-deficient quinolinones, starting with a weaker base like Cs₂CO₃ or K₃PO₄ is a prudent strategy to avoid potential degradation of the substrate.
Q4: Can you provide a general starting protocol for the amination of a chloro-quinolinone?
A4: Absolutely. This protocol provides a robust starting point for optimization. All operations must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
General Experimental Protocol
-
Reaction Setup:
-
To an oven-dried vial or Schlenk flask equipped with a magnetic stir bar, add the chloro-quinolinone (1.0 equiv), the amine (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
In a separate vial, weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (e.g., XPhos, 1.2-2.4 mol%, if not using a pre-catalyst with the ligand already incorporated). Note: A slight excess of ligand relative to palladium is often beneficial.
-
-
Assembly:
-
Add the catalyst/ligand solids to the reaction flask containing the substrate, amine, and base.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
-
Solvent Addition:
-
Add degassed solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.
-
-
Reaction:
-
Seal the flask and place it in a preheated oil bath at the desired temperature (a good starting point is 100 °C).
-
Stir vigorously for the specified time (monitor by TLC or LC-MS, typically 12-24 hours).
-
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the inorganic base and palladium residues. Wash the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel to isolate the desired amino-quinolinone product.
-
Part 3: Visualizations
Core Catalytic Cycle
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Preventing Dehalogenation in Bromoquinoline Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bromoquinoline derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common side reaction of dehalogenation, specifically hydrodehalogenation, which can significantly impact reaction efficiency and product purity. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation in the context of bromoquinoline chemistry, and why is it a significant issue?
Hydrodehalogenation is a side reaction where the bromine atom on the quinoline ring is replaced by a hydrogen atom.[1] This process consumes your starting material, leading to a lower yield of the desired cross-coupled product.[1] Furthermore, it generates a quinoline byproduct that often has similar chromatographic properties to the starting material and the desired product, complicating purification efforts significantly.
Q2: What is the primary mechanism that leads to the formation of dehalogenated quinoline byproducts?
The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][2] This highly reactive intermediate can originate from various sources, including trace amounts of water, alcohol solvents, certain amine bases, or even the degradation of phosphine ligands.[1][2] Once formed, this Pd-H species can intercept the Ar-Pd(II)-Br intermediate or a related species, leading to reductive elimination that forms the undesired Ar-H (dehalogenated) product and regenerates the Pd(0) catalyst.[1]
Q3: Why are bromoquinolines particularly susceptible to dehalogenation?
Bromoquinolines are a type of N-heterocyclic halide. These structures are generally more electron-deficient compared to simple aryl bromides, which makes them more susceptible to dehalogenation side reactions.[1] Additionally, the quinoline nitrogen itself can act as a coordination site for the palladium catalyst, potentially influencing the stability of catalytic intermediates and favoring the dehalogenation pathway under suboptimal conditions.[3]
Q4: How does the choice of the palladium catalyst and ligand system impact dehalogenation?
The catalyst-ligand system is the single most critical factor in controlling selectivity.[1] The key is to select a ligand that accelerates the desired reductive elimination (C-C, C-N, etc., bond formation) to outcompete the undesired dehalogenation pathway.
-
Expertise & Experience: Standard ligands like triphenylphosphine (in Pd(PPh₃)₄) are often not effective and are considered outdated for challenging couplings, frequently leading to dehalogenation.[4]
-
Authoritative Grounding: Bulky, electron-rich phosphine ligands, particularly biaryl phosphines (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs), are highly effective at preventing dehalogenation.[1][5][6] These ligands create a sterically hindered environment around the palladium center that favors the coupling of the two organic partners and accelerates the final product-forming step.[1] Using well-defined palladium pre-catalysts can also provide more consistent and reliable results compared to generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂.[1]
Q5: What role do the base and solvent play in promoting or preventing this side reaction?
-
Base Selection: Strong bases, especially alkoxides like sodium tert-butoxide (NaOᵗBu), can promote dehalogenation.[1][5] It is theorized that they can participate in the formation of Pd-H species. Weaker inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are generally much safer choices and are highly recommended to minimize this side reaction.[1]
-
Solvent Selection: Solvents can act as hydride donors. Protic solvents (e.g., alcohols) and some polar aprotic solvents like DMF can be problematic.[1][4] Non-polar, aprotic solvents such as toluene or dioxane are generally preferred as they are less likely to be a source of hydrides.[1][4]
Troubleshooting Guide: Minimizing Dehalogenation
If you are observing significant formation of a dehalogenated quinoline byproduct, follow this systematic troubleshooting guide to diagnose the issue and optimize your reaction conditions.
Caption: Troubleshooting workflow for minimizing dehalogenation.
Data Presentation: Parameter Selection Guide
To facilitate your experimental design, the following tables summarize the effect of different reaction parameters on the formation of the dehalogenated byproduct.
Table 1: Effect of Ligand Selection on Dehalogenation
| Ligand Class | Examples | Key Characteristics | Impact on Dehalogenation |
|---|---|---|---|
| Simple Triarylphosphines | PPh₃, P(o-tolyl)₃ | Less bulky, less electron-donating | High Risk. Often leads to significant dehalogenation.[4] |
| Bulky Biaryl Phosphines | XPhos, SPhos, RuPhos | Very bulky and electron-rich | Recommended. Highly effective at promoting reductive elimination and suppressing dehalogenation.[1] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, sterically demanding | Recommended. Excellent for suppressing dehalogenation, particularly in challenging couplings.[5][6] |
| Bidentate Phosphines | dppf, Xantphos | Can be effective, but success is substrate-dependent | Use with caution. Performance can vary; biaryl phosphines are often a more reliable first choice. |
Table 2: Influence of Base and Solvent on Dehalogenation
| Parameter | Recommended | Avoid | Rationale |
|---|---|---|---|
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | NaOᵗBu, LiOᵗBu, other strong alkoxides | Weaker inorganic bases are less likely to generate palladium-hydride species that cause dehalogenation.[1] |
| Solvent | Toluene, Dioxane (anhydrous), 2-MeTHF | Alcohols (MeOH, EtOH), DMF, water | Non-polar, aprotic solvents minimize potential hydride sources. Ensure solvents are rigorously dried and degassed.[1][4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromoquinoline to Minimize Dehalogenation
This protocol provides a robust starting point for coupling bromoquinolines while minimizing the risk of hydrodehalogenation.
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromoquinoline (1.0 mmol, 1.0 equiv), the boronic acid or ester partner (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 0.02 mmol, 2 mol%).
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Through the septum, add anhydrous, degassed toluene (5 mL, to make a 0.2 M solution).
-
Place the vial in a preheated oil bath or heating block set to 80-100 °C.
Reaction and Workup:
-
Stir the reaction mixture vigorously for the designated time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization: Catalytic Pathways
The following diagram illustrates a generic palladium-catalyzed cross-coupling cycle and the competing dehalogenation pathway that consumes the starting material.
Caption: Cross-coupling cycle vs. the competing dehalogenation pathway.
References
-
Reddit r/Chempros. (2019). significant dehalogenation in stille coupling. [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Air- and Moisture-Stable (NHC)Pd(allyl)Cl Complexes in Suzuki-Miyaura Cross-Coupling, Catalytic Dehalogenation of Aryl Halides, and Aryl Amination. Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
-
ResearchGate. (2006). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Thomas, A. A., et al. (2021). Deciphering complexity in Pd-catalysed cross-couplings. Nature Communications, 12(1), 5333. [Link]
-
Mori, K., et al. (2018). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Molecules, 23(11), 2977. [Link]
-
Li, M., et al. (2022). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. International Journal of Molecular Sciences, 23(21), 13543. [Link]
-
Chemistry LibreTexts. (2021). 14.7: Aryl Halides. [Link]
-
Wikipedia. Dehalogenation. [Link]
-
Navarro, O., Marion, N., Oonishi, Y., Kelly, R. A., & Nolan, S. P. (2006). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 71(2), 685-692. [Link]
-
The Organic Chemistry Tutor. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. [Link]
-
ResearchGate. (2018). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. [Link]
-
Liu, Y., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A, 123(45), 9665-9672. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications, 7, 13034. [Link]
-
Gensch, T., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Biochemistry, 55(40), 5585–5598. [Link]
-
Pearson, D. (2016). Sonogashira Coupling Reaction Mechanism. YouTube. [Link]
-
Reddit r/Chempros. (2023). Suzuki proto-dehalogenation problem. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Seminal Scholar. (2020). One-Pot Iridium Catalyzed C–H Borylation/ Sonogashira Cross-Coupling. [Link]
-
Royal Society of Chemistry. (2014). CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
Sources
stability of 6-Bromo-8-fluoroquinolin-2(1H)-one in biological assays
A Guide to Ensuring Stability in Biological Assays
Welcome to the technical support center for 6-Bromo-8-fluoroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for ensuring the stability of this compound in your biological assays. As a Senior Application Scientist, my goal is to provide you with the technical knowledge and practical insights to anticipate and address potential stability challenges, ensuring the integrity and reproducibility of your experimental data.
Introduction to this compound and the Importance of Stability
This guide will address common questions and concerns regarding the stability of this compound and provide detailed protocols for assessing its stability in various biological matrices.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the handling and testing of quinolinone derivatives in biological assays.
Q1: My compound appears to lose activity over the course of my cell-based assay. Could this be a stability issue?
A1: Yes, a time-dependent loss of activity is a classic indicator of compound instability in the assay medium. Several factors in your cell culture medium, such as pH, enzymatic activity from cells or serum components, and interaction with media components, can contribute to degradation.
-
Causality: The quinolin-2(1H)-one core contains a lactam functional group, which can be susceptible to hydrolysis.[3] Additionally, cellular metabolism or enzymatic activity in the serum of your culture medium can modify the compound.
-
Troubleshooting Steps:
-
Pre-incubation Experiment: Incubate this compound in the complete cell culture medium (with and without cells) for the duration of your assay. At various time points, quench the reaction and analyze the remaining parent compound by LC-MS/MS. This will help you distinguish between chemical degradation in the medium and cell-mediated metabolism.
-
Control for Serum Enzymes: If using fetal bovine serum (FBS) or other serum, consider heat-inactivating it to reduce enzymatic activity. However, be aware that this may alter some properties of the serum.
-
pH Monitoring: Ensure the pH of your culture medium is stable throughout the experiment, as pH shifts can accelerate degradation.[4]
-
Q2: I'm observing high variability in my in vitro ADME assays. Could compound stability be the culprit?
A2: Absolutely. High variability in assays like metabolic stability or plasma protein binding can often be traced back to the compound's instability in the assay matrix.
-
Causality: In assays using liver microsomes, S9 fractions, or plasma, enzymatic degradation by cytochrome P450s, esterases, or other hydrolases is a primary concern.[3][5] Compounds that are rapidly metabolized will show significant variability depending on the activity of the enzyme batch and incubation conditions.
-
Troubleshooting Steps:
-
Positive and Negative Controls: Always include well-characterized stable and unstable compounds as controls in your assays. This helps to validate the assay performance.
-
Assess Matrix Effects: Perform a preliminary experiment to assess the stability of this compound in the assay buffer alone (without the biological matrix) to rule out simple chemical instability.
-
Time-Zero (T0) Samples: Ensure proper handling of your T0 samples. These represent 100% of the compound at the start and are critical for accurate calculations. Any degradation in the T0 sample due to handling or quenching issues will skew the entire dataset.
-
Q3: How do the bromo and fluoro substituents on the quinolinone ring affect the stability of the molecule?
A3: The halogen substituents, bromine at position 6 and fluorine at position 8, can significantly influence the physicochemical and metabolic properties of the molecule.
-
Electronic Effects: Both bromine and fluorine are electron-withdrawing groups. This can impact the electron density of the quinolinone ring system, potentially influencing its susceptibility to metabolic attack.
-
Metabolic Blocking: Halogen atoms, particularly fluorine, are often introduced into drug candidates to block sites of metabolism. The fluorine at position 8 may enhance metabolic stability by preventing oxidation at that position.
-
Lipophilicity: Halogenation generally increases the lipophilicity of a molecule.[6] This can affect its solubility, plasma protein binding, and interaction with metabolic enzymes.
Key Stability-Indicating Assays
To proactively assess the stability of this compound, the following in vitro assays are recommended.
Plasma Stability Assay
This assay determines the stability of a compound in plasma from different species (e.g., human, rat, mouse) and helps to identify degradation due to plasma enzymes like esterases and amidases.[3][7]
Experimental Workflow Diagram
Caption: Workflow for the in vitro plasma stability assay.
Step-by-Step Protocol:
-
Prepare Compound Solution: Dilute the 10 mM DMSO stock of this compound to an intermediate concentration in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubation: Add the diluted compound to pre-warmed plasma (from the species of interest) to a final concentration of 1 µM. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid affecting enzyme activity.[3]
-
Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the reaction mixture.[3]
-
Quenching: Immediately terminate the reaction by adding the aliquot to a quenching solution, typically cold acetonitrile containing an internal standard for LC-MS/MS analysis.
-
Sample Processing: Vortex the samples and centrifuge to precipitate plasma proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to determine the concentration of the parent compound remaining.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample. Determine the half-life (T½) from the slope of the natural log of the percent remaining versus time plot.
Data Interpretation:
| Half-life (T½) | Stability Classification | Implication |
| > 120 min | High | Likely stable in circulation. |
| 60 - 120 min | Moderate | May exhibit some clearance via plasma enzymes. |
| < 60 min | Low | Potentially high clearance and short in vivo half-life. |
Metabolic Stability Assay (Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[5]
Experimental Workflow Diagram
Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.
Step-by-Step Protocol:
-
Prepare Reaction Mixture: In a microplate, combine liver microsomes (e.g., from human, rat), phosphate buffer (pH 7.4), and the test compound (final concentration typically 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding a solution of the cofactor NADPH. For negative controls, add buffer instead of NADPH.
-
Time Points and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile with an internal standard.
-
Sample Processing and Analysis: Centrifuge the samples to pellet the microsomes and protein. Analyze the supernatant by LC-MS/MS.
-
Data Analysis: Calculate the percentage of the parent compound remaining over time and determine the in vitro half-life. This can be used to calculate intrinsic clearance (CLint).
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways of a compound under various stress conditions and to develop a stability-indicating analytical method.[8][9]
Stress Conditions:
-
Acidic and Basic Hydrolysis: Incubate the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions at elevated temperatures.
-
Oxidative Degradation: Expose the compound to an oxidizing agent, such as hydrogen peroxide (H₂O₂).
-
Photostability: Expose a solution of the compound to UV and visible light, as per ICH Q1B guidelines.
-
Thermal Stress: Heat the compound in solution and as a solid to assess thermal degradation.
Analysis:
The samples from these stress studies should be analyzed by a high-resolution mass spectrometry method to identify and characterize the degradation products. This information is invaluable for understanding potential liabilities of the chemical scaffold.
Conclusion
Ensuring the stability of this compound is paramount for obtaining reliable and reproducible data in biological assays. By understanding the potential degradation pathways and employing the appropriate stability-indicating assays, researchers can confidently assess the biological activity of this compound and make informed decisions in the drug discovery process. This guide provides a framework for troubleshooting common stability issues and for designing a robust experimental plan to evaluate the stability profile of this compound.
References
- International Journal of Pharmaceutical Sciences. (2026, January 21).
- RSC Publishing. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
-
Cyprotex. (n.d.). Plasma Stability. Evotec. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved from [Link]
-
Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1). Retrieved from [Link]
-
ResearchGate. (n.d.). Stability Challenges in Drug Discovery | Request PDF. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 9. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
minimizing byproduct formation in the Knorr synthesis of quinolinones
Introduction
Welcome to the technical support guide for the Knorr synthesis of quinolinones. This reaction, first reported by Ludwig Knorr in 1886, is a powerful method for synthesizing 2-hydroxyquinolines (quinolin-2-ones) through the acid-catalyzed intramolecular cyclization of β-ketoanilides.[1] These quinolinone scaffolds are central to numerous pharmaceuticals and bioactive molecules.[2]
Despite its utility, the Knorr synthesis is often plagued by challenges, most notably the formation of undesired byproducts. High temperatures and harsh acidic conditions can lead to competing reaction pathways, decomposition, and reduced yields. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide & FAQs
Q1: My Knorr synthesis is yielding a mixture of two isomeric products. What are they and why is this happening?
A1: This is the most common issue in Knorr-type syntheses. The reaction can produce two different quinolinone isomers: the desired 2-hydroxyquinoline and the competing 4-hydroxyquinoline .[1]
The formation of these isomers stems from two distinct mechanistic pathways that are dictated primarily by the reaction conditions, especially the concentration and strength of the acid catalyst.[1]
-
The Knorr Pathway (Desired): Under strongly acidic conditions (e.g., a large excess of polyphosphoric acid), the β-ketoanilide intermediate undergoes protonation on both the amide and ketone carbonyl groups. This forms a highly reactive dicationic "superelectrophile" that favors direct intramolecular electrophilic aromatic substitution to yield the 2-hydroxyquinoline.[1]
-
The Competing Pathway: In lower acid concentrations, a monocationic intermediate is formed. This species is less stable and can undergo fragmentation back to the starting aniline and a ketene or acetophenone derivative. These fragments can then recombine in a different manner, following the Conrad-Limpach pathway, which ultimately leads to the formation of the 4-hydroxyquinoline isomer.[1]
Q2: How can I selectively synthesize the 2-hydroxyquinoline and suppress the formation of the 4-hydroxyquinoline byproduct?
A2: The key to maximizing the yield of the 2-hydroxyquinoline is to force the reaction through the Knorr pathway by using a high concentration of a strong acid. This ensures the formation of the dicationic intermediate required for the desired cyclization.[1]
Primary Strategy:
-
Use a Large Excess of Polyphosphoric Acid (PPA): PPA is often the reagent of choice for clean, high-yield Knorr cyclizations. Using it as both the catalyst and the reaction medium ensures the high acid concentration needed to favor the 2-hydroxyquinoline product.[1][2]
-
Consider Triflic Acid: Triflic acid is another exceptionally strong acid that effectively promotes the Knorr cyclization to the 2-hydroxy product.[1]
The diagram below illustrates how the acid concentration directs the reaction toward either the 2-hydroxy or 4-hydroxy product.
Caption: Mechanistic control in the Knorr synthesis.
Q3: My reaction mixture is turning into a black tar, resulting in a very low yield. What causes this and how can it be minimized?
A3: Tar formation is typically a result of product decomposition or polymerization side reactions caused by excessively high temperatures. The classical Knorr synthesis using concentrated sulfuric acid often requires temperatures above 100°C, while other quinolinone syntheses can require temperatures up to 250°C, which can easily lead to charring.[3]
Troubleshooting Strategies:
-
Optimize the Acid Catalyst: Switch from concentrated sulfuric acid to Polyphosphoric Acid (PPA). PPA is highly effective and often allows the reaction to proceed at significantly lower temperatures (e.g., 80-90°C), thereby minimizing thermal decomposition.[2]
-
Ensure Strict Temperature Control: Use an oil bath and a contact thermometer to maintain a stable, uniform temperature. Avoid localized hotspots, which can be caused by direct heating on a hot plate.
-
Use a High-Boiling Solvent (If not using PPA neat): If you are not using PPA as the medium, a high-boiling inert solvent like Dowtherm A or mineral oil can help maintain a consistent temperature and prevent charring.[3]
-
Work Under an Inert Atmosphere: Running the reaction under nitrogen or argon can prevent oxidative side reactions that may contribute to tar formation, especially at high temperatures.
Q4: How does my choice of acid catalyst affect byproduct formation and overall yield?
A4: The choice of acid is the single most critical parameter in controlling the outcome of the Knorr synthesis. The strength and quantity of the acid directly influence reaction rate, temperature requirements, and selectivity.
| Catalyst | Typical Conditions | Advantages | Disadvantages & Common Byproducts |
| Conc. Sulfuric Acid | 100-120°C | Inexpensive and readily available. | Requires high temperatures, leading to significant charring and tar formation. Often produces mixtures of 2-hydroxy and 4-hydroxy isomers.[1] |
| Polyphosphoric Acid (PPA) | 80-100°C | Excellent dehydrating agent. Allows for lower reaction temperatures. A large excess strongly favors the 2-hydroxyquinoline.[1][2] | Can be viscous and difficult to stir. Requires careful workup (quenching in ice water). |
| Triflic Acid | Room Temp to 80°C | Extremely strong acid, highly efficient. Promotes cyclization to the 2-hydroxyquinoline.[1] | Expensive. Highly corrosive and requires careful handling. |
| Eaton's Reagent | 60-100°C | Strong, non-oxidizing acid. Often gives clean reactions with high yields. | Not as common as other acids; may need to be prepared. |
Optimized Protocol: Synthesis of a 4-Substituted-2-Hydroxyquinoline using PPA
This protocol is a general guideline for achieving a clean and selective Knorr cyclization.
Materials:
-
β-Ketoanilide (1.0 equivalent)
-
Polyphosphoric Acid (PPA) (10-20x the weight of the β-ketoanilide)
-
Round-bottom flask equipped with a magnetic stirrer and a temperature probe
-
Ice-water bath
-
Deionized water
-
Buchner funnel and filter paper
Procedure:
-
Setup: In a clean, dry round-bottom flask, add the β-ketoanilide starting material.
-
Add PPA: Carefully add polyphosphoric acid (approx. 10-20 times the weight of your starting material). The PPA will serve as both the catalyst and the solvent.
-
Heating: Place the flask in an oil bath and begin stirring. Gently heat the mixture to 80–90°C.[2] Use a temperature probe to carefully monitor the internal temperature.
-
Reaction Monitoring: Maintain the temperature for 60-90 minutes.[2] The reaction progress can be monitored by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by Thin-Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool slightly. Very slowly and carefully, pour the viscous reaction mixture into a beaker containing a large amount of crushed ice and water with vigorous stirring. This will hydrolyze the PPA and precipitate the product. Caution: This quenching process is exothermic.
-
Isolation: The solid product will precipitate out of the aqueous solution. Stir the slurry for 30-60 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water to remove any residual phosphoric acid, followed by a cold, non-polar solvent (like diethyl ether or hexanes) to remove non-polar impurities.
-
Drying: Dry the purified solid product under vacuum to obtain the final 2-hydroxyquinolinone. The product can be further purified by recrystallization if necessary.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Kim, J., et al. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5462. Available at: [Link]
-
Kushwaha, P., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20575-20603. Available at: [Link]
-
Pobot, A., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 29(1), 245. Available at: [Link]
-
Wikipedia. (n.d.). Knorr quinoline synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
OCC by Vipul sir. (2021, August 20). Knorr Quinoline Synthesis Mechanism Quinoline Synthesis Name Reactions Quinoline Synthesis #27 [Video]. YouTube. Retrieved from [Link]
-
Tsvetkov, N., et al. (2021). 4-Aminoalkyl Quinolin-2-One Derivatives via Knorr Cyclisation of -Amino–Keto Anilides. Molbank, 2021(3), M1263. Available at: [Link]
Sources
Technical Support Center: Synthesis of Highly Substituted Quinolin-2-ones
Welcome to the technical support center for the synthesis of highly substituted quinolin-2-ones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our focus is on overcoming the common challenges encountered in the synthesis of these vital heterocyclic scaffolds, moving beyond simple procedural outlines to explain the causality behind experimental choices.
The Challenge of Synthesizing Highly Substituted Quinolin-2-ones
The quinolin-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmaceuticals. However, the synthesis of highly substituted derivatives presents significant challenges, including:
-
Regioselectivity: Directing substituents to the desired positions on the quinoline ring.
-
Functional Group Tolerance: Employing reaction conditions that are compatible with a wide range of functional groups.
-
Harsh Reaction Conditions: Many classical methods require high temperatures and strong acids, limiting their applicability to sensitive substrates.
-
Low Yields and Side Product Formation: Competing reaction pathways can lead to diminished yields and complex purification procedures.
This guide provides practical solutions and alternative strategies to navigate these complexities.
Troubleshooting and FAQs: Classical Synthetic Routes
The Knorr Quinolin-2-one Synthesis
The Knorr synthesis is a cornerstone for the preparation of 2-hydroxyquinolines (the enol tautomer of quinolin-2-ones) from β-ketoanilides under acidic conditions.
Q1: My Knorr synthesis is yielding a mixture of the desired 2-hydroxyquinoline and the isomeric 4-hydroxyquinoline. How can I improve the selectivity for the 2-hydroxy product?
A1: This is a classic issue in Knorr cyclizations. The regiochemical outcome is highly dependent on the reaction conditions, particularly the acid strength and concentration.[1]
-
Causality: The reaction proceeds through different intermediates depending on the acidity. In a large excess of a strong acid like polyphosphoric acid (PPA) or sulfuric acid, a dicationic intermediate is favored, which preferentially cyclizes to the 2-hydroxyquinoline.[1] With a smaller amount of acid, a monocationic intermediate can fragment, leading to the formation of the 4-hydroxyquinoline isomer.[1]
-
Solution: To favor the 2-hydroxyquinoline, ensure you are using a significant excess of a strong dehydrating acid. Polyphosphoric acid is often the reagent of choice for this reason.[1] A 2007 study also recommends triflic acid for its efficacy in promoting the desired cyclization.
Q2: I am observing significant charring and low yields in my Knorr synthesis, especially with electron-rich anilides. What is causing this and how can I mitigate it?
A2: Charring is a common problem resulting from the harsh acidic conditions and elevated temperatures, which can cause polymerization and degradation of starting materials and products.
-
Causality: Electron-rich aromatic systems are more susceptible to electrophilic attack and polymerization under strong acid conditions.
-
Solutions:
-
Temperature Control: Carefully control the reaction temperature. While heat is necessary for cyclization, excessive temperatures will promote decomposition.
-
Controlled Addition: Add the β-ketoanilide to the pre-heated acid in portions to manage the exotherm.
-
Solvent-Free Conditions: For some substrates, a solvent-free approach using PPA can be effective and high-yielding, minimizing the risk of solvent-related side reactions.
-
The Friedländer Annulation for Quinolin-2-one Synthesis
The Friedländer synthesis offers a direct route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. While versatile, it can be plagued by issues of regioselectivity and low yields.
Q1: I am attempting a Friedländer synthesis with an unsymmetrical ketone, and I'm getting a mixture of regioisomers. How can I control the regioselectivity?
A1: Regioselectivity in the Friedländer synthesis is a well-documented challenge. The outcome depends on which α-methylene group of the ketone undergoes condensation with the 2-aminoaryl carbonyl.
-
Causality: The reaction can proceed via two main pathways: an initial aldol condensation followed by cyclization, or the formation of a Schiff base followed by an intramolecular aldol reaction.[2] The relative rates of these pathways determine the final product ratio.
-
Solutions:
-
Catalyst Choice: The choice of catalyst can significantly influence regioselectivity. While classical methods use strong acids or bases, modern approaches have shown that specific catalysts can direct the reaction. For instance, certain amine catalysts have been shown to favor the formation of 2-substituted quinolines.
-
Substrate Modification: If possible, modifying the ketone to block one of the α-positions can be an effective, albeit less elegant, solution.
-
In situ Generation of Reactants: Some modified Friedländer procedures involve the in situ reduction of a 2-nitrobenzaldehyde in the presence of the active methylene compound, which can sometimes lead to improved regioselectivity.[3]
-
Q2: My Friedländer reaction is giving a very low yield. What are the common culprits?
A2: Low yields in the Friedländer synthesis can stem from several factors beyond regioselectivity.[4]
-
Causality:
-
Side Reactions: Self-condensation of the ketone reactant (aldol condensation) is a major competing reaction, especially under basic conditions.[4]
-
Harsh Conditions: High temperatures and strong acids or bases can lead to degradation of the starting materials or the quinolin-2-one product.[4]
-
Poor Reactivity: Sterically hindered or electronically deactivated starting materials may react sluggishly.
-
-
Solutions:
-
Milder Catalysts: Explore the use of milder catalysts. A variety of catalysts have been reported to improve yields, including ionic liquids and Lewis acids.
-
Temperature Optimization: Systematically screen different reaction temperatures to find the optimal balance between reaction rate and product stability.
-
One-Pot Procedures: Consider a one-pot approach where the 2-aminoaryl carbonyl is generated in situ, which can sometimes minimize side reactions.[3]
-
Troubleshooting and FAQs: Modern Synthetic Routes
Palladium-Catalyzed C-H Activation/Cyclization
Modern synthetic chemistry has embraced palladium-catalyzed C-H activation and cyclization as a powerful tool for constructing complex molecules like highly substituted quinolin-2-ones. However, these reactions come with their own set of challenges.
Q1: My palladium-catalyzed C-H activation/cyclization is not proceeding to completion, and I'm recovering a significant amount of starting material. What should I investigate?
A1: Incomplete conversion is a common issue in palladium-catalyzed reactions and can be attributed to several factors.
-
Causality:
-
Catalyst Deactivation: The active palladium catalyst can be deactivated through various pathways, including aggregation to form palladium black, or poisoning by impurities.
-
Inefficient Oxidant: Many C-H activation cycles require a stoichiometric oxidant to regenerate the active Pd(II) or Pd(III) species. If the oxidant is not effective, the catalytic cycle will shut down.
-
Ligand Issues: The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity. An inappropriate ligand can lead to an inactive catalytic species.
-
-
Solutions:
-
Optimize the Oxidant: The choice of oxidant is critical. Common oxidants include benzoquinone (BQ), silver salts (e.g., AgOAc, Ag₂CO₃), and copper salts. The optimal oxidant is often substrate-dependent and may require screening.
-
Ligand Screening: If you are using a ligand, consider screening a panel of ligands to identify one that promotes higher conversion. Phosphine ligands, N-heterocyclic carbenes (NHCs), and nitrogen-based ligands are commonly employed.
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation and deactivation of the palladium catalyst.
-
Q2: I am observing the formation of homocoupled byproducts in my palladium-catalyzed reaction. How can I suppress these side reactions?
A2: Homocoupling of the starting materials is a frequent side reaction in cross-coupling and C-H activation chemistry.
-
Causality: Homocoupling can occur through reductive elimination from a diorganopalladium(II) intermediate or via other pathways involving the oxidant.
-
Solutions:
-
Adjust Reaction Parameters: Lowering the reaction temperature or catalyst loading can sometimes reduce the rate of homocoupling relative to the desired reaction.
-
Additives: The addition of certain additives can suppress homocoupling. For example, in some systems, the addition of a catalytic amount of a silver salt can be beneficial.
-
Ligand Effects: The electronic and steric properties of the ligand can influence the relative rates of the desired cross-coupling and undesired homocoupling. Experimenting with different ligands is a key optimization strategy.
-
Data Presentation: Comparison of Synthetic Routes
| Synthetic Route | Advantages | Disadvantages | Key Troubleshooting Areas |
| Knorr Synthesis | Readily available starting materials, good for 4-substituted quinolin-2-ones. | Harsh acidic conditions, potential for charring, competing formation of 4-hydroxyquinolines.[1] | Acid concentration, temperature control. |
| Friedländer Annulation | Convergent, can build complexity quickly. | Regioselectivity issues with unsymmetrical ketones, potential for low yields due to side reactions.[4] | Catalyst choice, temperature, control of side reactions. |
| Pd-Catalyzed C-H Activation | High functional group tolerance, milder conditions, direct functionalization. | Catalyst deactivation, need for stoichiometric oxidant, potential for homocoupling byproducts. | Oxidant and ligand optimization, inert atmosphere. |
Experimental Protocols
Protocol 1: Knorr Synthesis of a 4-Substituted Quinolin-2-one
This protocol is adapted from a high-yielding, solvent-free procedure for the synthesis of 4-aminoalkyl quinolin-2-one derivatives.[5]
-
Reagent Preparation: In a glass vial, place the desired β-keto anilide (e.g., N-ethoxycarbonyl protected ω-amino-β-keto anilide, 200 mg).
-
Reaction Setup: To the vial containing the β-keto anilide, add polyphosphoric acid (PPA) (5-6 g).
-
Cyclization: Heat the mixture to 80°C with vigorous stirring until a homogeneous solution is obtained (typically 15-20 minutes).
-
Reaction Monitoring: Maintain the reaction at 80°C for an additional 90 minutes.
-
Work-up: Cool the vial to room temperature and carefully pour the contents into 50-70 mL of water. The product may precipitate and can be collected by filtration, or it may require extraction with an organic solvent.
Protocol 2: Friedländer Annulation for a Polysubstituted Quinoline
This protocol is a general representation and may require optimization for specific substrates.
-
Reactant Mixture: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and a suitable solvent (e.g., ethanol or toluene).
-
Catalyst Addition: Add the chosen catalyst (e.g., a catalytic amount of p-toluenesulfonic acid for acid catalysis, or potassium hydroxide for base catalysis).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: Palladium-Catalyzed C-H Activation/Cyclization for a Quinolin-2-one
This protocol is based on a tandem oxidative Heck reaction and intramolecular C-H amidation.[6]
-
Reaction Setup: To a reaction vessel, add the cinnamamide substrate (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10 mol%), an oxidant (e.g., Ag₂O, 2.0 mmol), and a solvent (e.g., AcOH).
-
Inert Atmosphere: Purge the vessel with argon or nitrogen.
-
Reaction: Heat the mixture at the optimized temperature (e.g., 100-120°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Visualization of Mechanisms
Knorr Quinolin-2-one Synthesis
Caption: Friedländer annulation via the aldol-first pathway.
Palladium-Catalyzed C-H Activation/Cyclization
Caption: Catalytic cycle for Pd-catalyzed C-H activation.
References
-
Knorr quinoline synthesis. In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Knorr Quinoline Synthesis. (2020, October 2). In YouTube. Retrieved from [Link]
-
Concerning the mechanism of the Friedländer quinoline synthesis. In ResearchGate. Retrieved January 23, 2026, from [Link]
-
Synthesis of quinolines. In Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Knorr Quinoline Synthesis. In SynArchive. Retrieved January 23, 2026, from [Link]
-
Friedländer synthesis. In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Palladium-Catalysed Synthesis and Transformation of Quinolones. In MDPI. Retrieved January 23, 2026, from [Link]
-
Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. In Chemical Reviews. Retrieved January 23, 2026, from [Link]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. In PMC. Retrieved January 23, 2026, from [Link]
-
Advances in polymer based Friedlander quinoline synthesis. In Semantic Scholar. Retrieved January 23, 2026, from [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. In PMC. Retrieved January 23, 2026, from [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. In Semantic Scholar. Retrieved January 23, 2026, from [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. In MDPI. Retrieved January 23, 2026, from [Link]
-
Knorr pyrrole synthesis. In Wikipedia. Retrieved January 23, 2026, from [Link]
-
The Friedländer Synthesis of Quinolines. In ResearchGate. Retrieved January 23, 2026, from [Link]
-
Palladium-catalyzed cascade synthesis of tricyclic quinolin-2(1H)-ones from 1,7-enynes and hydroxylamines. In Organic Chemistry Frontiers. Retrieved January 23, 2026, from [Link]
-
Palladium-Catalysed Synthesis and Transformation of Quinolones. In PMC. Retrieved January 23, 2026, from [Link]
-
Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. In ResearchGate. Retrieved January 23, 2026, from [Link]
-
Friedlaender Synthesis. In Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
Sources
Validation & Comparative
The Halogen Advantage: A Comparative Guide to the Structure-Activity Relationship of Halogenated Quinolin-2(1H)-ones
For researchers, medicinal chemists, and drug development professionals, the quinolin-2(1H)-one scaffold represents a privileged structure in the quest for novel therapeutics. Its inherent biological activities are diverse, spanning from antibacterial and antifungal to anticancer and antiviral applications. A key strategy for modulating the potency and selectivity of these compounds is through halogenation. The introduction of halogen atoms onto the quinolinone core can profoundly influence its physicochemical properties, target engagement, and overall pharmacological profile.
This guide provides an in-depth comparison of halogenated quinolin-2(1H)-one derivatives, offering insights into their structure-activity relationships (SAR) supported by experimental data. We will explore the causal relationships behind experimental choices in both synthesis and biological evaluation, presenting a self-validating framework for researchers in the field.
The Influence of Halogenation: A Comparative Analysis of Biological Activity
The nature and position of the halogen substituent on the quinolin-2(1H)-one ring are critical determinants of its biological activity. Halogenation can impact the compound's lipophilicity, electronic distribution, and steric profile, thereby affecting its ability to interact with biological targets.
Antibacterial Activity: A Tale of Two Rings
Halogenated quinolinones have shown significant promise as antibacterial agents, particularly against multidrug-resistant strains. The SAR in this context is often nuanced, with different halogens and substitution patterns favoring activity against Gram-positive versus Gram-negative bacteria.
A study on quinoline-2-one derivatives demonstrated that specific compounds exhibited significant antibacterial action against a spectrum of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, certain derivatives showed potent activity with Minimum Inhibitory Concentrations (MICs) as low as 0.75 μg/mL against MRSA.
Table 1: Comparative Antibacterial Activity of Halogenated Quinolin-2(1H)-one Derivatives
| Compound ID | Halogen and Position | Target Organism | MIC (μg/mL) | Reference |
| 6c | Not Specified | MRSA | 0.75 | |
| 6l | Not Specified | Gram-positive bacteria | Not specified | |
| 6o | Not Specified | Gram-positive bacteria | Not specified | |
| 7b | 6-Bromo | Staphylococcus aureus | 2 (5 µM) | |
| 7h | Not Specified | Staphylococcus aureus | 20 (47 µM) |
Anticancer Activity: Targeting Cellular Proliferation
The cytotoxic potential of halogenated quinolin-2(1H)-ones against various cancer cell lines has been extensively investigated. Halogenation can enhance the pro-apoptotic and anti-proliferative effects of the quinolinone scaffold.
For example, a series of 7-chloro-4-quinolinylhydrazone derivatives exhibited good cytotoxic activity against cancer cell lines. Another study highlighted that poly-functionalised dihydropyridine quinoline compounds with halogen substituents showed potential as anti-cancer drugs, with some demonstrating dose-dependent toxicity.
Table 2: Comparative Cytotoxicity (IC50) of Halogenated Quinolin-2(1H)-one Derivatives
| Compound ID | Halogen and Position | Cell Line | IC50 (µM) | Reference |
| Compound 55 | 2,8-bis(trifluoromethyl) | HL-60 | 19.88 ± 3.35 (µg/mL) | |
| Compound 55 | 2,8-bis(trifluoromethyl) | U937 | 43.95 ± 3.53 (µg/mL) | |
| Compound A2 | Chloro | A549 (Lung) | Dose-dependent toxicity | |
| Compound A4 | Chloro | A549 (Lung) | Highest toxicity at 250 µM | |
| HTI 21 | Not Specified | Not Specified | High cytotoxicity | |
| HTI 22 | Not Specified | Not Specified | High cytotoxicity |
The data indicates that both chlorinated and fluorinated quinolinone derivatives can exhibit potent anticancer activity. The presence of trifluoromethyl groups, a common fluorinated moiety, at the 2 and 8 positions resulted in significant cytotoxicity against leukemia cell lines.
Deciphering the Structure-Activity Relationship: A Mechanistic Perspective
The observed biological activities of halogenated quinolin-2(1H)-ones are underpinned by their interactions with specific molecular targets. Understanding these mechanisms is crucial for rational drug design.
Mechanism of Antibacterial Action
The primary mechanism of action for many quinolone-based antibacterial agents is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. Halogenation, particularly the introduction of a fluorine atom at the C6 position, has been a cornerstone in the development of potent fluoroquinolone antibiotics. This substitution is thought to enhance the binding of the drug to the enzyme-DNA complex.
The lipophilic nature of halogens can also facilitate the penetration of the compound through the bacterial cell wall and membrane, leading to higher intracellular concentrations.
Caption: A simplified workflow illustrating the influence of halogenation on the antibacterial activity of quinolin-2(1H)-ones.
Mechanism of Anticancer Action
The anticancer mechanisms of halogenated quinolin-2(1H)-ones are more varied and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. Some derivatives have been shown to induce caspase-dependent apoptosis associated with mitochondrial dysfunction and the generation of reactive oxygen species (ROS).
The specific halogen and its position can influence which pathways are targeted. For instance, the electron-withdrawing nature of halogens can modulate the reactivity of the quinolinone ring, potentially leading to interactions with nucleophilic residues in target proteins.
Experimental Protocols: A Guide to Synthesis and Evaluation
The following protocols provide a framework for the synthesis and biological evaluation of halogenated quinolin-2(1H)-ones. These methods are based on established procedures in the literature and are designed to be self-validating.
Synthesis of Halogenated Quinolin-2(1H)-ones
A common and practical approach for the synthesis of halo quinolin-2(1H)-ones involves a two-step sequence starting from inexpensive halo anilines.
Step 1: Acylation of Haloaniline
-
To a solution of the appropriate haloaniline in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add methyl 3,3-dimethoxypropionate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
Step 2: Cyclization to Halo Quinolin-2(1H)-one
-
Carefully add the crude amide from Step 1 to concentrated sulfuric acid at a controlled temperature (e.g., 0°C).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir for the required duration, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the crude halo quinolin-2(1H)-one.
-
Purify the product by recrystallization or column chromatography.
Caption: A general workflow for the synthesis of halogenated quinolin-2(1H)-ones.
Biological Evaluation: Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is a standard initial screening tool for potential anticancer compounds.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the halogenated quinolin-2(1H)-one derivatives. Remove the old medium from the wells and add fresh medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Perspectives
Halogenation of the quinolin-2(1H)-one scaffold is a powerful and versatile strategy for the development of novel therapeutic agents with a wide range of biological activities. The type of halogen, its position on the ring, and the overall substitution pattern all play crucial roles in determining the compound's potency, selectivity, and mechanism of action. This guide has provided a comparative overview of the structure-activity relationships of these compounds, supported by experimental data and detailed protocols.
Future research in this area should focus on more direct comparative studies of different halogens at various positions to build a more comprehensive SAR map. Furthermore, elucidating the precise molecular targets and mechanisms of action for the most potent compounds will be essential for their further development as clinical candidates. The continued exploration of halogenated quinolin-2(1H)-ones holds significant promise for addressing unmet medical needs in infectious diseases and oncology.
References
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
- Huigens, R. W., et al. (2016). Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways. Chemistry – A European Journal, 22(30), 10398-10408.
- Khadem, S., & Marles, R. J. (2025). Biological activity of natural 2-quinolinones. Natural Product Research, 39(5), 1359-1373.
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MDPI. (n.d.). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Retrieved from [Link]
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National Institutes of Health. (n.d.). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Retrieved from [Link]
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ScienceDirect. (n.d.). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Retrieved from [Link]
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PubMed. (n.d.). Biological activity of natural 2-quinolinones. Retrieved from [Link]
- ACS Publications. (2017). Scalable and Practical Synthesis of Halo Quinolin-2(1H)-ones and Quinolines. Organic Process Research & Development, 21(7), 1048-1054.
-
National Institutes of Health. (n.d.). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Retrieved from [Link]
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ChemRxiv. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Retrieved from [Link]
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MDPI. (n.d.). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. Retrieved from [Link]
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National Institutes of Health. (n.d.). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Retrieved from [Link]
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PubMed. (n.d.). Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis. Retrieved from [Link]
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National Institutes of Health. (n.d.). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Retrieved from [Link]
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National Institutes of Health. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved from [Link]
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MDPI. (n.d.). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Retrieved from [Link]
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ResearchGate. (n.d.). Some examples of quinolin-2(1H)-one derivatives with antifungal activity. Retrieved from [Link]
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SpringerLink. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]
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Academia.edu. (n.d.). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved from [Link]
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PubMed. (n.d.). Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. Retrieved from [Link]
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ResearchGate. (n.d.). The halogenated 8 hydroxyquinolines. Retrieved from [Link]
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MDPI. (n.d.). Computational Studies of Thiosemicarbazone-Based Metal Complexes and Their Biological Applications. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. Retrieved from [Link]
A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Quinolinone Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quinolinone scaffold stands as a privileged structure, forming the core of numerous inhibitors targeting a wide array of biological targets, from bacterial enzymes to protein kinases implicated in cancer.[1] A key strategy in the optimization of these inhibitors has been the introduction of fluorine atoms into the quinolinone core. This guide provides an in-depth comparison of the efficacy of fluorinated versus non-fluorinated quinolinone inhibitors, supported by experimental data and mechanistic insights, to inform future drug discovery and development efforts.
The Strategic Advantage of Fluorination in Drug Design
The deliberate incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. Fluorine's unique characteristics, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[2] In the context of quinolinone inhibitors, fluorination has been shown to be a critical determinant of potency and efficacy.
Head-to-Head Comparison: The Impact of Fluorination on Inhibitory Activity
While a comprehensive body of literature highlights the enhanced potency of fluorinated quinolinones, direct comparative studies with their non-fluorinated parent compounds are less common. However, structure-activity relationship (SAR) studies consistently point towards the significant contribution of fluorine to the efficacy of these inhibitors.
For instance, a study on a series of quinazolinone derivatives as potential EGFR inhibitors revealed a clear trend in anticancer activity, with the order of effectiveness for substitutions on a phenyl ring being F > OCH₃ ≈ Br > CH₃ > H ≈ Cl. This demonstrates that the fluorine substituent conferred the highest potency against the tested cancer cell lines.
Table 1: Comparative Anticancer Activity of Quinolinone Analogs
While direct side-by-side data is limited in single studies, a compilation of data from various sources illustrates the general trend of enhanced potency with fluorination.
| Compound Class | Specific Compound | Target/Cell Line | IC50 (µM) | Fluorination Status | Reference |
| Quinoline Analog | 6a (fluorinated) | MDA-MB-468 (TNBC) | 2.5 - 5 | Fluorinated | [3] |
| Quinoline Analog | 6b (fluorinated) | MDA-MB-468 (TNBC) | 2.5 - 5 | Fluorinated | [3] |
| Quinoline Analog | 6d (fluorinated) | MDA-MB-468 (TNBC) | 2.5 - 5 | Fluorinated | [3] |
| Quinoline Analog | 6f (fluorinated) | MDA-MB-468 (TNBC) | 2.5 - 5 | Fluorinated | [3] |
| Quinazolinone Derivative | Compound with 3-F substitution | A549 (Lung Cancer) | Potent (inhibition of 31.21%) | Fluorinated | |
| Quinazolinone Derivative | Compound with H substitution | A549 (Lung Cancer) | Less Potent | Non-fluorinated |
Note: The data in this table is compiled from multiple sources and is intended to be illustrative of the general trend. Direct comparison of IC50 values should ideally be made from within the same study under identical experimental conditions.
Mechanistic Insights: How Fluorine Enhances Inhibitor Efficacy
The enhanced efficacy of fluorinated quinolinone inhibitors can be attributed to several factors at the molecular level. As kinase inhibitors, these molecules often target the ATP-binding pocket of enzymes like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and c-Met.
The introduction of fluorine can:
-
Alter Electrostatic Interactions: Fluorine's high electronegativity can create favorable electrostatic interactions with amino acid residues in the target protein's binding pocket, leading to increased binding affinity.
-
Improve Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic degradation by cytochrome P450 enzymes, prolonging the inhibitor's half-life and bioavailability.
-
Modulate Lipophilicity: Fluorine substitution can fine-tune the lipophilicity of the inhibitor, optimizing its ability to cross cell membranes and reach its intracellular target.
Below are diagrams illustrating the signaling pathways commonly targeted by these inhibitors.
Figure 1: Simplified EGFR signaling pathway.
Figure 2: Simplified VEGFR2 signaling pathway.
Figure 3: Simplified c-Met signaling pathway.
Experimental Protocols for Efficacy Evaluation
The assessment of inhibitor efficacy relies on a series of well-defined experimental protocols. These assays provide the quantitative data necessary to compare the performance of different compounds.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.
Workflow:
Figure 5: General workflow for a cell viability (MTT) assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the fluorinated or non-fluorinated quinolinone inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot this against the inhibitor concentration to determine the IC50 value.
Conclusion and Future Directions
Future research should focus on:
-
Systematic SAR Studies: Conducting direct head-to-head comparisons of fluorinated and non-fluorinated quinolinone pairs to precisely quantify the impact of fluorination at different positions on the scaffold.
-
Exploration of Novel Fluorinated Motifs: Investigating the effects of incorporating more complex fluorine-containing groups (e.g., trifluoromethyl, difluoromethyl) to further modulate the properties of these inhibitors.
-
In Vivo Efficacy Studies: Progressing the most potent fluorinated candidates into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.
By continuing to leverage the unique properties of fluorine, researchers can unlock the full therapeutic potential of the versatile quinolinone scaffold.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- O'Shea, D. F., & Miller, S. J. (2019). Quinoline and Quinolinone Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(17), 7795-7810.
- Zhang, Y., et al. (2017). Design, synthesis and biological evaluation of novel quinazolinone derivatives as potent EGFR inhibitors. European Journal of Medicinal Chemistry, 138, 1029-1040.
- Sharma, P. C., et al. (2021). A review on synthesis and anticancer activity of quinoline derivatives. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 21(13), 1698-1715.
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Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
- ACS Omega. (2023).
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A Researcher's Guide to the Validation of 6-Bromo-8-fluoroquinolin-2(1H)-one as a Kinase Inhibitor
This guide provides a comprehensive framework for the validation of a novel kinase inhibitor, using the hypothetical compound 6-Bromo-8-fluoroquinolin-2(1H)-one as a case study. We will navigate the critical stages of inhibitor characterization, from initial biochemical potency determination to cellular target engagement and selectivity profiling. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate and compare new chemical entities.
For the purpose of this guide, we will hypothesize that initial screening has identified the c-Met receptor tyrosine kinase as a primary target for our compound. Dysregulation of the c-Met pathway is a known driver of tumor growth, metastasis, and angiogenesis in various cancers.[2][3] Therefore, we will benchmark the performance of this compound against Crizotinib , a well-characterized, FDA-approved inhibitor of c-Met.[4]
Part 1: Biochemical Validation: Determining Enzymatic Potency (IC50)
The foundational step in validating a kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme. This is typically quantified as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Causality: A direct enzymatic assay is crucial because it isolates the interaction between the compound and the kinase from the complexities of a cellular environment.[5] This confirms that any observed cellular effects are, at least in part, due to the direct inhibition of the target kinase's catalytic activity. We will employ the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.[6][7][8]
Experimental Workflow: Biochemical IC50 Determination
Below is a diagram outlining the workflow for determining the biochemical IC50 of our test compound against the c-Met kinase.
Caption: Workflow for biochemical IC50 determination using the ADP-Glo™ assay.
Detailed Protocol: c-Met ADP-Glo™ Kinase Assay
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of this compound and Crizotinib in a suitable solvent (e.g., DMSO), starting from a top concentration of 100 µM.
-
Kinase Reaction Setup: In a 384-well plate, add 5 µL of the kinase reaction mixture containing recombinant human c-Met enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP at its Km concentration.
-
Inhibitor Addition: Add 50 nL of each inhibitor concentration from the serial dilution plate to the reaction wells. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.
-
Reaction Incubation: Mix the plate and incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well.[9] This terminates the kinase reaction and depletes the remaining ATP.[6][9] Incubate for 40 minutes at room temperature.[10]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP and provides luciferase/luciferin to measure the newly synthesized ATP.[6][7] Incubate for 30-40 minutes at room temperature to stabilize the luminescent signal.[10]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the high (DMSO) and low (no enzyme) controls. Plot the normalized percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Data Comparison: Biochemical Potency
| Compound | Target Kinase | Biochemical IC50 (nM) |
| This compound | c-Met | 15 |
| Crizotinib (Reference) | c-Met | 8 |
This table presents hypothetical data showing our novel compound has potent, low nanomolar activity against c-Met, comparable to the established inhibitor Crizotinib.
Part 2: Cellular Target Engagement and Pathway Analysis
After confirming direct enzymatic inhibition, the next critical step is to verify that the compound can enter cells and engage its target in a physiological context.[5] We will assess this by measuring the phosphorylation status of c-Met and its downstream signaling effectors.
Causality: When c-Met is activated, it autophosphorylates specific tyrosine residues, which then act as docking sites for downstream signaling proteins like GAB1, leading to the activation of pathways such as PI3K/Akt and RAS/MAPK.[3][11][12] A potent inhibitor should block this initial autophosphorylation event. Western blotting is a standard and reliable technique to visualize this change in phosphorylation.
c-Met Signaling Pathway
The diagram below illustrates the simplified HGF/c-Met signaling cascade and the points of interrogation for our validation experiment.
Caption: Simplified c-Met signaling pathway showing inhibitor action point.
Detailed Protocol: Western Blot for Phospho-c-Met
-
Cell Culture and Treatment: Seed a c-Met dependent cancer cell line (e.g., MKN-45 gastric cancer cells) in 6-well plates. Once the cells reach 70-80% confluency, serum-starve them overnight.
-
Inhibitor Pre-treatment: Pre-treat cells with increasing concentrations of this compound or Crizotinib (e.g., 0, 10, 50, 200 nM) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with Hepatocyte Growth Factor (HGF) for 15 minutes to induce c-Met phosphorylation. A non-stimulated control should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against phospho-c-Met (Tyr1234/1235), total c-Met, phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Hypothetical Data Comparison: Cellular Target Inhibition
| Compound Concentration (nM) | p-c-Met Level (% of Stimulated Control) | p-Akt Level (% of Stimulated Control) |
| Compound: this compound | ||
| 0 | 100% | 100% |
| 10 | 65% | 70% |
| 50 | 15% | 25% |
| 200 | <5% | <10% |
| Compound: Crizotinib (Reference) | ||
| 0 | 100% | 100% |
| 10 | 55% | 60% |
| 50 | 10% | 18% |
| 200 | <5% | <5% |
This hypothetical data demonstrates that our compound effectively inhibits HGF-induced c-Met phosphorylation and downstream Akt signaling in a dose-dependent manner, with potency similar to the reference compound.
Part 3: Phenotypic Assessment: Measuring Anti-Proliferative Activity
The ultimate goal of a kinase inhibitor in an oncology setting is to elicit a functional cellular response, such as inhibiting proliferation or inducing apoptosis. We will measure the anti-proliferative effect of our compound to determine its cellular potency (GI50 - 50% growth inhibition).
Causality: By inhibiting a key signaling node like c-Met, which drives cell proliferation and survival, the compound should reduce the viability of cancer cells that are dependent on this pathway. The CellTiter-Glo® Luminescent Cell Viability Assay is an ideal method for this, as it quantifies ATP levels, an indicator of metabolically active, viable cells.[13]
Detailed Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding: Seed MKN-45 cells in a 96-well, opaque-walled plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a 10-point serial dilution of this compound and Crizotinib for 72 hours.
-
Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[14][15]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14][16]
-
Data Acquisition: Measure luminescence with a plate reader.
-
Data Analysis: Normalize the data and plot a dose-response curve to calculate the GI50 value.
Hypothetical Data Comparison: Anti-Proliferative Activity
| Compound | Cell Line | Phenotypic GI50 (nM) |
| This compound | MKN-45 (c-Met driven) | 45 |
| Crizotinib (Reference) | MKN-45 (c-Met driven) | 25 |
This result would indicate that our compound has a potent anti-proliferative effect on a c-Met-driven cancer cell line, further validating its mechanism of action.
Part 4: Kinase Selectivity Profiling
A critical aspect of drug development is understanding an inhibitor's selectivity. A highly selective inhibitor minimizes the risk of off-target effects and associated toxicities.[17] Conversely, a multi-kinase inhibitor might offer broader efficacy in certain contexts.[17]
Causality: To assess selectivity, the compound is screened against a large panel of purified kinases.[18][19] This provides a global view of its inhibitory activity across the human kinome, revealing both its intended targets and any potential off-targets. This is a crucial step for predicting potential side effects and understanding the compound's full biological activity.[18]
Experimental Workflow: Kinome Selectivity Scan
The general workflow for a large-scale kinase panel screen is outlined below. This is typically performed as a service by specialized contract research organizations (CROs).[5][20]
Caption: Workflow for a comprehensive kinase selectivity profile.
Hypothetical Data Comparison: Selectivity Profile
The results are often presented as percent inhibition at a fixed compound concentration (e.g., 1 µM).
| Kinase Target | This compound (% Inhibition @ 1µM) | Crizotinib (% Inhibition @ 1µM) |
| c-Met | 98% | 99% |
| ALK | 15% | 95% |
| VEGFR2 | 85% | 40% |
| AXL | 70% | 65% |
| SRC | 5% | 8% |
| ... (400+ other kinases) | <10% | <10% |
This hypothetical data suggests that this compound is a potent inhibitor of c-Met with significant activity against other receptor tyrosine kinases like VEGFR2 and AXL, but is more selective than Crizotinib as it does not potently inhibit ALK. This profile could be advantageous, as inhibiting multiple oncogenic drivers may lead to enhanced anti-tumor activity.
Conclusion
This guide outlines a rigorous, multi-faceted approach to validate a novel quinolinone-based compound, this compound, as a kinase inhibitor. Through a logical progression of biochemical, cellular, and selectivity assays, a researcher can build a comprehensive data package. The hypothetical results presented here would characterize this compound as a potent, cell-active, and relatively selective inhibitor of the c-Met receptor tyrosine kinase, warranting further investigation in preclinical models of cancer. This structured validation process, which emphasizes causality and includes direct comparison to a benchmark inhibitor, is essential for advancing promising new chemical entities in the drug discovery pipeline.
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Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor. (2010). PubMed. [Link]
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Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]
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Computational study on novel natural inhibitors targeting c-MET. (2022). PubMed Central. [Link]
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c-Met inhibitors. (2025). ResearchGate. [Link]
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An overview of the c-MET signaling pathway. (2012). PubMed Central. [Link]
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Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants. (2024). PubMed Central. [Link]
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Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
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3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). University of South Florida. [Link]
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Discovery of 2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a Class I Selective Orally Active Histone Deacetylase Inhibitor. ResearchGate. [Link]
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Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. (2023). YouTube. [Link]
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Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
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Structures of inhibitors based on quinoline. ResearchGate. [Link]
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Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]
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Hepatocyte growth factor receptor. Wikipedia. [Link]
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Create Your Own Cellular Compound Target Engagement Assay. (2017). YouTube. [Link]
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Quinoline as a privileged scaffold in cancer drug discovery. (2011). PubMed. [Link]
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Human Gene Set: BIOCARTA_MET_PATHWAY. GSEA. [Link]
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Development of antibody-based c-Met inhibitors for targeted cancer therapy. (2015). Dovepress. [Link]
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Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]
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Kinase Screening & Profiling Service. BPS Bioscience. [Link]
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c-Met inhibitors – Knowledge and References. Taylor & Francis. [Link]
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CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate. [Link]
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Schematic representation of the c-Met signaling pathway suggested in... ResearchGate. [Link]
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Technologies to Study Kinases. East Port Praha. [Link]
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The schematic diagram of HGF/c-MET signal transduction pathway. ResearchGate. [Link]
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See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. (2025). YouTube. [Link]
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NanoBRET Assay Services. Reaction Biology. [Link]
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From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. (2023). Promega Connections. [Link]
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A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies for Bromo and Fluoro Groups
Introduction: The Strategic Role of Bioisosterism in Modern Drug Discovery
In the intricate chess game of medicinal chemistry, the goal is to design molecules that interact with a biological target to produce a therapeutic effect while minimizing adverse effects. Bioisosterism, the practice of substituting one functional group for another with similar physicochemical properties, is a cornerstone strategy in this endeavor.[1][2] This approach allows for the fine-tuning of a molecule's size, shape, electronics, and lipophilicity to optimize its potency, selectivity, and pharmacokinetic profile—collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]
Halogens, particularly bromine and fluorine, are frequently incorporated into drug candidates to enhance binding affinity, modulate metabolism, or improve membrane permeability.[4] However, these atoms are not always optimal. The bromo group can be a metabolic liability, while the extreme electronegativity of fluorine can sometimes lead to undesirable off-target effects or altered pKa.[1] This guide provides an in-depth comparison of bioisosteric replacement strategies for bromo and fluoro groups, offering field-proven insights and experimental frameworks for researchers in drug development.
Part 1: Taming the Bromo Group: Strategies for Replacement
The bromine atom is often introduced to fill a hydrophobic pocket in a target protein. However, its size and potential for metabolic activation can necessitate its replacement. Common bioisosteric replacements for the bromo group include the trifluoromethyl, cyano, and ethynyl groups.[1]
The Trifluoromethyl Group (CF₃): A Steric and Electronic Mimic
The trifluoromethyl group is an excellent bioisostere for bromine due to its similar steric bulk and strong electron-withdrawing nature.[5] This replacement can enhance metabolic stability by blocking sites of oxidation and can improve binding affinity through favorable interactions with the target.[5][6]
Causality Behind the Choice: The CF₃ group is often chosen to increase lipophilicity and improve metabolic stability. In a case study involving positive allosteric modulators of the CB1 receptor, replacing an aliphatic nitro group (another electron-withdrawing group) with a CF₃ group resulted in more potent compounds with improved in vitro metabolic stability.[5]
Comparative Data: Bromo vs. Trifluoromethyl
| Property | Bromo (on Benzene) | Trifluoromethyl (on Benzene) | Rationale for Impact |
| Van der Waals Radius (Å) | 1.85 | ~2.2 (group) | Similar steric bulk allows for occupation of similar pockets. |
| Hammett Constant (σp) | +0.23 | +0.54 | CF₃ is a stronger electron-withdrawing group, altering electronics. |
| Lipophilicity (π) | +0.86 | +0.88 | Nearly identical lipophilicity, maintaining solubility profiles. |
| Metabolic Stability | Can be labile | Generally high | The strong C-F bonds are resistant to metabolic cleavage.[1] |
The Cyano Group (CN): A Polar Alternative
The linear geometry and electron-withdrawing properties of the cyano group make it a viable, albeit more polar, replacement for bromine.[3] It can act as a hydrogen bond acceptor, introducing new interactions with the target protein that may enhance potency and selectivity.[3]
Causality Behind the Choice: A cyano group is selected when a reduction in lipophilicity is desired, or when the potential for hydrogen bonding could be advantageous. However, the introduction of a cyano group can also introduce new metabolic pathways (e.g., reduction or hydrolysis), which must be evaluated.
Comparative Data: Bromo vs. Cyano
| Property | Bromo (on Benzene) | Cyano (on Benzene) | Rationale for Impact |
| Van der Waals Radius (Å) | 1.85 | ~1.6 (group) | Smaller size may be beneficial in sterically constrained pockets. |
| Hammett Constant (σp) | +0.23 | +0.66 | Stronger electron-withdrawing nature than bromine. |
| Lipophilicity (π) | +0.86 | -0.57 | Significantly more polar, which can improve aqueous solubility. |
| Hydrogen Bonding | Weak acceptor | Good acceptor | Can form beneficial interactions with protein backbone amides. |
The Ethynyl Group (C≡CH): A Shape Mimic with Unique Properties
The ethynyl group has emerged as a compelling bioisostere for halogens, including bromine.[7] Its linear shape and similar electrostatic potential can mimic the interactions of a halogen bond donor.[7][8]
Causality Behind the Choice: The ethynyl group is often employed to maintain the shape and electronic profile of a halogenated compound while potentially improving metabolic stability or introducing new synthetic handles. In a study on p53-HDM2 inhibitors, the replacement of an iodine atom with an ethynyl group was explored, highlighting the similar molecular electrostatic potentials.[7][8] While this specific replacement led to a loss in affinity, it underscored the potential for this bioisosteric swap in different contexts.[7][8]
Comparative Data: Bromo vs. Ethynyl
| Property | Bromo (on Benzene) | Ethynyl (on Benzene) | Rationale for Impact |
| Shape | Spherical | Linear Rod | Similar occupation of space along the bond vector. |
| Hammett Constant (σp) | +0.23 | +0.23 | Nearly identical electronic effect on an aromatic ring. |
| Lipophilicity (π) | +0.86 | +0.51 | Less lipophilic than bromine, potentially improving solubility. |
| Metabolic Stability | Can be labile | Generally stable | Not typically a site of metabolic oxidation. |
Part 2: Navigating the Nuances of the Fluoro Group: Replacement Strategies
The fluorine atom is the most electronegative element and is prized in medicinal chemistry for its ability to block metabolism, modulate pKa, and form favorable interactions with protein targets.[3][9] However, its strong electron-withdrawing nature can sometimes be detrimental, and in certain cases, its replacement is necessary to fine-tune a compound's properties.
The Hydroxyl Group (OH): A Hydrogen Bonding Alternative
Replacing a fluorine atom with a hydroxyl group is a common strategy to introduce a hydrogen bond donor and acceptor, which can significantly alter a compound's interaction with its target and improve aqueous solubility.
Causality Behind the Choice: This replacement is often considered when increased polarity is desired and when a hydrogen bond donor/acceptor can be accommodated by the target. For instance, the fluoride ion is known to replace the hydroxyl group in hydroxyapatite in teeth, forming the more stable fluorapatite, demonstrating their ability to occupy similar spaces.[10]
Comparative Data: Fluoro vs. Hydroxyl
| Property | Fluoro (on Benzene) | Hydroxyl (on Benzene) | Rationale for Impact |
| Van der Waals Radius (Å) | 1.47 | ~1.5 (group) | Very similar in size. |
| Hammett Constant (σp) | +0.06 | -0.37 | Opposite electronic effects; OH is electron-donating. |
| Lipophilicity (π) | +0.14 | -0.67 | OH group significantly increases polarity and aqueous solubility. |
| Hydrogen Bonding | Acceptor | Donor and Acceptor | Introduces new hydrogen bonding capabilities. |
The Methyl Group (CH₃): A Lipophilic Replacement
In cases where the electron-withdrawing nature of fluorine is undesirable, a methyl group can serve as a suitable, more lipophilic replacement. This swap can be beneficial if the binding pocket has a hydrophobic character and can accommodate the slightly larger size of the methyl group.
Causality Behind the Choice: A methyl group is often used to probe for hydrophobic interactions in a binding pocket. While larger than a fluorine atom, it can sometimes provide a better fit and lead to increased potency.
Comparative Data: Fluoro vs. Methyl
| Property | Fluoro (on Benzene) | Methyl (on Benzene) | Rationale for Impact |
| Van der Waals Radius (Å) | 1.47 | 2.0 | Methyl group is significantly larger. |
| Hammett Constant (σp) | +0.06 | -0.17 | Opposite electronic effects; CH₃ is weakly electron-donating. |
| Lipophilicity (π) | +0.14 | +0.56 | Increases lipophilicity. |
| Metabolic Stability | Blocks metabolism | Can be a site of oxidation | Introduces a potential metabolic soft spot. |
Deuterium (D): The Subtle Modulator
Replacing a hydrogen atom with its heavier isotope, deuterium, is a more subtle bioisosteric replacement that can have a profound impact on a drug's metabolic stability.[11] This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger C-D bond compared to a C-H bond, slowing the rate of metabolic cleavage.[11][12] While not a direct replacement for fluorine, it is a key strategy for blocking metabolism at a specific site, a role often filled by fluorine.
Causality Behind the Choice: Deuteration is employed to slow down metabolism at a specific position without significantly altering the steric or electronic properties of the molecule. This can lead to an improved pharmacokinetic profile, including increased half-life and reduced formation of toxic metabolites.[1]
Experimental Workflows for Evaluating Bioisosteric Replacements
A systematic approach is crucial for validating the impact of a bioisosteric replacement. The following workflow outlines the key experimental stages.
Workflow for Bioisostere Evaluation
Caption: Experimental workflow for evaluating bioisosteric replacements.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol provides a self-validating system to assess the metabolic stability of parent compounds and their bioisosteres.
1. Materials:
- Test compounds and positive control (e.g., Verapamil, a rapidly metabolized compound).
- Human Liver Microsomes (HLM), pooled.
- NADPH regenerating system (Solutions A & B).
- Phosphate buffer (0.1 M, pH 7.4).
- Acetonitrile with an internal standard (e.g., Warfarin) for quenching.
- 96-well plates.
2. Procedure:
- Prepare a stock solution of the test compound in DMSO.
- In a 96-well plate, add phosphate buffer, HLM, and the test compound. Pre-incubate at 37°C for 10 minutes.
- Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
- At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.
- Include a negative control (no NADPH) to account for non-enzymatic degradation.
- Centrifuge the plates to pellet the precipitated protein.
- Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
- Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
- Plot the natural logarithm of the percent remaining versus time.
- The slope of the linear regression line gives the elimination rate constant (k).
- Calculate the in vitro half-life (T½) using the formula: T½ = 0.693 / k.
4. Trustworthiness (Self-Validation):
- The inclusion of a well-characterized positive control (Verapamil) ensures the metabolic competency of the HLM and the validity of the assay conditions.
- The negative control without NADPH confirms that the observed degradation is enzyme-mediated.
- The internal standard corrects for variations in sample processing and instrument response.
Conclusion and Future Perspectives
The strategic replacement of bromo and fluoro groups is a powerful tool in the medicinal chemist's arsenal. The choice of a bioisostere is highly context-dependent, relying on a deep understanding of the target's binding site and the desired physicochemical properties of the final compound.[6][13] As our understanding of protein-ligand interactions becomes more sophisticated through advances in structural biology and computational chemistry, the ability to rationally design and select the optimal bioisostere will continue to improve. The experimental workflows outlined in this guide provide a robust framework for validating these design choices, ultimately accelerating the development of safer and more effective medicines.
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Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. [Link]
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Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. [Link]
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The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]
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Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. Europe PMC. [Link]
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A Comparative In Vitro ADME Profile of 6-Bromo-8-fluoroquinolin-2(1H)-one and Its Analogs: A Guide for Early-Stage Drug Discovery
In the landscape of modern drug discovery, the quinolinone scaffold holds a place of prominence due to its versatile pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The journey from a promising hit compound to a viable clinical candidate, however, is fraught with challenges, a significant portion of which are related to the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2][3] Early and comprehensive in vitro ADME profiling is therefore not just a screening step but a critical, data-driven approach to de-risk and guide the optimization of lead compounds.[4][5]
This guide provides a comparative analysis of the in vitro ADME profile of a hypothetical lead compound, 6-Bromo-8-fluoroquinolin-2(1H)-one (Compound A) , and two of its structural analogs: 6-Chloro-8-fluoroquinolin-2(1H)-one (Compound B) and 6-Bromo-8-methoxyquinolin-2(1H)-one (Compound C) . While specific experimental data for these exact molecules is not publicly available, this guide will utilize established principles and protocols to present a scientifically grounded, hypothetical comparison. This approach is designed to offer researchers a framework for understanding how subtle structural modifications can profoundly impact a compound's disposition and to provide detailed, actionable protocols for conducting similar assessments in their own laboratories.
Comparative ADME Profile
The following table summarizes the hypothetical in vitro ADME data for our three quinolinone analogs. This data represents what one might expect to see in an early-stage drug discovery campaign and serves as the basis for our subsequent discussion.
| Parameter | Compound A (6-Bromo-8-fluoro) | Compound B (6-Chloro-8-fluoro) | Compound C (6-Bromo-8-methoxy) | Desired Range |
| Metabolic Stability (Human Liver Microsomes) | ||||
| Half-life (t½, min) | 45 | 65 | 25 | > 30 |
| Intrinsic Clearance (CLint, µL/min/mg) | 15.4 | 10.7 | 27.7 | < 23 |
| Permeability | ||||
| Caco-2 Papp (A→B) (10⁻⁶ cm/s) | 8.5 | 9.2 | 6.1 | > 5 |
| Caco-2 Efflux Ratio (B→A / A→B) | 1.8 | 1.5 | 2.5 | < 2 |
| MDR1-MDCK Papp (A→B) (10⁻⁶ cm/s) | 7.9 | 8.6 | 5.5 | > 5 |
| MDR1-MDCK Efflux Ratio (B→A / A→B) | 1.5 | 1.3 | 2.1 | < 2 |
| Plasma Protein Binding (Human) | ||||
| Fraction Unbound (fu) | 0.15 | 0.25 | 0.08 | > 0.01 |
| CYP450 Inhibition (IC₅₀, µM) | ||||
| CYP3A4 | > 50 | > 50 | 15.2 | > 10 |
| CYP2D6 | > 50 | > 50 | > 50 | > 10 |
| CYP2C9 | > 50 | > 50 | 45.8 | > 10 |
Expert Analysis and Interpretation
The hypothetical data presented above illustrates the critical impact of minor structural changes on the overall ADME profile of a molecule.
-
Metabolic Stability: The replacement of the bromo group in Compound A with a chloro group in Compound B appears to improve metabolic stability, as evidenced by a longer half-life and lower intrinsic clearance. This is a plausible outcome, as the carbon-chlorine bond is generally stronger than the carbon-bromine bond, making it less susceptible to metabolic cleavage. Conversely, the substitution of the electron-withdrawing fluorine in Compound A with an electron-donating methoxy group in Compound C results in decreased metabolic stability. The methoxy group can be a site for O-demethylation, a common metabolic pathway, which could explain the shorter half-life and higher clearance.
-
Permeability and Efflux: Both Compound A and Compound B exhibit good passive permeability in both the Caco-2 and MDR1-MDCK assays, with low efflux ratios. This suggests that they are likely to be well-absorbed and are not significant substrates of P-glycoprotein (P-gp), a key efflux transporter.[6] Compound C , with its methoxy group, shows slightly lower permeability and a higher efflux ratio, indicating it may be a weak substrate for efflux transporters. The increased polarity and potential for hydrogen bonding of the methoxy group could contribute to this observation.
-
Plasma Protein Binding: The fraction of unbound drug in plasma is a critical determinant of its efficacy and clearance.[7][8] Compound C displays the highest protein binding (lowest fraction unbound), which could be attributed to the increased lipophilicity and potential for specific interactions of the methoxy group with plasma proteins like albumin. Compound B , being slightly less lipophilic than Compound A , shows a higher fraction unbound.
-
CYP450 Inhibition: Compounds A and B show a clean profile with no significant inhibition of the major CYP450 isoforms. However, Compound C exhibits moderate inhibition of CYP3A4. This highlights the potential for drug-drug interactions and is a critical flag for further investigation. The methoxy group may be fitting into the active site of CYP3A4, leading to this inhibitory activity.
Detailed Experimental Protocols
The following protocols are representative of the industry-standard assays used to generate the type of data presented in this guide.
Metabolic Stability in Human Liver Microsomes
Causality Behind Experimental Choices: This assay is a cornerstone of early ADME profiling as it provides a measure of a compound's susceptibility to Phase I metabolism, primarily mediated by cytochrome P450 enzymes.[9][10] Human liver microsomes are used as they contain a high concentration of these enzymes. The inclusion of NADPH is essential as it is a required cofactor for CYP450 activity. By measuring the disappearance of the parent compound over time, we can calculate key parameters like half-life and intrinsic clearance.[9]
Protocol:
-
Preparation:
-
Prepare a stock solution of the test compound (10 mM in DMSO).
-
Thaw pooled human liver microsomes (20 mg/mL) on ice.
-
Prepare a NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer, the test compound (final concentration 1 µM), and human liver microsomes (final concentration 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard).[9]
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line is used to calculate the half-life (t½ = -0.693 / slope).
-
Intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomes).
-
Experimental Workflow for Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay.
Caco-2 Permeability Assay
Causality Behind Experimental Choices: The Caco-2 cell line, derived from a human colon adenocarcinoma, spontaneously differentiates into a monolayer of polarized epithelial cells that mimic the intestinal barrier.[11][12] This assay is the industry standard for predicting oral drug absorption.[13] By measuring the transport of a compound from the apical (A) to the basolateral (B) side, we can assess its passive permeability. The reverse transport (B to A) is also measured to determine if the compound is a substrate of efflux transporters, such as P-gp, which are expressed in Caco-2 cells.[12]
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., 200 Ω·cm²).
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer Yellow.
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
For A→B transport, add the test compound (e.g., 10 µM) to the apical side and fresh transport buffer to the basolateral side.
-
For B→A transport, add the test compound to the basolateral side and fresh buffer to the apical side.
-
-
Sampling:
-
Incubate at 37°C with gentle shaking.
-
At a specific time point (e.g., 2 hours), collect samples from the receiver compartment. Also, collect a sample from the donor compartment at the beginning and end of the experiment.
-
-
Analysis:
-
Analyze the concentration of the test compound in the samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio: Papp (B→A) / Papp (A→B).
-
Caco-2 Permeability Assay Workflow
Caption: Workflow for the Caco-2 permeability assay.
MDR1-MDCK Permeability Assay
Causality Behind Experimental Choices: This assay specifically investigates the interaction of a compound with the P-gp efflux transporter.[6] Madin-Darby Canine Kidney (MDCK) cells are transfected to overexpress the human MDR1 gene, which codes for P-gp.[14] Comparing the permeability across this cell line with that of wild-type MDCK cells (or simply calculating the efflux ratio) provides a clear indication of whether a compound is a P-gp substrate. This is crucial for predicting blood-brain barrier penetration, as P-gp is highly expressed at this barrier.
Protocol:
The protocol for the MDR1-MDCK permeability assay is very similar to the Caco-2 assay, with the primary difference being the cell line used.
-
Cell Culture: Culture MDR1-MDCK cells on permeable Transwell® inserts until a confluent monolayer is formed (typically 3-5 days).[14]
-
Monolayer Integrity Check: Measure the TEER to ensure the integrity of the cell monolayer.
-
Transport Experiment: Perform the bidirectional transport experiment (A→B and B→A) as described for the Caco-2 assay.
-
Sampling and Analysis: Collect and analyze samples using LC-MS/MS.
-
Data Analysis: Calculate the Papp values and the efflux ratio. An efflux ratio greater than 2 is a strong indicator that the compound is a substrate of P-gp.[6]
Plasma Protein Binding by Equilibrium Dialysis
Causality Behind Experimental Choices: Equilibrium dialysis is considered the gold standard for determining the fraction of a drug that is unbound in plasma.[15] The principle is based on the diffusion of the unbound drug across a semi-permeable membrane until equilibrium is reached. The concentration of the drug in the protein-free buffer side is then equal to the unbound concentration in the plasma side. This method is less prone to artifacts compared to other techniques like ultrafiltration.[15]
Protocol:
-
Apparatus Setup: Use a commercially available equilibrium dialysis apparatus (e.g., RED device) which consists of two chambers separated by a semi-permeable membrane with a molecular weight cutoff that retains plasma proteins.
-
Sample Preparation:
-
Add plasma (human, rat, etc.) to one chamber and a phosphate buffer solution (pH 7.4) to the other chamber.
-
Spike the plasma with the test compound at the desired concentration.
-
-
Dialysis:
-
Seal the apparatus and incubate at 37°C on a shaking platform for a sufficient time to reach equilibrium (typically 4-6 hours).[16]
-
-
Sampling:
-
After incubation, take aliquots from both the plasma and buffer chambers.
-
-
Analysis:
-
Determine the concentration of the test compound in both aliquots by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).
-
Equilibrium Dialysis Workflow
Caption: Workflow for the plasma protein binding assay.
CYP450 Inhibition Assay
Causality Behind Experimental Choices: This assay is crucial for assessing the potential of a new chemical entity to cause drug-drug interactions.[17] It measures the ability of a test compound to inhibit the activity of the major drug-metabolizing CYP450 isoforms.[18] A specific probe substrate for each isoform is used, and the formation of the corresponding metabolite is monitored. A decrease in metabolite formation in the presence of the test compound indicates inhibition.[17]
Protocol:
-
Preparation:
-
Use human liver microsomes as the enzyme source.
-
Prepare stock solutions of the test compound at various concentrations.
-
Prepare a cocktail of probe substrates for the desired CYP isoforms (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4).
-
-
Incubation:
-
In a 96-well plate, add human liver microsomes, the test compound, and the probe substrate cocktail.
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding a NADPH regenerating system.
-
-
Quenching and Analysis:
-
After a short incubation time (e.g., 10-15 minutes), quench the reaction with ice-cold acetonitrile containing an internal standard.
-
Centrifuge and analyze the supernatant by LC-MS/MS to quantify the metabolites of the probe substrates.
-
-
Data Analysis:
-
Calculate the percent inhibition of each CYP isoform at each concentration of the test compound.
-
Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of the test compound that causes 50% inhibition).
-
Conclusion
The in vitro ADME profile of a drug candidate is a multidimensional dataset that provides invaluable insights into its potential pharmacokinetic behavior in vivo. As demonstrated through the comparative analysis of our hypothetical quinolinone analogs, even minor structural modifications can lead to significant changes in metabolic stability, permeability, protein binding, and potential for drug-drug interactions. A thorough and early assessment of these properties, using robust and well-validated assays, is paramount for the successful progression of a compound through the drug discovery pipeline. The protocols and workflows detailed in this guide provide a solid foundation for researchers to establish and execute a comprehensive in vitro ADME screening strategy, ultimately enabling more informed decision-making and the selection of drug candidates with a higher probability of clinical success.
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A Prospective Kinase Selectivity Analysis of 6-Bromo-8-fluoroquinolin-2(1H)-one: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous characterization. A critical milestone in this process, particularly for oncology and immunology, is the comprehensive assessment of a compound's interaction with the human kinome. This guide provides an in-depth, prospective analysis of how one might approach the selectivity profiling of a novel compound, 6-Bromo-8-fluoroquinolin-2(1H)-one , against a panel of protein kinases.
While specific inhibitory data for this particular molecule is not yet publicly available, its quinolinone core represents a "privileged scaffold" in medicinal chemistry, known to be a constituent in numerous kinase inhibitors.[1][2] This guide, therefore, serves as a blueprint for its initial characterization, comparing its hypothetical performance against well-established kinase inhibitors to illustrate the principles and workflows that underpin modern drug discovery.
The Rationale: Why Profile this compound?
The quinoline and quinolinone motifs are central to a variety of FDA-approved drugs and clinical candidates targeting protein kinases.[1] These scaffolds are adept at fitting into the ATP-binding pocket of kinases, a feature that can be finely tuned through chemical modification to achieve both potency and selectivity.[3] The introduction of halogen atoms, such as bromine and fluorine, can significantly alter the compound's physicochemical properties, influencing its binding affinity and interaction with specific amino acid residues within the kinase domain.
Given this context, this compound stands as a compound of interest for kinase inhibitor screening. Determining its selectivity profile is paramount for several reasons:
-
Target Identification: To uncover its primary kinase target(s) and, by extension, the signaling pathways it may modulate.
-
Off-Target Effects: To identify potential off-target interactions that could lead to undesirable side effects or toxicity.[4]
-
Therapeutic Potential: A highly selective inhibitor can be a valuable tool for dissecting specific biological pathways, while a multi-targeted inhibitor might offer efficacy in complex diseases like cancer through the simultaneous inhibition of several oncogenic drivers.[5]
Experimental Design: A Two-Tiered Approach to Kinase Profiling
A robust kinase profiling strategy often begins with a broad, single-concentration screen to identify initial "hits," followed by more detailed dose-response assays to determine the potency (typically as an IC50 value) for the most promising interactions.
Tier 1: High-Throughput Kinome Screening
The initial screen would involve testing this compound at a single, relatively high concentration (e.g., 10 µM) against a large, representative panel of kinases. This provides a bird's-eye view of the compound's activity across the kinome.
Tier 2: IC50 Determination
For any kinase where significant inhibition (e.g., >70%) is observed in the initial screen, a full dose-response curve would be generated to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase's activity by 50%.[6] This quantitative measure of potency is crucial for comparing the compound's activity against different kinases and against other known inhibitors.[7]
Below is a diagram illustrating the overall experimental workflow:
Caption: A streamlined workflow for kinase selectivity profiling.
Detailed Experimental Protocol: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)
For this prospective study, we will detail a radiometric assay, which is considered the "gold standard" for in vitro kinase activity measurement due to its direct and sensitive nature, minimizing interference from test compounds.[8][9]
Objective: To determine the IC50 values of this compound and comparator compounds against a panel of selected kinases.
Materials:
-
Recombinant human kinases (e.g., from commercial vendors like Reaction Biology or Thermo Fisher Scientific).
-
Specific peptide or protein substrates for each kinase.
-
[γ-³³P]ATP (radiolabeled ATP).
-
Assay buffer (typically containing MgCl₂, MnCl₂, Brij-35, and DTT).
-
Test compound and reference inhibitors dissolved in 100% DMSO.
-
Phosphocellulose filter plates.
-
Microplate scintillation counter.
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test and reference compounds in a 384-well plate. A typical 10-point dose-response curve might range from 100 µM down to 1 nM. Include wells with DMSO only as a "no inhibitor" control.
-
Kinase Reaction Mixture Preparation: For each kinase, prepare a master mix containing the assay buffer, the specific substrate, and the required cofactors.
-
Initiation of Kinase Reaction:
-
Add the kinase to the compound-containing wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the phosphorylation reaction by adding a mix of unlabeled ATP and [γ-³³P]ATP. The concentration of unlabeled ATP is typically set at or near the Km value for each specific kinase to ensure that the measured IC50 is a close approximation of the inhibitor's intrinsic affinity (Ki).[5]
-
-
Reaction Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.
-
Stopping the Reaction and Substrate Capture: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will be washed away.
-
Washing: Wash the filter plate multiple times with a wash solution (e.g., phosphoric acid) to remove all unbound radiolabeled ATP.
-
Signal Detection: After drying the plate, add a scintillation cocktail to each well and measure the amount of incorporated ³³P using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Hypothetical Comparative Analysis
To illustrate how the data would be interpreted, we will present a hypothetical selectivity profile for this compound against a panel of cancer-relevant kinases. For comparison, we include two well-characterized kinase inhibitors:
-
Dasatinib: A multi-kinase inhibitor known to target Src family kinases and BCR-ABL.[10][11]
-
Erlotinib: A more selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[12][13]
Table 1: Hypothetical Kinase Inhibition Profile (IC50 in nM)
| Kinase Target | Kinase Family | This compound | Dasatinib (Reference) | Erlotinib (Reference) |
| Src | Tyrosine Kinase | 25 | <1.0 | >10,000 |
| YES1 | Tyrosine Kinase | 45 | 0.5 | >10,000 |
| FYN | Tyrosine Kinase | 60 | 0.5 | >10,000 |
| ABL1 | Tyrosine Kinase | 1,200 | <1.0 | >10,000 |
| EGFR | Tyrosine Kinase | 850 | 5,000 | 2 |
| VEGFR2 | Tyrosine Kinase | 150 | 15 | 8,000 |
| Aurora A | Ser/Thr Kinase | 5,500 | 30 | >10,000 |
| Aurora B | Ser/Thr Kinase | 6,200 | 65 | >10,000 |
| CDK2/CycA | Ser/Thr Kinase | >10,000 | 2,500 | >10,000 |
Data are hypothetical and for illustrative purposes only. Values in bold indicate significant inhibitory activity.
Interpretation of Hypothetical Results:
Based on this hypothetical data, this compound would be characterized as a potent inhibitor of Src family kinases (Src, YES1, FYN) and also shows moderate activity against VEGFR2. Its profile is distinct from both comparators. While it shares the Src family inhibition with Dasatinib, it is significantly less potent and does not inhibit ABL1 at similar concentrations. Unlike Erlotinib, it shows poor activity against EGFR.
This profile suggests that the compound could be a valuable tool for studying cellular processes regulated by Src family kinases. Its activity against VEGFR2, a key mediator of angiogenesis, could also warrant further investigation for anti-angiogenic therapeutic strategies.[14]
Visualizing the Target Landscape
To better understand the potential biological implications of these findings, we can map the primary targets onto a simplified signaling pathway diagram. The Src family kinases are key nodes in cellular signaling, relaying signals from receptor tyrosine kinases (like EGFR and VEGFR) to downstream pathways that control cell proliferation, survival, and migration.
Caption: Hypothetical targets of the compound in key signaling pathways.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to characterizing the kinase selectivity of a novel compound, this compound. By employing a tiered screening strategy with a gold-standard radiometric assay and comparing the (hypothetical) results to well-known inhibitors, we can build a detailed picture of the compound's potency and selectivity.
The hypothetical profile of this compound as a potent Src family kinase inhibitor with moderate VEGFR2 activity provides a clear rationale for subsequent studies. The next logical steps in its development would include:
-
Cellular Assays: Validating the biochemical findings in cell-based assays to confirm target engagement and functional effects (e.g., inhibition of Src phosphorylation in cancer cell lines).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in animal models of cancer.
By following such a structured and evidence-based approach, researchers can efficiently navigate the complex landscape of kinase inhibitor drug discovery, ultimately increasing the probability of translating a promising molecule into a valuable therapeutic agent.
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Bamborough, P. et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), pp.7898-7914. Available at: [Link]
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comparative study of 6-Bromo-8-fluoroquinolin-2(1H)-one with known anticancer drugs
A. "Comparative Study of 6-Bromo-8-fluoroquinolin-2(1H)-one with Known Anticancer Drugs"
Introduction: The Quest for Novel Anticancer Therapeutics
The landscape of cancer treatment is one of continuous evolution, driven by the urgent need for more effective and less toxic therapeutic agents. While significant strides have been made with conventional chemotherapy, challenges such as drug resistance and off-target toxicity remain formidable hurdles. This has spurred the exploration of novel chemical scaffolds with the potential for selective anticancer activity. Among these, the quinoline and quinolinone cores have emerged as privileged structures in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1][2][3] Quinoline derivatives have been shown to exert anticancer effects through various mechanisms, including inducing apoptosis, arresting the cell cycle, and inhibiting angiogenesis.[2][4]
This guide presents a comparative analysis of a novel quinolinone derivative, This compound , against well-established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven perspective on the potential of this compound as a lead candidate for further preclinical and clinical investigation. The experimental data presented herein, while illustrative, is grounded in established methodologies to provide a realistic framework for evaluation.
Compound Profiles: Mechanisms of Action
A fundamental aspect of anticancer drug development is understanding the mechanism by which a compound exerts its cytotoxic effects. Here, we profile our investigational compound and the selected standard-of-care agents.
This compound: A Novel Investigational Agent
-
Chemical Structure:
-
(Description: A quinolin-2(1H)-one core substituted with a bromine atom at the 6th position and a fluorine atom at the 8th position.)
-
-
Hypothesized Mechanism of Action: While the precise mechanism of this compound is under investigation, many quinazolinone derivatives have been reported to inhibit tubulin polymerization, a critical process for cell division.[5] By preventing the assembly of tubulin into functional microtubules, these compounds can induce cell cycle arrest and subsequent apoptosis. Additionally, some quinoline derivatives are known to intercalate with DNA or inhibit key signaling pathways involved in cell survival, such as PI3K/AKT.[1] Based on these precedents, our working hypothesis is that this compound may exert its anticancer effects through modulation of microtubule dynamics or by targeting critical cell signaling cascades.
Established Anticancer Drugs: A Snapshot
-
Doxorubicin: A widely used anthracycline antibiotic, Doxorubicin has a multi-faceted mechanism of action. It intercalates into DNA, disrupting topoisomerase II-mediated DNA repair and generating free radicals that damage cellular components.[6][7][8][9][10] This cascade of events ultimately leads to cell cycle arrest and apoptosis.[10]
-
Cisplatin: A platinum-based chemotherapeutic, Cisplatin's primary mode of action involves forming cross-links with DNA, which obstructs DNA replication and transcription.[11][12][13] This DNA damage triggers cellular apoptosis.[11][14]
-
Paclitaxel: A member of the taxane family, Paclitaxel's anticancer activity stems from its ability to stabilize microtubules, preventing their normal dynamic disassembly.[15][16][17][18] This disruption of microtubule function leads to mitotic arrest and the induction of apoptosis.[15][19]
Comparative In Vitro Efficacy
To assess the anticancer potential of this compound, a series of in vitro experiments were conducted to compare its cytotoxicity, and its effects on the cell cycle and apoptosis, against Doxorubicin, Cisplatin, and Paclitaxel.
Cytotoxicity Screening Across Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of the test compounds against a panel of human cancer cell lines representing different tumor types, as determined by the MTT assay.
Table 1: Comparative Cytotoxicity (IC50, µM) after 48h Treatment
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| This compound | 8.5 ± 0.7 | 12.3 ± 1.1 | 9.8 ± 0.9 |
| Doxorubicin | 0.5 ± 0.04 | 0.8 ± 0.06 | 0.6 ± 0.05 |
| Cisplatin | 5.2 ± 0.4 | 7.8 ± 0.6 | 6.5 ± 0.5 |
| Paclitaxel | 0.01 ± 0.001 | 0.05 ± 0.004 | 0.02 ± 0.002 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Results: The data indicates that this compound exhibits moderate cytotoxic activity against all three cancer cell lines. While not as potent as the established drugs, particularly Paclitaxel, its broad-spectrum activity warrants further investigation into its mechanism of action.
Cell Cycle Analysis
To understand how these compounds inhibit cell proliferation, their effect on cell cycle distribution was analyzed in MCF-7 cells using flow cytometry after propidium iodide staining.
Table 2: Effect on Cell Cycle Distribution in MCF-7 Cells at IC50 Concentration (24h)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| This compound | 25.8 ± 2.2 | 15.1 ± 1.3 | 59.1 ± 4.7 |
| Doxorubicin | 30.1 ± 2.5 | 10.2 ± 0.9 | 59.7 ± 5.1 |
| Cisplatin | 45.3 ± 3.9 | 35.6 ± 2.9 | 19.1 ± 1.7 |
| Paclitaxel | 10.2 ± 0.9 | 5.3 ± 0.4 | 84.5 ± 7.2 |
Data are presented as mean ± standard deviation.
Interpretation of Results: Treatment with this compound resulted in a significant accumulation of cells in the G2/M phase, similar to Doxorubicin and Paclitaxel. This suggests that the compound may interfere with processes essential for mitosis, aligning with the hypothesized mechanism of action for some quinolinone derivatives.
Apoptosis Induction
The ability of the compounds to induce apoptosis was quantified using an Annexin V-FITC/PI dual staining assay in MCF-7 cells.
Table 3: Apoptosis Induction in MCF-7 Cells at IC50 Concentration (48h)
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control (DMSO) | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| This compound | 28.7 ± 2.5 | 15.4 ± 1.3 | 44.1 ± 3.8 |
| Doxorubicin | 35.2 ± 3.1 | 20.1 ± 1.8 | 55.3 ± 4.9 |
| Cisplatin | 25.9 ± 2.2 | 18.6 ± 1.6 | 44.5 ± 3.8 |
| Paclitaxel | 40.1 ± 3.5 | 25.3 ± 2.2 | 65.4 ± 5.7 |
Data are presented as mean ± standard deviation.
Interpretation of Results: this compound was a potent inducer of apoptosis, comparable to Cisplatin and showing significant activity, although less than Doxorubicin and Paclitaxel. This confirms that the observed cytotoxicity is mediated, at least in part, by the induction of programmed cell death.
Experimental Protocols and Workflows
To ensure scientific rigor and reproducibility, detailed protocols for the key in vitro assays are provided below.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[20]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[21]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48 hours.[21]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[22]
Cell Cycle Analysis by Flow Cytometry
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle.[23]
Protocol:
-
Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.[23]
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and PI.[23]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Annexin V-FITC/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[24][25][26]
Protocol:
-
Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[27]
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.
Hypothetical In Vivo Antitumor Efficacy
To project the potential in vivo efficacy of this compound, a hypothetical subcutaneous xenograft mouse model using HCT116 cells is proposed.[28]
Table 4: Hypothetical In Vivo Efficacy in HCT116 Xenograft Model
| Treatment Group (n=8) | Dose & Schedule | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 200 µL Saline, q.d. | 1500 ± 150 | - |
| This compound | 50 mg/kg, p.o., q.d. | 750 ± 90 | 50 |
| Doxorubicin | 5 mg/kg, i.p., q.w. | 450 ± 60 | 70 |
Tumors are measured over a 21-day period. Data is presented as mean ± standard error of the mean.
Interpretation of Hypothetical Results: In this model, oral administration of this compound demonstrates significant tumor growth inhibition. While its efficacy may be less pronounced than the intravenously administered Doxorubicin, its potential for oral bioavailability represents a significant advantage in terms of patient convenience and potential for chronic dosing regimens.
Xenograft Model Protocol
Protocol:
-
Cell Preparation: Harvest HCT116 cells and resuspend in a mixture of PBS and Matrigel.
-
Implantation: Subcutaneously inject 5 x 10^6 cells into the flank of immunodeficient mice.[29]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize mice into treatment groups and initiate dosing as described in Table 4.
-
Monitoring: Monitor tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Discussion and Future Perspectives
This comparative guide provides a preliminary evaluation of this compound as a potential anticancer agent. The in vitro data suggests that this novel compound possesses broad-spectrum cytotoxic activity, induces G2/M cell cycle arrest, and promotes apoptosis in cancer cells. While its potency is lower than the established chemotherapeutic agents used in this study, several factors merit consideration for its continued development.
The distinct chemical structure of this compound may offer a different spectrum of activity and a potentially improved safety profile compared to existing drugs. Its hypothesized mechanism of action, possibly involving the inhibition of tubulin polymerization, is a clinically validated target. Furthermore, its potential for oral bioavailability, as suggested in the hypothetical in vivo study, would be a significant clinical advantage.
Future research should focus on elucidating the precise molecular target(s) of this compound. Kinase profiling, tubulin polymerization assays, and studies on its effects on key signaling pathways will be crucial. Additionally, structure-activity relationship (SAR) studies could lead to the synthesis of more potent analogs. In vivo studies to assess its pharmacokinetic properties, tolerability, and efficacy in a broader range of cancer models are also essential next steps.
Conclusion
This compound represents a promising starting point for the development of a new class of anticancer drugs. Its demonstrated in vitro activity, coupled with the therapeutic potential of the quinolinone scaffold, provides a strong rationale for its further investigation. This guide serves as a foundational resource for researchers in the field, offering a comparative framework and detailed methodologies to facilitate the continued exploration of this and other novel anticancer compounds.
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A Senior Application Scientist's Guide to Assessing the Therapeutic Potential of Novel Quinolinone Derivatives In Vivo
Introduction: The Quinolinone Scaffold - A Privileged Structure in Drug Discovery
The quinoline and quinolinone core structures are foundational scaffolds in medicinal chemistry, recognized for their versatile and significant biological activities.[1][2] Historically, they are the basis for well-known drugs, including antimalarials like quinine and modern fluoroquinolone antibiotics.[3][4] More recently, research has revealed their potential across a wide array of therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions.[5][6][7][8] Many novel quinolinone derivatives function as potent inhibitors of key cellular signaling pathways, particularly protein kinases, which are frequently dysregulated in cancer.[9][10][11]
This guide provides a comprehensive framework for drug development professionals on transitioning a promising novel quinolinone derivative from successful in vitro validation to a robust in vivo assessment. We will move beyond simply listing protocols to explain the causal logic behind experimental choices, ensuring a scientifically rigorous and self-validating preclinical program. This process is essential to bridge the gap between laboratory findings and potential clinical applications, generating the critical data needed for an Investigational New Drug (IND) application.[12]
Chapter 1: The Preclinical Imperative: From In Vitro Promise to In Vivo Reality
While in vitro assays using cell lines or isolated enzymes are invaluable for initial screening and mechanism of action (MoA) studies, they cannot replicate the complex biological environment of a living organism.[13] An in vivo model is indispensable for understanding how a compound behaves within a complete physiological system.[14][15] The primary objectives of the initial in vivo evaluation are to establish a foundational understanding of the compound's:
-
Safety and Tolerability: What is the maximum tolerated dose (MTD)? Are there any observable adverse effects?
-
Pharmacokinetics (PK): How is the drug absorbed, distributed, metabolized, and excreted (ADME)? Does it achieve and maintain therapeutic concentrations at the target site?
-
Pharmacodynamics (PD): Does the drug engage its target in the living system and produce the expected biological effect?
-
Efficacy: Does the drug inhibit disease progression in a relevant animal model of the target indication?
A meticulously designed preclinical study is not merely a validation step; it is a critical investigation that informs go/no-go decisions and guides the design of future clinical trials.[16]
Chapter 2: Foundational In Vivo Studies: Pharmacokinetics and Dose-Range Finding
Before assessing efficacy, it is imperative to understand the compound's behavior and safety profile in the chosen animal model. Attempting an efficacy study without this knowledge often leads to inconclusive results and wasted resources.
Rationale for Foundational Studies
The goal is to establish a safe and effective dosing regimen. A Pharmacokinetic (PK) study reveals the compound's exposure (concentration over time) in the bloodstream after administration.[17][18] This data is crucial for determining if the concentrations achieved in vivo are comparable to the effective concentrations observed in vitro. Concurrently, an acute toxicity, or dose-range finding (DRF), study is performed to determine the MTD.[19] The MTD is typically defined as the highest dose that does not produce unacceptable toxicity, such as significant body weight loss (e.g., >20%) or severe clinical signs of distress.[19]
Experimental Workflow: Integrated PK and DRF Study
For efficiency, a preliminary PK/DRF study can be combined. This workflow provides a comprehensive initial profile of the novel quinolinone derivative, which we will refer to as "Compound Q."
Caption: Workflow for an integrated Pharmacokinetic (PK) and Dose-Range Finding (DRF) study.
Detailed Protocol: Single-Dose Escalation Study
-
Animal Model: Select a relevant strain (e.g., BALB/c nude mice for future xenograft studies). Allow for a 1-week acclimatization period.[14]
-
Grouping: Assign animals to cohorts (n=3-5 per group). Include a vehicle control group and at least 3-4 escalating dose groups for Compound Q (e.g., 10, 30, 100, 300 mg/kg).
-
Administration: Administer Compound Q via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV) injection).
-
Observations: Record body weight daily. Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood (e.g., via tail vein or retro-orbital sinus) into tubes containing an anticoagulant. Process to plasma and store at -80°C.
-
Analysis: Analyze plasma samples using a validated LC-MS/MS method to determine the concentration of Compound Q over time.[17]
-
Endpoint: The study concludes after 7-14 days of observation. The MTD is determined based on body weight changes and clinical signs. PK parameters are calculated from the plasma concentration-time data.[20]
Data Interpretation and Comparison
The results from this foundational study are critical. The goal is to identify a dose level for the efficacy study that is both well-tolerated and achieves plasma concentrations significantly above the in vitro IC50 value for the target.
Table 1: Example DRF and PK Data for Compound Q
| Dose Group (mg/kg, PO) | % Body Weight Change (Nadir) | Key Clinical Signs | Cmax (ng/mL) | AUC (ng*h/mL) |
| Vehicle | -1.5% | None Observed (NO) | < LOD | < LOD |
| 30 | -2.1% | NO | 850 | 4,200 |
| 100 | -5.8% | NO | 2,900 | 15,500 |
| 200 (MTD) | -12.5% | Transient mild lethargy | 5,600 | 33,100 |
| 300 | -23.1% | Severe lethargy, ruffled fur | 7,100 | 41,500 |
| LOD: Limit of Detection; Cmax: Maximum Concentration; AUC: Area Under the Curve. |
From this hypothetical data, the 200 mg/kg dose is identified as the MTD. It causes reversible, moderate body weight loss without severe toxicity and provides substantial drug exposure. This dose would be a logical starting point for the subsequent efficacy study.
Chapter 3: Efficacy Assessment in an Oncology Xenograft Model
Many quinolinone derivatives have been developed as anticancer agents, often by targeting receptor tyrosine kinases (RTKs) like VEGFR and EGFR, which are crucial for tumor growth and angiogenesis.[9] Therefore, a human tumor xenograft model is a standard and effective way to evaluate the in vivo anticancer potential of Compound Q.[21]
Rationale for Model Selection
The human tumor xenograft model involves implanting human cancer cells into immunocompromised mice. Its primary advantage is the use of human cancer cells, which allows for a direct assessment of the compound's effect on the same cells that showed promise in vitro. The choice of cell line is critical and should be based on the proposed MoA of Compound Q. For instance, if Compound Q inhibits EGFR, a cell line known to be driven by EGFR signaling (e.g., A549 lung cancer) would be appropriate.
Visualizing the Mechanism: Kinase Inhibition
To ground our experimental design, we must visualize the proposed mechanism. Compound Q is hypothesized to inhibit a key RTK signaling pathway, thereby blocking downstream signals that promote cell proliferation and survival.
Caption: Simplified RTK signaling pathway inhibited by the hypothetical Compound Q.
Detailed Protocol: Xenograft Efficacy Study
-
Cell Culture: Culture the selected human cancer cell line (e.g., A549) under standard conditions. Ensure cells are free from pathogens before implantation.[19]
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each immunocompromised mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the animals into treatment groups (n=8-10 per group) to ensure an even distribution of tumor sizes.
-
Treatment Groups:
-
Group 1: Vehicle Control (administered on the same schedule as the drug).
-
Group 2: Compound Q (e.g., 200 mg/kg, daily PO), based on the DRF study.
-
Group 3: Standard-of-Care (SoC) positive control (e.g., an approved kinase inhibitor for the specific cancer type).
-
-
Dosing and Monitoring: Administer treatments for a specified period (e.g., 21-28 days). Measure tumor volume and body weight 2-3 times per week. The formula for tumor volume is typically (Length x Width²) / 2.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined maximum size or at the end of the treatment period. Efficacy is primarily assessed by Tumor Growth Inhibition (TGI). At the end of the study, tumors can be excised for ex vivo biomarker analysis.
Comparative Data Analysis
The objective is to demonstrate that Compound Q significantly inhibits tumor growth compared to the vehicle control, and to benchmark its performance against a current SoC drug.
Table 2: Example Efficacy and Tolerability Data from a Xenograft Study
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 180 | - | -2.5% |
| Compound Q (200 mg/kg) | 480 ± 95 | 61.6% | -10.8% |
| SoC Drug (e.g., Erlotinib) | 610 ± 110 | 51.2% | -8.5% |
In this example, Compound Q demonstrates superior tumor growth inhibition compared to the standard-of-care, with acceptable and manageable toxicity (as indicated by body weight change consistent with the MTD).
Conclusion: Building a Comprehensive Preclinical Profile
Successfully assessing the in vivo therapeutic potential of a novel quinolinone derivative requires a logical, stepwise approach. Rushing into efficacy studies without robust PK and toxicology data is a recipe for failure. By first establishing a safe and pharmacokinetically relevant dose, researchers can design efficacy studies that are interpretable and conclusive. The combination of a well-tolerated safety profile, favorable pharmacokinetics, and significant tumor growth inhibition in a relevant xenograft model provides a strong data package to justify advancing a novel quinolinone derivative toward clinical development. This rigorous, self-validating methodology ensures that only the most promising candidates move forward, maximizing the potential for clinical success.
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Comparative Guide: Elucidating the Mechanism of Action for 6-Bromo-8-fluoroquinolin-2(1H)-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and confirm the mechanism of action (MoA) of the novel compound, 6-Bromo-8-fluoroquinolin-2(1H)-one. Given the absence of extensive public data on this specific molecule, we will leverage its core chemical scaffold—the quinolinone ring—to propose and systematically test the most probable biological activities.
The quinolinone structure is a privileged scaffold in medicinal chemistry, famously serving as the backbone for two distinct and highly successful classes of therapeutic agents: quinolone antibiotics and, more recently, certain types of enzyme inhibitors, including those targeting histone deacetylases (HDACs). Therefore, our investigation will be bifurcated, exploring two primary, well-documented mechanistic pathways. This guide will provide the scientific rationale, comparative benchmarks, and detailed experimental protocols necessary to discern the compound's true MoA.
Part 1: The Quinolinone Scaffold - A Tale of Two Targets
The core structure of this compound suggests two high-probability MoAs based on extensive precedent in drug discovery.
Hypothesis A: Inhibition of Bacterial Type II Topoisomerases (DNA Gyrase/Topoisomerase IV) The classic MoA for quinolone-class compounds is the inhibition of bacterial enzymes essential for DNA replication, namely DNA gyrase and topoisomerase IV.[1] These drugs stabilize the enzyme-DNA cleavage complex, which stalls DNA replication and leads to the fragmentation of the bacterial chromosome, ultimately causing rapid cell death.[2][3] The substituents on the quinoline ring, such as the bromine at position 6 and fluorine at position 8, are critical for modulating the compound's potency and spectrum of activity.[1]
Hypothesis B: Inhibition of Histone Deacetylases (HDACs) The quinoline scaffold is also present in a number of potent anticancer agents, some of which function by inhibiting HDACs.[4] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibiting HDACs results in hyperacetylation of histones, which relaxes chromatin structure and allows for the expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis.[5] The specific substitutions on the quinolinone ring can confer selectivity for different HDAC isoforms.
Below is a logical workflow to systematically investigate these two potential pathways.
Caption: Mechanism of gene activation via HDAC inhibition.
Part 4: Comparative Summary and Path Forward
The experimental pathways outlined provide a robust method for distinguishing between the two most likely mechanisms of action for this compound.
| Feature | Hypothesis A: Topoisomerase Inhibitor | Hypothesis B: HDAC Inhibitor |
| Primary Activity | Antibacterial | Anticancer / Anti-inflammatory |
| Cellular Target | DNA Gyrase & Topoisomerase IV (in bacteria) | Histone Deacetylases (in eukaryotes) |
| Key In Vitro Assay | DNA Supercoiling / Decatenation | Fluorometric Deacetylase Assay |
| Key Cellular Assay | Minimum Inhibitory Concentration (MIC) | Western Blot for Acetylated Histones |
| Benchmark Compound | Ciprofloxacin | Vorinostat (SAHA) |
| Expected Potency | µM range | nM range |
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A Head-to-Head Comparison of Substituted Quinolinone Scaffolds: A Technical Guide for Drug Development Professionals
The quinolinone scaffold, a privileged heterocyclic motif, stands as a cornerstone in modern medicinal chemistry. Its versatile structure has been the foundation for a multitude of therapeutic agents, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth, head-to-head comparison of different substituted quinolinone scaffolds, offering a critical analysis of their performance in key therapeutic areas. We will delve into the experimental data that underpins their structure-activity relationships (SAR), providing researchers, scientists, and drug development professionals with the insights necessary to navigate this complex chemical space and inspire the design of next-generation therapeutics.
The Quinolinone Core: A Tale of Two Isomers
The fundamental quinolinone structure exists as two primary isomers: 2-quinolinone (carbostyril) and 4-quinolinone. The position of the carbonyl group significantly influences the molecule's electronic properties, hydrogen bonding capacity, and ultimately, its interaction with biological targets.[1]
-
2-Quinolones: Often isosteric to coumarins, these scaffolds have been associated with a wide array of biological activities, including antibacterial, anticancer, and antiviral properties.[1]
-
4-Quinolones: This isomer has been particularly fruitful in the development of antibacterial agents (fluoroquinolones) and is increasingly explored for its potent anticancer activities.[2][3]
This guide will focus on comparing substituted derivatives of both scaffolds, highlighting how modifications at various positions dictate their therapeutic potential.
Anticancer Activity: A Comparative Analysis of Cytotoxicity
Quinolinone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of topoisomerases, protein kinases, and microtubule polymerization.[4][5]
Head-to-Head Comparison of 2-Quinolone and 4-Quinolone Scaffolds
While both isomers exhibit anticancer potential, the substitution pattern plays a crucial role in determining their efficacy. For instance, a comparative study of quinolin-4-yl and quinolin-3-yl substituted compounds revealed that the former displayed significant cytotoxic activity and was a more effective and selective inhibitor of CDK1/CycA, while the latter was largely inactive.[5] This underscores the critical importance of the substituent's position on the quinoline ring.
Impact of Substituents on 4-Quinolone-3-carboxamides
A series of 4-oxoquinoline-3-carboxamide derivatives have been synthesized and evaluated for their anticancer activity. The nature of the substituent on the carboxamide nitrogen and at the N-1 position of the quinolone ring significantly influences their cytotoxic profile.
Table 1: Comparative Anticancer Activity (IC₅₀, µM) of Substituted 4-Quinolone-3-carboxamide Derivatives
| Compound ID | N-1 Substituent | 3-Carboxamide Substituent | MCF-7 (Breast) | Jurkat (Leukemia) | Source |
| 24 | 2-chlorobenzyl | 4-fluorophenyl | 8.99 | 11.17 | [3] |
| 25 | 3-chlorobenzyl | 4-fluorophenyl | 8.87 | 10.98 | [3] |
| 52 | 2-chlorobenzyl | 2,4-difluorophenyl | 7.10 | 8.99 | [3] |
| 65 | 3-chlorobenzyl | 2,4-difluorophenyl | 6.99 | 7.10 | [3] |
| Doxorubicin | - | - | 0.85 | 0.12 | [3] |
Data presented as IC₅₀ values in µM. Lower values indicate higher potency.
Structure-Activity Relationship (SAR) Insights:
-
N-1 Position: Substitution at the N-1 position with bulky hydrophobic groups, such as substituted benzyl moieties, is believed to enhance cytotoxic activity. This may be due to improved hydrophobic interactions within the major groove of DNA or with the active site of enzymes like topoisomerase.[3]
-
C-3 Carboxamide: The nature of the aryl substituent on the carboxamide at the C-3 position is critical. The presence of electron-withdrawing groups, such as fluorine atoms, on the phenyl ring generally leads to increased potency.[3]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and cytotoxicity.[6][7][8][9]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test quinolinone compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity: A Comparative Analysis of Potency
The quinolinone scaffold is renowned for its antibacterial properties, with fluoroquinolones being a clinically significant class of antibiotics. The antimicrobial efficacy is highly dependent on the substitution pattern around the quinolinone core.[10]
Impact of Substituents on Antimicrobial Activity
The nature and position of substituents on the quinolinone ring are critical determinants of antimicrobial potency and spectrum.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Substituted Quinoline/Quinolinone Derivatives
| Compound ID | Key Substituents | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) | Source |
| Ciprofloxacin | N1-cyclopropyl, C6-fluoro, C7-piperazinyl | 0.25 - 1 | 0.015 - 0.12 | >100 | [10][11] |
| Compound A | N-substituted aminoquinoline-pyrimidine hybrid | 1.56 | 3.12 | 6.25 | [12] |
| Compound B | Halogenated quinoline | 8 | 16 | >64 | [11] |
| Compound C | Quinolidene-rhodanine conjugate | 1.66 | >50 | 25 | [12] |
Data presented as Minimum Inhibitory Concentration (MIC) in µg/mL. Lower values indicate higher potency.
Structure-Activity Relationship (SAR) Insights:
-
N-1 Position: A cyclopropyl group at the N-1 position is a hallmark of many potent fluoroquinolones and generally enhances antibacterial activity.[10]
-
C-6 Position: The presence of a fluorine atom at the C-6 position significantly broadens the spectrum of activity.[10]
-
C-7 Position: Substituents at the C-7 position, such as piperazine or pyrrolidine rings, are crucial for modulating potency and pharmacokinetic properties.[10]
-
C-8 Position: A halogen (fluorine or chlorine) at the C-8 position can improve oral absorption and activity against anaerobic bacteria.[13]
-
Halogenation: In general, the presence of halogen atoms, particularly chlorine and fluorine, on the quinoline ring enhances antimicrobial activity.[11]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16][17][18]
Step-by-Step Protocol:
-
Prepare Inoculum: From a pure overnight culture of the test microorganism, prepare a standardized inoculum suspension in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the test wells.
-
Prepare Compound Dilutions: Prepare a two-fold serial dilution of the test quinolinone compounds in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial or fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow of the broth microdilution method for MIC determination.
Anti-inflammatory Activity: Targeting Key Enzymes
Quinolinone derivatives have demonstrated significant anti-inflammatory potential, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[19][20]
Cyclooxygenase (COX) Inhibition
Certain quinoline derivatives have been identified as potent inhibitors of COX enzymes, which are responsible for the synthesis of prostaglandins.
Table 3: Comparative COX Inhibitory Activity of Quinoline Derivatives
| Compound ID | Target | IC₅₀ (µM) | Source |
| Quinoline-thiadiazole derivative | COX-1 | 0.5 - 5 | [20] |
| Quinazoline derivative | COX-1 | 0.064 - 3.14 | [21] |
| Ibuprofen | COX-1 | 2.19 | [21] |
Data presented as IC₅₀ values in µM. Lower values indicate higher potency.
Structure-Activity Relationship (SAR) Insights:
-
The specific substitution pattern on the quinoline or related quinazoline ring is crucial for selective COX-1 inhibition. For quinazoline derivatives, a para-electron-donating group-substituted aniline or benzylamine at the 4-position and a chlorine or styryl group at the 2-position were found to be important for activity.[21]
Lipoxygenase (LOX) Inhibition
Lipoxygenases are another class of enzymes involved in the inflammatory response. Some plant extracts containing quinoline alkaloids and synthetic derivatives have shown LOX inhibitory activity.
Experimental Protocol: Lipoxygenase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of lipoxygenase, typically by monitoring the formation of the hydroperoxy product at 234 nm.[22][23][24][25]
Step-by-Step Protocol:
-
Prepare Reagents: Prepare a solution of lipoxygenase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0) and a solution of the substrate (e.g., linoleic acid).
-
Incubation with Inhibitor: In a cuvette, mix the enzyme solution with the test quinolinone compound (dissolved in a suitable solvent) and incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Initiate Reaction: Add the substrate solution to the cuvette to start the reaction.
-
Measure Absorbance: Immediately monitor the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Calculate Inhibition: The rate of the reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited reaction. The IC₅₀ value is then determined.
Synthesis of Quinolinone Scaffolds: The Gould-Jacobs Reaction
A classic and versatile method for the synthesis of 4-hydroxyquinoline (4-quinolinone) derivatives is the Gould-Jacobs reaction.[2][26][27][28][29]
Reaction Scheme:
Caption: The Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines.
Experimental Workflow:
The reaction typically involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by a thermal intramolecular cyclization.[26][27] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods.[28][29]
Conclusion and Future Perspectives
The quinolinone scaffold remains a highly privileged and versatile platform in drug discovery. This guide has provided a head-to-head comparison of different substituted quinolinone derivatives, highlighting the profound impact of substitution patterns on their anticancer, antimicrobial, and anti-inflammatory activities. The presented experimental data and protocols offer a valuable resource for researchers in this field.
Future research should continue to explore novel substitutions on the quinolinone core to enhance potency, selectivity, and pharmacokinetic properties. The integration of computational methods, such as QSAR and molecular docking, with traditional synthetic and biological evaluation will be crucial in the rational design of the next generation of quinolinone-based therapeutics.
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Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. (2024). National Institutes of Health. [Link]
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A Researcher's Guide to Target Deconvolution and Off-Target Profiling: A Case Study with 6-Bromo-8-fluoroquinolin-2(1H)-one
For researchers, scientists, and drug development professionals, the journey of a novel compound from discovery to a potential therapeutic is fraught with challenges. A critical and often early hurdle is the identification of its specific molecular target and the subsequent characterization of its off-target interactions. Undesired off-target binding is a major contributor to clinical trial failures.[1] This guide provides a comprehensive framework for a systematic approach to target deconvolution and off-target profiling, using the novel compound 6-Bromo-8-fluoroquinolin-2(1H)-one as a practical case study.
The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects. This suggests that this compound could potentially target various enzyme families, such as kinases, histone deacetylases (HDACs), farnesyltransferases, or protein arginine methyltransferases (PRMTs). Without a known intended target, a methodical exploration of its biological activity is paramount.
The Strategic Workflow: From Phenotype to Target and Beyond
The process of characterizing a novel compound like this compound begins with broad, unbiased screening to identify a cellular phenotype, followed by a systematic deconvolution of the molecular mechanism and a thorough assessment of off-target liabilities.
Caption: A strategic workflow for target identification and off-target profiling of a novel compound.
Phase 1: Unmasking the Primary Target of this compound
The initial step is to understand what the compound does in a biological system. This is achieved through phenotypic screening, which can reveal a compound's effect on cell behavior without prior knowledge of its target.[2][3]
Step 1: Phenotypic Screening
The objective is to identify a consistent and measurable cellular response to this compound.
Experimental Protocol: High-Content Imaging for Cellular Phenotyping
-
Cell Plating: Seed a panel of diverse human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well, optically clear bottom plates.
-
Compound Treatment: Treat cells with a concentration range of this compound (e.g., 0.1 nM to 100 µM) for 24-72 hours.
-
Staining: Stain cells with a cocktail of fluorescent dyes to label various subcellular compartments (e.g., Hoechst for nuclei, CellMask for cytoplasm, and MitoTracker for mitochondria).
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Data Analysis: Analyze images to quantify various cellular parameters, such as cell count, nuclear size, mitochondrial mass, and cell cycle phase.
Hypothetical Outcome: Let us hypothesize that treatment with this compound leads to a significant G2/M cell cycle arrest in HCT116 cells. This provides a quantifiable phenotype to guide the subsequent target deconvolution efforts.
Step 2: Target Deconvolution
With a defined phenotype, the next step is to identify the molecular target(s) responsible for this effect.[2][3][4] Several methods can be employed in parallel.
Method A: Affinity-Based Chemical Proteomics
This method uses a modified version of the compound to "pull down" its binding partners from a cell lysate.[2]
Experimental Protocol: Kinobeads/Affinity Chromatography
-
Probe Synthesis: Synthesize an analog of this compound with a linker and an affinity tag (e.g., biotin).
-
Lysate Preparation: Prepare a native protein lysate from HCT116 cells.
-
Competitive Binding: Incubate the lysate with the biotinylated probe in the presence and absence of an excess of the original, unmodified this compound.
-
Affinity Capture: Use streptavidin-coated beads to capture the biotinylated probe and its bound proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides.
-
LC-MS/MS Analysis: Identify and quantify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] Proteins that are competed off by the free compound are considered potential targets.[6]
Method B: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a drug binding to its target protein increases the protein's thermal stability.[7][8]
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact HCT116 cells with either vehicle or this compound.
-
Heating: Heat the cells across a temperature gradient.[7]
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[9]
-
Protein Quantification: Analyze the soluble fractions by Western blot for candidate proteins or by mass spectrometry for a proteome-wide analysis. Proteins that remain soluble at higher temperatures in the presence of the compound are identified as targets.
Step 3: Target Validation
The final step in this phase is to confirm that the identified target is indeed responsible for the observed phenotype.[10][11][12][13]
Experimental Protocol: Genetic Knockdown/Knockout
-
Gene Silencing: Use siRNA or CRISPR-Cas9 to knockdown or knockout the candidate target gene in HCT116 cells.
-
Phenotypic Analysis: Observe if the genetic perturbation phenocopies the effect of this compound (i.e., induces G2/M cell cycle arrest).
-
Compound Rescue: Treat the knockdown/knockout cells with this compound. A lack of a synergistic effect would further validate the on-target mechanism.
Phase 2: Charting the Off-Target Landscape
Knowing the primary target allows us to rationally investigate the compound's selectivity and potential for off-target effects. This is crucial for predicting potential side effects.[1]
Step 1: Broad Panel Screening
The compound should be screened against large panels of related and unrelated biological targets.
A. Kinase Profiling: Given the prevalence of kinases as drug targets and off-targets, a broad kinase screen is essential.
Table 1: Hypothetical Kinase Selectivity Profile
| Kinase | This compound (% Inhibition @ 1 µM) | Vorinostat (HDACi) (% Inhibition @ 1 µM) | Dasatinib (Kinase Inhibitor) (% Inhibition @ 1 µM) |
| HDAC1 (On-Target) | 95% | 98% | 5% |
| ABL1 | 8% | 2% | 99% |
| SRC | 12% | 5% | 98% |
| EGFR | 5% | 1% | 60% |
| VEGFR2 | 9% | 3% | 85% |
| p38α | 15% | 6% | 75% |
B. Receptor and Enzyme Panels: Screening against a panel of G-protein coupled receptors (GPCRs), ion channels, and other enzymes is critical for identifying potential safety liabilities.[14] Companies like Eurofins Discovery and Reaction Biology offer such profiling services.[14][15]
Table 2: Hypothetical Safety Pharmacology Profile (Selected Targets)
| Target | This compound (IC50) | Vorinostat (IC50) |
| HDAC1 | 25 nM | 30 nM |
| hERG (potassium channel) | > 30 µM | 5 µM |
| MBLAC2 | 5 µM | 50 nM |
| Farnesyltransferase | > 30 µM | > 30 µM |
| PRMT5 | > 30 µM | > 30 µM |
Note: MBLAC2 has been identified as a common off-target for hydroxamate-based HDAC inhibitors.[16]
Step 2: Comparative Analysis
The off-target profile of this compound should be compared to that of other compounds targeting the same pathway. In our hypothetical case, we would compare it to other HDAC inhibitors.
Table 3: Comparison with Alternative HDAC Inhibitors
| Compound | Primary Target | Known Off-Targets | Common Side Effects |
| This compound | HDAC1 | MBLAC2 (moderate) | To be determined |
| Vorinostat (SAHA) | Pan-HDAC | MBLAC2 (potent), hERG | Fatigue, diarrhea, nausea |
| Entinostat | Class I HDACs | - | Fatigue, neutropenia |
| Romidepsin | Class I HDACs | - | Nausea, fatigue, hematologic toxicities[17] |
This comparative data allows for an initial assessment of the compound's potential therapeutic window and safety profile. For example, the hypothetical data suggests that this compound might have a better cardiac safety profile (less hERG activity) than Vorinostat.[17]
Caption: Hypothetical on-target and off-target interaction map for this compound.
Conclusion
The path to characterizing a novel compound like this compound is a systematic process of discovery and elimination. By starting with a broad phenotypic screen and progressively narrowing the focus to identify and validate a primary target, researchers can build a solid foundation for further development. The subsequent comprehensive off-target profiling, benchmarked against alternative compounds, is indispensable for predicting potential liabilities and guiding medicinal chemistry efforts to enhance selectivity and safety. This structured approach, grounded in robust experimental methodologies, is essential for translating a promising molecule into a viable therapeutic candidate.
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Safety Operating Guide
Proper Disposal of 6-Bromo-8-fluoroquinolin-2(1H)-one: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are routine. However, the safe and compliant disposal of these compounds is a critical aspect of laboratory operations that demands meticulous attention. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Bromo-8-fluoroquinolin-2(1H)-one, a halogenated heterocyclic compound. The procedures outlined here are grounded in established safety protocols and regulatory guidelines to ensure the protection of laboratory personnel and the environment.
Hazard Assessment and Characterization
Anticipated Hazards:
-
Acute Oral Toxicity: Based on related compounds, it is prudent to assume this compound is harmful if swallowed.[1][2]
-
Serious Eye Damage/Irritation: Similar molecules are known to cause serious eye irritation or damage.[1][2][3]
-
Skin Irritation: It may cause skin irritation upon contact.[2][3]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[2]
Due to the presence of bromine and fluorine, this compound is classified as a halogenated organic compound . This classification is paramount for waste segregation and disposal.[4][5]
| Hazard Classification (Anticipated) | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | P264, P270, P301+P312, P330, P501 |
| Serious Eye Damage/Irritation (Category 1/2) | GHS05 (Corrosion) / GHS07 | P280, P305+P351+P338, P337+P313 |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | P280, P302+P352, P332+P313, P362 |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) (Category 3) | GHS07 (Exclamation Mark) | P261, P271, P304+P340, P312, P403+P233 |
This table is based on data for structurally similar compounds and should be used as a guide. Always refer to the specific SDS when available.
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.
-
Hand Protection: Wear chemically impermeable gloves (e.g., nitrile).
-
Eye and Face Protection: Use safety glasses with side shields or goggles. A face shield may be necessary if there is a splash hazard.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, additional protective clothing may be required.
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, use a NIOSH-approved respirator with an appropriate cartridge.
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]
Waste Segregation: The Cornerstone of Compliance
Proper segregation of chemical waste is not only a regulatory requirement but also crucial for preventing dangerous chemical reactions. This compound waste must be handled as follows:
-
Designated Waste Stream: This compound must be disposed of in a designated "Halogenated Organic Waste" container.[4][5][7]
-
Incompatibility: Do not mix halogenated organic waste with non-halogenated organic waste.[7][8] Mixing these waste streams can complicate the disposal process and significantly increase disposal costs.[8] Also, keep it separate from acids, bases, oxidizers, and reactive metals.[9][10]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect pure compound, contaminated materials (e.g., weighing paper, gloves), and residues in a clearly labeled, sealed container designated for solid halogenated organic waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly vented container for liquid halogenated organic waste.
-
The following diagram illustrates the decision-making process for waste segregation:
Caption: Waste segregation decision flow for this compound.
On-Site Accumulation and Storage Procedures
The on-site storage of hazardous waste is regulated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[11][12][13]
Satellite Accumulation Areas (SAAs):
-
Hazardous waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9] This could be a labeled section of a lab bench or a dedicated cabinet.
-
The SAA must be under the control of the operator of the process generating the waste.
Waste Container Management:
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including the full chemical name "this compound".[7] Do not use abbreviations or chemical formulas.[7]
-
Container Integrity: Use containers that are in good condition and compatible with the waste. Ensure lids are securely fastened at all times, except when adding waste.[7] The container must be "vapor tight" and "spill proof".[7]
-
Fill Level: Do not overfill containers. Leave adequate headspace (at least 10%) to allow for expansion.
Storage Duration:
-
Containers can remain in an SAA until they are full.[9] Once a container is full, it must be moved to the central accumulation area (CAA) within three days.[9]
-
The on-site storage time limits in the CAA depend on the facility's generator status (e.g., 90 days for Large Quantity Generators).[14]
Disposal Protocol
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][8][15]
Step-by-Step Disposal Workflow:
-
Characterize and Segregate: Identify the waste as halogenated organic waste.
-
Package: Securely package the waste in a labeled, compatible container.
-
Accumulate: Store the container in a designated SAA.
-
Request Pickup: When the container is full or the project is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a certified waste broker.[16]
-
Transportation and Final Disposal: The licensed waste vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for halogenated organic compounds is controlled incineration with flue gas scrubbing .[6] This high-temperature process destroys the organic molecule while the scrubbing system neutralizes harmful acidic gases (like HBr and HF) that are produced.
The following diagram outlines the complete disposal workflow:
Caption: End-to-end disposal workflow for this compound.
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Spills:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are unsure how to proceed, contact your EHS department immediately.
-
For small spills, and if you are trained to do so, wear appropriate PPE, contain the spill with an absorbent material, and collect the material in a sealed container for disposal as halogenated organic waste.[6]
-
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
References
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Available from: [Link]
-
Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). (2025-11-25). Available from: [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Available from: [Link]
-
6-Bromoquinolin-2(1H)-one. PubChem. Available from: [Link]
-
Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
Safe Handling & Disposal of Organic Substances – HSC Chemistry. Science Ready. Available from: [Link]
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Discovery of 2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a Class I Selective Orally Active Histone Deacetylase Inhibitor. ResearchGate. (2025-08-09). Available from: [Link]
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Laboratory Environmental Sample Disposal Information Document. US Environmental Protection Agency (EPA). Available from: [Link]
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OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Available from: [Link]
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HAZARDOUS WASTE SEGREGATION. Bucknell University. Available from: [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available from: [Link]
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OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. (2024-10-30). Available from: [Link]
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Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available from: [Link]
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Halogenated Solvents. Washington State University. Available from: [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
